tert-Butyl (4-bromo-3-fluorophenyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLYUJLJZFATNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868735-43-7 | |
| Record name | 868735-43-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl (4-bromo-3-fluorophenyl)carbamate for Advanced Research
This technical guide offers a comprehensive overview of tert-butyl (4-bromo-3-fluorophenyl)carbamate, a pivotal intermediate in contemporary medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and Boc-protected amino functionalities on the phenyl ring renders this molecule a highly versatile scaffold for constructing complex molecular architectures. This document provides an exhaustive examination of its physical and chemical properties, a meticulously detailed synthesis protocol, critical safety and handling information, and a discussion of its significant applications in synthetic organic chemistry.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. These properties govern its reactivity, solubility, and stability, thereby dictating the optimal conditions for its use in chemical synthesis.
General and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 868735-43-7 | |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | |
| Molecular Weight | 290.13 g/mol | |
| Appearance | White to off-white solid/powder | |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)F | |
| InChI Key | FQLYUJLJZFATNI-UHFFFAOYSA-N |
Physical and Chemical Parameters
| Property | Value | Notes and Insights | Source(s) |
| Melting Point | 93 - 97 °C | A sharp melting point within this range is indicative of high purity. | |
| Boiling Point | ~344.9 °C at 760 mmHg | This is a predicted value; vacuum distillation is recommended to prevent decomposition. | [1] |
| Density | ~1.488 g/cm³ | Predicted value. | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water. | The lipophilic nature of the molecule, conferred by the tert-butyl and bromofluorophenyl groups, dictates its solubility profile. | [2][3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature: 2-8°C. | The compound is stable under recommended storage conditions, but should be protected from moisture and strong oxidizing agents. | [4] |
Synthesis Protocol: A Validated and Explained Methodology
The synthesis of this compound is most commonly and efficiently achieved via the N-protection of 4-bromo-3-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O). The following protocol is designed for high yield and purity, with each step and choice of reagent rationalized to provide a deeper understanding of the reaction mechanism.
Synthesis Workflow and Rationale
The reaction proceeds through the nucleophilic attack of the amino group of 4-bromo-3-fluoroaniline on one of the carbonyl carbons of Boc₂O. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the aniline, thereby increasing its nucleophilicity. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices as they are inert and effectively solubilize the reactants. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting aniline.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Procedure
Materials:
-
4-bromo-3-fluoroaniline (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous (10 mL per gram of aniline)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography or recrystallization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-fluoroaniline (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base and Reagent: Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes at room temperature. Subsequently, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting aniline spot.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acidic wash removes excess TEA, while the basic wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to yield the pure this compound as a white to off-white solid.
Spectral Data
While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be inferred from similar structures.
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-7.8 ppm, with their splitting patterns influenced by the fluorine and bromine substituents. A broad singlet corresponding to the N-H proton is also expected.
-
¹³C NMR: The spectrum will show characteristic peaks for the tert-butyl carbons (around 28 ppm for the methyls and 80 ppm for the quaternary carbon). The aromatic carbons will resonate in the 110-140 ppm region, with the carbon attached to fluorine showing a large coupling constant. The carbonyl carbon of the carbamate will appear around 152 ppm.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.
Safety and Handling
As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.
-
Hazard Statements: Harmful if swallowed (H302). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[5]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][6]
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[4][6]
-
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
-
Applications in Drug Discovery and Organic Synthesis
The synthetic utility of this compound is primarily centered on its role as a versatile building block in the construction of complex organic molecules, particularly in the pharmaceutical industry. The presence of the bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.
Caption: Key cross-coupling applications of this compound.
-
Suzuki Coupling: The bromine atom can be readily displaced by a variety of aryl or heteroaryl groups via Suzuki coupling with corresponding boronic acids or esters. This allows for the construction of complex biaryl scaffolds, which are common motifs in many biologically active compounds.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines. This is a powerful tool for the synthesis of substituted anilines and diarylamines, which are prevalent in pharmaceuticals.
-
Other Cross-Coupling Reactions: The aryl bromide can also participate in other palladium-catalyzed reactions such as the Heck reaction (with alkenes) and the Sonogashira reaction (with terminal alkynes), further expanding its synthetic utility.
The fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug candidate, while the Boc-protecting group can be easily removed under acidic conditions to liberate the amine for further functionalization.
Conclusion
This compound is a strategically designed and highly valuable building block for organic synthesis. Its well-defined physical properties, straightforward and high-yielding synthesis, and diverse reactivity make it an indispensable tool for researchers engaged in the discovery and development of novel pharmaceuticals and advanced materials. The information and protocols provided in this guide are intended to facilitate its safe and effective use in the modern research laboratory.
References
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2006). Organic Syntheses, Coll. Vol. 11, p.110 (2009); Vol. 83, p.185 (2006). [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Google Patents.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate. [Link]
-
SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
-
PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252 (2019) 022085. [Link]
-
Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1776-1788. [Link]
-
ResearchGate. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate. [Link]
-
El-Fattah, M. A. A., & Snieckus, V. (2013). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 113(12), 8813-8874. [Link]
-
Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 249-253. [Link]
Sources
- 1. CAS # 836619-77-3, tert-Butyl (3-bromo-4-fluorophenyl)carbamate - chemBlink [chemblink.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 25216-74-4: tert-butyl (3-bromophenyl)carbamate [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
tert-Butyl (4-bromo-3-fluorophenyl)carbamate molecular weight
An In-Depth Technical Guide to tert-Butyl (4-bromo-3-fluorophenyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a key chemical intermediate whose strategic functionalization makes it an invaluable building block in modern medicinal chemistry. The presence of a bromine atom, a fluorine atom, and a Boc-protected amine on a phenyl ring provides a versatile scaffold for complex molecule synthesis. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the tert-butyloxycarbonyl (Boc) protecting group allows for sequential and controlled chemical transformations. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, its synthesis, and its critical role in the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of the physicochemical properties of a starting material are foundational to its effective use in synthesis and drug development. This compound is a well-defined chemical entity with specific characteristics that dictate its handling, storage, and reactivity.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 868735-43-7 | [1] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1] |
| Molecular Weight | 290.13 g/mol | Calculated |
| Physical Form | Solid | [1] |
| Typical Purity | ≥98% | [1][2] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
The structure combines a stable protecting group with reactive sites, making it an ideal intermediate for multi-step synthetic campaigns aimed at producing complex drug candidates.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound involves the protection of the amino group of 4-bromo-3-fluoroaniline. This transformation is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
General Synthetic Protocol
-
Dissolution: 4-bromo-3-fluoroaniline is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: A base, typically a non-nucleophilic amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at room temperature.
-
Reaction: The mixture is stirred at room temperature for a period of 2 to 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the pure carbamate.
Mechanistic Insight: The Role of the Boc Protecting Group
The protection of an amine with a Boc group is a cornerstone of modern organic synthesis. The carbamate functional group is widely employed as a protecting group for amines due to its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[3] The mechanism of Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and a mixed anhydride, which then reacts with another molecule of the amine or the tert-butoxide to ultimately form the stable tert-butyl carbamate product and release carbon dioxide and tert-butanol.
This protection strategy is crucial because it deactivates the nucleophilicity of the amino group, preventing it from interfering with subsequent reactions, most notably the palladium-catalyzed cross-coupling at the bromine-substituted position.
Caption: Synthetic workflow for Boc protection of 4-bromo-3-fluoroaniline.
Applications in Medicinal Chemistry & Drug Development
The true value of this compound lies in its utility as a versatile building block for creating libraries of compounds for drug discovery. The aryl bromide moiety is a key functional group for participating in carbon-carbon bond-forming reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures, which are common motifs in pharmaceuticals.[4][5] In this reaction, the aryl bromide (this compound) is coupled with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base.[6][7]
The reaction's tolerance for a wide variety of functional groups makes it exceptionally suitable for complex molecule synthesis.[4] The Boc-protected amine on the carbamate is stable under these conditions, ensuring that the coupling occurs selectively at the C-Br bond.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Post-Coupling Deprotection and Further Functionalization
Following the successful cross-coupling reaction, the Boc group can be efficiently removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM). This unmasks the aniline functionality, which can then be used for subsequent chemical modifications, such as:
-
Amide bond formation: Acylation to introduce diverse side chains.
-
Urea formation: Reaction with isocyanates to form urea derivatives, a common pharmacophore.[8]
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
This sequential reactivity allows for the systematic and modular construction of complex molecules, facilitating structure-activity relationship (SAR) studies essential for optimizing drug candidates.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)[9]
-
Base, e.g., aqueous 2M Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)[9]
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the palladium catalyst.
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent, followed by the aqueous base solution.[9]
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.[9][10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Cooling and Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Trustworthiness Note: The success of this reaction is highly dependent on maintaining an oxygen-free environment to prevent the degradation of the palladium(0) catalyst. Proper degassing of solvents and the use of an inert atmosphere are critical for achieving high yields.
Conclusion
This compound is a quintessential example of a modern synthetic building block. Its carefully designed arrangement of functional groups—a stable amine protecting group, a versatile halogen handle for cross-coupling, and a metabolically beneficial fluorine atom—provides chemists with a powerful tool for the efficient synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, particularly in palladium-catalyzed reactions, is essential for researchers and scientists engaged in the pursuit of novel therapeutics. The strategic application of this intermediate will undoubtedly continue to contribute to advancements in drug discovery and development.
References
-
Shaikh, J., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH). [Link]
-
PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. [Link]
-
AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
ResearchGate. POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water. [Link]
-
Katritzky, A. R., et al. (2010). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
ResearchGate. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
-
Sović, K., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
Sources
- 1. This compound | 868735-43-7 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of tert-Butyl (4-bromo-3-fluorophenyl)carbamate in Organic Solvents
Introduction
tert-Butyl (4-bromo-3-fluorophenyl)carbamate is a vital intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. As a Boc-protected aniline derivative, its utility in cross-coupling reactions and other synthetic transformations is well-established. The efficiency, scalability, and success of these reactions are profoundly dependent on the solubility of this key building block in the chosen solvent system. A thorough understanding of its solubility characteristics is, therefore, not merely an academic exercise but a critical parameter for process development, reaction optimization, and formulation.
This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical principles governing its dissolution in various organic solvents, provide a qualitative solubility profile based on these principles, and offer a detailed, self-validating experimental protocol for researchers to determine precise solubility under their specific laboratory conditions.
Theoretical Framework for Solubility
The solubility of a solid solute, such as this compound, in a liquid solvent is a thermodynamic equilibrium. The process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[1] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[2] The key molecular features of this compound that dictate its solubility are:
-
The Aromatic Ring System: The substituted phenyl ring is largely non-polar and will interact favorably with solvents that have non-polar character through van der Waals forces.
-
Halogen Substituents (Br and F): The bromine and fluorine atoms increase the molecular weight and introduce polarity to the C-X bonds, contributing to dipole-dipole interactions.
-
The Carbamate Moiety (-NH-C(=O)O-tBu): This is the most influential functional group. The N-H group can act as a hydrogen bond donor, while the carbonyl (C=O) and ether oxygens are hydrogen bond acceptors.[3] The bulky tert-butyl group, however, provides steric hindrance and contributes significant non-polar character.[4]
These features result in a molecule of intermediate polarity. It is not a simple "grease ball" nor is it highly polar "brick dust."[1] Its solubility will, therefore, be a nuanced interplay of these competing characteristics.
Logical Framework for Solvent Selection
The following diagram illustrates the decision-making process for selecting an appropriate solvent based on the solute's molecular characteristics.
Caption: Logical workflow for predicting solubility based on solute-solvent interactions.
Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Predicted Solubility | Primary Interactions |
| Polar Aprotic | THF, Acetone, DMF, DMSO | High to Very High | Strong dipole-dipole interactions; Hydrogen bond acceptance by the solvent's oxygen or nitrogen atoms. |
| Chlorinated | Dichloromethane (DCM) | High | Dipole-dipole interactions; Good solvation of the overall molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding is possible, but the bulky non-polar regions may limit very high solubility compared to polar aprotics. |
| Ethers | Diethyl Ether, MTBE | Moderate | Weaker dipole interactions and some hydrogen bond acceptance. |
| Aromatic | Toluene, Xylene | Low to Moderate | van der Waals interactions with the phenyl ring are favorable, but insufficient to solvate the polar carbamate group well. |
| Aliphatic Non-Polar | Hexane, Heptane | Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the crystal lattice energy of the polar solute. |
Experimental Protocol for Solubility Determination
The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound.[7][8] This method is considered the gold standard for generating thermodynamic solubility data.[9]
Objective:
To accurately determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specified temperature.
Materials:
-
This compound (≥98% purity)
-
Solvent of interest (HPLC grade or equivalent)
-
Scintillation vials or screw-cap glass tubes
-
Thermostatic shaker or water bath
-
Analytical balance (readable to ±0.1 mg)
-
Volumetric flasks and pipettes
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmatutor.org [pharmatutor.org]
An In-Depth Technical Guide to N-Boc-4-bromo-3-fluoroaniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-bromo-3-fluoroaniline, with the chemical name tert-butyl (4-bromo-3-fluorophenyl)carbamate, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a Boc-protected amine on a phenyl ring, makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups offers several reaction sites for further chemical transformations, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-Boc-4-bromo-3-fluoroaniline, offering field-proven insights for researchers and professionals in drug development and organic synthesis.
The strategic placement of halogen atoms on the aniline scaffold can significantly influence the physicochemical and pharmacological properties of a molecule. The fluorine atom, for instance, can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a convenient handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen serves to moderate its reactivity, preventing unwanted side reactions during subsequent synthetic steps, and can be readily removed under acidic conditions. This combination of features makes N-Boc-4-bromo-3-fluoroaniline a highly sought-after intermediate in the development of novel pharmaceuticals and functional materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of N-Boc-4-bromo-3-fluoroaniline are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 868735-43-7 | [1] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [1] |
| Molecular Weight | 290.13 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge |
| Storage | Store in a cool, dry, and well-ventilated area. |
Synthesis of N-Boc-4-bromo-3-fluoroaniline
The synthesis of N-Boc-4-bromo-3-fluoroaniline is typically achieved through the protection of the amino group of 4-bromo-3-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic chemistry.
Experimental Protocol
Materials:
-
4-bromo-3-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution. The base acts as a scavenger for the acid generated during the reaction.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in the same solvent. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers and wash with water and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure N-Boc-4-bromo-3-fluoroaniline.
Rationale Behind Experimental Choices
The choice of reagents and conditions in this protocol is based on well-established principles of organic synthesis. The use of di-tert-butyl dicarbonate is standard for the introduction of the Boc protecting group due to its high reactivity and the innocuous nature of its byproducts (carbon dioxide and tert-butanol). Triethylamine is a common and effective base for scavenging the acidic proton of the carbamic acid intermediate, driving the reaction to completion. Dichloromethane and tetrahydrofuran are excellent solvents for this reaction as they are relatively inert and can dissolve both the starting materials and the product. The aqueous work-up is crucial for removing the base, any unreacted Boc₂O, and other water-soluble impurities. Finally, purification by recrystallization or column chromatography ensures the high purity of the final product, which is essential for its use in subsequent synthetic steps.
Sources
A Technical Guide to tert-Butyl (4-bromo-3-fluorophenyl)carbamate for Advanced Research and Development
An Essential Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated and Boc-Protected Anilines
tert-Butyl (4-bromo-3-fluorophenyl)carbamate, with CAS Number 868735-43-7, is a highly functionalized aromatic compound of significant interest to researchers in drug discovery and organic synthesis. Its structure incorporates several key features that make it a valuable intermediate: a fluorinated phenyl ring, a bromine atom providing a handle for cross-coupling reactions, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination allows for precise and sequential chemical modifications, positioning it as a critical building block in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors.[]
The presence of a fluorine atom can significantly modulate the physicochemical properties of a drug candidate, including its metabolic stability, binding affinity, and membrane permeability. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of diverse molecular fragments. Finally, the Boc protecting group offers robust protection of the aniline nitrogen under a wide range of reaction conditions, yet it can be cleanly and efficiently removed under acidic conditions, allowing for subsequent functionalization of the amine.[2][3] This guide provides an in-depth overview of the commercial availability, synthesis, and strategic applications of this important chemical intermediate.
Commercial Availability and Specifications
This compound is readily available from a variety of commercial suppliers catering to the research and development sector. These suppliers typically offer the compound in research-grade purities, suitable for most synthetic applications. When sourcing this material, it is crucial for researchers to consider purity, available quantities, and the supplier's quality control documentation.
| Supplier | Purity | Available Quantities | CAS Number |
| Sigma-Aldrich | ≥98% | 250 mg, 1 g, 5 g | 868735-43-7[4] |
| Ambeed | ≥98% | 1 g, 5 g, 10 g | 868735-43-7[4] |
| BOC Sciences | Custom | Custom | 868735-43-7[] |
| AOBChem | ≥97% | 1 g, 5 g, 10 g, 25 g | 836619-77-3 (Isomer)[5] |
| Fisher Scientific | 96% | 250 mg, 1 g | 868735-43-7 |
Note: The table provides a representative list of suppliers and typical specifications. Researchers should always consult the supplier's specific product documentation and certificate of analysis before use.
Synthesis and Mechanistic Considerations
The most common and direct method for the synthesis of this compound is the N-protection of the corresponding aniline, 4-bromo-3-fluoroaniline, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the protection of amino groups.[2]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromo-3-fluoroaniline attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected aniline, carbon dioxide, and a tert-butoxide anion. The tert-butoxide is subsequently protonated by a proton source in the reaction mixture, often the amine starting material itself or an added base. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is common to neutralize the acid generated and drive the reaction to completion.
Caption: Synthetic workflow for Boc protection.
Detailed Experimental Protocol
The following protocol is a representative procedure for the Boc-protection of an aniline, adapted from established methods for similar substrates.[6][7] Researchers should perform their own optimization and safety assessments.
Materials:
-
4-Bromo-3-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 4-bromo-3-fluoroaniline (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 to 1.5 equivalents).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 equivalents) in the same solvent dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound as a solid.
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic N-H stretching bands of the primary amine in the IR spectrum and the appearance of a strong carbamate carbonyl stretch (around 1700-1720 cm⁻¹) are indicative of a successful reaction.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The true value of this compound is realized in its role as a versatile intermediate in multi-step syntheses of biologically active molecules. The 4-bromo-3-fluorophenyl moiety is a key structural feature in a number of potent and selective kinase inhibitors, particularly in the development of therapies for cancer and autoimmune diseases.
One of the most prominent applications is in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK) . BTK is a critical signaling protein in the B-cell antigen receptor (BCR) pathway, and its inhibition has proven to be a highly effective therapeutic strategy for B-cell malignancies.[8][9]
Role in the Synthesis of BTK Inhibitors
In the synthesis of many BTK inhibitors, the this compound building block is utilized in a key fragment coupling step. A common synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction where the bromine atom of the carbamate is coupled with a boronic acid or boronate ester derivative of a heterocyclic core. This reaction constructs the core scaffold of the final inhibitor.
Following the crucial C-C bond formation, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the free amine. This newly deprotected amine can then be acylated or otherwise functionalized to introduce another key pharmacophoric element, often a group that forms a covalent bond with a cysteine residue in the active site of the BTK enzyme, leading to irreversible inhibition.
Caption: General synthetic pathway to BTK inhibitors.
This strategic, step-wise approach, enabled by the specific functionalities of this compound, allows for the modular and efficient construction of complex drug molecules. It provides medicinal chemists with the flexibility to synthesize a wide array of analogues for structure-activity relationship (SAR) studies, ultimately leading to the discovery of potent and selective drug candidates.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, combining a handle for cross-coupling, a metabolically beneficial fluorine atom, and a robust protecting group, makes it an indispensable building block for the synthesis of high-value pharmaceutical compounds. The protocols and applications outlined in this guide underscore its importance and provide a framework for its effective utilization in the laboratory. As the demand for targeted and potent therapeutics continues to grow, the utility of such precisely engineered intermediates will undoubtedly increase, solidifying the role of this compound in the future of drug discovery.
References
-
Ran, F., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry. Available from: [Link]
-
National Center for Biotechnology Information (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. PubMed Central. Available from: [Link]
- Jia, X., et al. (2007). Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett, 2007(05), 0806-0808.
- Pittelkow, M., et al. (2002).
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 97-107. Available from: [Link]
-
AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate Product Page. Available from: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available from: [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Advances in Computer Science Research, volume 59. Available from: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]
-
National Center for Biotechnology Information. N-Boc-3-bromo-4-fluoroaniline. PubChem Compound Summary for CID 53312481. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
National Center for Biotechnology Information (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available from: [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. CN105315127A - 4-tert-butylbenzyl bromide preparing method.
-
M. Kolakowski, D. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Targets, 21(14), 1471-1490. Available from: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available from: [Link]
- Google Patents. US4272441A - Preparation of carbamates.
-
J&K Scientific. BOC Protection and Deprotection. Available from: [Link]
-
V. K. T. Reddymasu, et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(9), 947-951. Available from: [Link]
-
AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate. Available from: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
Sources
- 2. jk-sci.com [jk-sci.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 868735-43-7 [sigmaaldrich.com]
- 5. aobchem.com [aobchem.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 9. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of tert-Butyl (4-bromo-3-fluorophenyl)carbamate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl (4-bromo-3-fluorophenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships behind spectroscopic observations and provides field-proven insights into data acquisition and interpretation, ensuring scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen provides a stable yet readily cleavable handle for synthetic manipulations. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this intermediate, ensuring the success of subsequent synthetic steps.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that give rise to characteristic spectroscopic signals. Understanding these structural elements is fundamental to interpreting the corresponding spectra.
Caption: Molecular structure of this compound.
Spectroscopic Data Analysis
The following sections provide a detailed analysis of the expected spectroscopic data for this compound. The predicted data is based on the analysis of structurally similar compounds and established principles of spectroscopy.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | t, J ≈ 8.5 Hz | 1H | Ar-H (H-5) |
| ~7.2 | dd, J ≈ 8.5, 2.0 Hz | 1H | Ar-H (H-6) |
| ~7.0 | ddd, J ≈ 8.5, 2.5, 1.0 Hz | 1H | Ar-H (H-2) |
| ~6.5 | br s | 1H | N-H |
| 1.51 | s | 9H | -C(CH₃)₃ |
Expertise & Experience Insight: The broad singlet for the N-H proton is a common feature in carbamates and can sometimes exchange with deuterium in deuterated solvents containing D₂O, leading to its disappearance from the spectrum. The aromatic protons exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
Caption: Key ¹H NMR correlations for the target molecule.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C=O (carbamate) |
| ~158 (d, J ≈ 245 Hz) | C-F |
| ~139 (d, J ≈ 10 Hz) | C-N |
| ~133 | C-H |
| ~125 (d, J ≈ 3 Hz) | C-H |
| ~115 (d, J ≈ 22 Hz) | C-H |
| ~109 (d, J ≈ 28 Hz) | C-Br |
| ~81 | -C(CH₃)₃ |
| ~28 | -C(CH₃)₃ |
Expertise & Experience Insight: The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR spectra of fluorinated aromatic compounds. The other aromatic carbons will also show smaller couplings to fluorine.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (carbamate) |
| ~1580, ~1520 | Medium | C=C stretch (aromatic) |
| ~1240 | Strong | C-O stretch |
| ~1160 | Strong | C-N stretch |
| ~1050 | Medium | C-F stretch |
| ~880 | Medium | C-H bend (aromatic) |
Authoritative Grounding: The characteristic IR absorption frequencies for carbamates have been well-documented. The carbonyl (C=O) stretching frequency is particularly diagnostic and is influenced by hydrogen bonding.[1]
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 291/293 | Moderate | [M]⁺ (Molecular ion) |
| 235/237 | High | [M - C₄H₈]⁺ |
| 179/181 | Moderate | [M - C₄H₉O₂N]⁺ |
| 57 | Very High | [C₄H₉]⁺ |
Trustworthiness Insight: The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[2][3] This pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by incorporating standard practices for calibration and data acquisition.
NMR Spectroscopy Protocol
Caption: Workflow for acquiring NMR spectroscopic data.
Expertise & Experience Insight: Careful shimming is crucial for resolving the fine coupling patterns in the aromatic region of the ¹H NMR spectrum. For the ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
FT-IR Spectroscopy Protocol
Caption: Workflow for acquiring FT-IR spectroscopic data using an ATR accessory.
Authoritative Grounding: The use of an Attenuated Total Reflectance (ATR) accessory is a common and convenient method for obtaining IR spectra of solid samples, requiring minimal sample preparation.[4]
Mass Spectrometry Protocol
Caption: Workflow for acquiring mass spectrometry data using electron impact ionization.
Trustworthiness Insight: Calibration of the mass spectrometer using a known standard is essential for obtaining accurate mass measurements. For high-resolution mass spectrometry (HRMS), this allows for the determination of the elemental composition of the molecular ion and its fragments.
Conclusion
The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a robust framework for the identification and characterization of this important synthetic intermediate. By understanding the principles behind the spectroscopic techniques and following standardized experimental protocols, researchers can confidently verify the structure and purity of their material, paving the way for successful downstream applications in drug discovery and development.
References
IUPAC name for tert-Butyl (4-bromo-3-fluorophenyl)carbamate
An In-depth Technical Guide to tert-Butyl (4-bromo-3-fluorophenyl)carbamate: Synthesis, Characterization, and Application in Modern Drug Discovery
Introduction: A Key Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Intermediates that offer both stability and versatile reactivity are the cornerstone of efficient synthetic campaigns. This compound (CAS No. 868735-43-7) has emerged as a critical building block, particularly in the synthesis of complex heterocyclic systems targeting protein kinases.[1][2][3] Its structure is deceptively simple yet strategically brilliant: a stable tert-butoxycarbonyl (Boc) protected aniline poised for deprotection, and an aryl bromide handle primed for carbon-carbon or carbon-nitrogen bond formation via transition-metal catalysis. The fluorine atom provides an additional point of modulation, influencing the electronic properties and metabolic stability of derivative compounds.
This guide provides an in-depth analysis of this compound, intended for researchers and drug development professionals. It covers the core aspects of its synthesis, the mechanistic principles involved, its analytical characterization, and its proven utility in the synthesis of advanced pharmaceutical targets.
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | N-Boc-4-bromo-3-fluoroaniline | |
| CAS Number | 868735-43-7 | [4] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [4] |
| Molecular Weight | 290.13 g/mol | |
| Appearance | White to off-white solid | [4] |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statement | H302: Harmful if swallowed | [4] |
Synthesis and Mechanistic Insight: The Boc Protection
The most common and efficient synthesis of this compound involves the protection of the amino group of 4-bromo-3-fluoroaniline. The choice of the Boc group is strategic; it is exceptionally stable to a wide range of nucleophilic and basic conditions, yet can be removed cleanly under acidic conditions, providing a crucial orthogonal protection strategy.[5]
Experimental Protocol: Synthesis of this compound
This protocol is a robust, scalable method for the N-Boc protection of the starting aniline.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluoroaniline (1.0 eq).
-
Solvent Addition: Dissolve the aniline in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 5-10 mL per gram of aniline).
-
Base Addition (Optional but Recommended): Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) (2.0 eq). The use of a biphasic system with a mild base helps to neutralize the acidic byproduct, driving the reaction to completion.
-
Boc Anhydride Addition: To the stirring mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature. The slight excess of Boc₂O ensures full conversion of the starting material. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.
-
Work-up and Extraction: Upon completion, transfer the mixture to a separatory funnel. If DCM was used, dilute with additional DCM. If THF was used, add a suitable extraction solvent like ethyl acetate. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and brine. This sequence ensures the removal of basic, aqueous, and ionic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.
Causality and Experimental Rationale
-
Why Boc₂O? Di-tert-butyl dicarbonate is an ideal reagent for Boc protection. It is a stable, easy-to-handle solid, and its byproducts (carbon dioxide and tert-butanol) are volatile and easily removed.[6]
-
The Role of the Base: While the reaction can proceed without a base, the aniline starting material is only weakly nucleophilic. The reaction generates tert-butoxycarbamic acid as an intermediate, which can protonate the starting aniline, shutting down the reaction. A mild base like NaHCO₃ neutralizes this acidic species, ensuring the aniline remains a free nucleophile.[7]
-
Solvent Choice: THF and DCM are excellent choices as they are relatively inert and effectively solubilize both the polar starting material and the less polar product.
Reaction Mechanism: Nucleophilic Acyl Substitution
The mechanism proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.
Caption: Workflow of Boc protection of an amine using Boc anhydride.
The reaction begins with the lone pair of the aniline nitrogen attacking a carbonyl carbon of Boc₂O. The tetrahedral intermediate collapses, expelling the stable tert-butyl carbonate anion as a leaving group. A proton is transferred from the nitrogen to a base (or the leaving group), yielding the neutral Boc-protected product. The tert-butyl carbonate intermediate is unstable and rapidly decomposes to carbon dioxide gas and tert-butoxide, which is then protonated to tert-butanol.[6][7]
Application in Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound lies in its utility as a substrate for cross-coupling reactions. The aryl bromide moiety is an excellent electrophile for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. This allows for the precise and efficient construction of complex biaryl or arylamine structures, which are common motifs in kinase inhibitors.[3][8]
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling the title compound with a generic arylboronic acid.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 eq). The excess boronic acid is used to ensure complete consumption of the bromide starting material.
-
Base and Solvent: Add a base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), and a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The base is crucial for activating the boronic acid for transmetalation.[9]
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to remove all traces of oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Catalytic Cycle: The Suzuki-Miyaura Reaction
The Suzuki coupling proceeds through a well-established catalytic cycle involving a Palladium(0) species.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the carbamate, forming a Pd(II) complex. This is often the rate-limiting step.
-
Activation & Transmetalation: The base activates the arylboronic acid, forming a more nucleophilic borate species. This species then transfers its aryl group to the Pd(II) complex, displacing the bromide.[9]
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Conclusion: An Indispensable Tool for Modern Synthesis
This compound is more than a simple chemical intermediate; it is a testament to strategic molecular design. It provides chemists with a stable, versatile platform to construct complex molecular architectures through a two-stage process: robust cross-coupling followed by controlled deprotection and subsequent functionalization of the aniline. Its widespread use in the patent literature for constructing kinase inhibitors underscores its value to the drug discovery community.[10][11] A thorough understanding of its synthesis, reactivity, and handling provides researchers with a powerful tool to accelerate the development of next-generation therapeutics.
References
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 868735-43-7 [sigmaaldrich.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. US11299500B2 - Crystalline form of lorlatinib free base hydrate - Google Patents [patents.google.com]
- 11. KRas G12C inhibitors - Patent US-10689377-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Storage and Handling of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
This guide provides a comprehensive overview of the essential storage and handling protocols for tert-Butyl (4-bromo-3-fluorophenyl)carbamate (CAS No: 868735-43-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound. The narrative emphasizes the rationale behind each procedural step, fostering a culture of safety and scientific integrity.
Compound Profile and Hazard Identification
This compound is a halogenated aromatic amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of complex pharmaceutical molecules. However, the presence of bromine, fluorine, and the carbamate linkage necessitates a thorough understanding of its chemical properties and potential hazards.
Chemical Rationale for Hazards: The toxicity and irritant properties of halogenated anilines are well-documented. The electrophilic nature of the aromatic ring, enhanced by the halogen substituents, can lead to interactions with biological macromolecules. Aniline and its derivatives are known to cause skin, eye, and respiratory tract irritation.[1] Systemic effects can also occur, as these compounds can be absorbed through the skin.[1] The Boc protecting group, while generally stable, can be labile under certain conditions, influencing the compound's reactivity profile.
GHS Hazard Classification: Based on data from suppliers and structurally similar compounds, this compound is classified with the following hazards:
-
GHS07: Warning [2]
-
H302: Harmful if swallowed.[2]
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
A detailed summary of the compound's properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 868735-43-7 | |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | |
| Molecular Weight | 290.13 g/mol | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| Hazard Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302 (Harmful if swallowed) | [2] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Prudent Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a stringent personal protective equipment regimen is mandatory to minimize exposure. The following workflow illustrates the critical steps for safe handling.
Caption: A generalized workflow for the safe handling of this compound.
Mandatory Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Prevents eye irritation and serious eye damage from splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | Prevents skin contact, which can lead to irritation and systemic absorption. |
| Body Protection | Laboratory coat, closed-toe shoes. For larger quantities or risk of splashing, consider a chemical apron. | Protects skin from accidental contact. |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation. |
Storage and Stability
Proper storage is crucial to maintain the integrity and purity of this compound and to prevent hazardous situations.
Recommended Storage Conditions:
-
Temperature: 2-8°C. Refrigeration is recommended to minimize degradation over time.
-
Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). This compound is sensitive to moisture.
-
Location: Store in a designated, well-ventilated, and secure chemical storage area away from incompatible materials.
Chemical Stability and Reactivity:
-
Thermal Stability: While generally stable at room temperature, tert-butyl carbamates can undergo thermal decomposition at elevated temperatures. Studies on similar N-arylcarbamates show that decomposition can occur at temperatures around 180°C, yielding carbon dioxide, isobutylene, and the corresponding aniline.[3] The rate of this decomposition is influenced by the electronic nature of the substituents on the aromatic ring.[3]
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can react exothermically and potentially lead to decomposition.
-
Strong Acids: The Boc protecting group is labile to strong acids, which will cleave it to release the free amine, carbon dioxide, and isobutylene. This reaction can be vigorous.
-
Strong Bases: While the Boc group is generally stable to bases, prolonged exposure to strong bases at elevated temperatures may lead to hydrolysis.
-
Emergency Procedures
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Management: In the event of a spill, the primary objectives are to contain the spill, decontaminate the area, and ensure the safety of all personnel.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area. Ensure adequate ventilation (use a fume hood if the spill is contained within one).
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills (if the compound is dissolved in a solvent), create a dike around the spill using an inert absorbent material.
-
Absorption and Neutralization:
-
Absorb the spilled material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.[4]
-
Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collection: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable, and properly labeled hazardous waste container.
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.[3]
-
Collect all decontamination materials (rinsate, wipes) as hazardous waste.
-
-
Waste Disposal: Dispose of the sealed waste container according to institutional and local regulations for halogenated organic waste.
Waste Disposal
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Key Disposal Principles:
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5][6] This is due to different disposal methods; halogenated waste is typically incinerated at high temperatures, which is a more costly process.[6][7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[3][4]
-
Containment: Use a designated, leak-proof, and sealable container that is compatible with the chemical.
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
-
Thornley, J. H., & Defreitas, C. R. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2542. Available from: [Link]
-
Bucknell University. Hazardous Waste Segregation. Available from: [Link]
-
Temple University. Halogenated Solvents in Laboratories. Campus Operations. Available from: [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Available from: [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. Available from: [Link]
-
Environmental Health & Safety, University of Tennessee. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available from: [Link]
-
Clarkson University. Chemical Spill Procedures. Available from: [Link]
-
AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate. Available from: [Link]
-
ATSDR - CDC. Aniline | Medical Management Guidelines | Toxic Substance Portal. Available from: [Link]
-
Environmental Health & Safety, University of California, Santa Cruz. Spill Kits and Spill Clean Up Procedures. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
Sources
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Physical appearance of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
Abstract and Scope
This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound (CAS No. 868735-43-7). Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes available data on the compound's physical appearance, thermal properties, solubility, and structural characteristics. The guide also outlines standard protocols for property determination and provides essential handling and storage information, grounding all claims in verifiable sources to ensure scientific integrity.
Chemical Identity and Structure
This compound is a halogenated and Boc-protected aniline derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and modulates the reactivity of the aniline nitrogen, making it a valuable intermediate in multi-step organic synthesis, particularly in the construction of complex pharmaceutical agents.[1]
Chemical Structure
The molecular structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a Boc-protected amino group. The relative positions of these substituents are critical to its reactivity and physicochemical properties.
Figure 1: 2D Structure of this compound.
Physical and Chemical Properties
The macroscopic appearance and behavior of a compound are dictated by its molecular structure. The combination of a planar phenyl ring, polar C-F and C-Br bonds, and a hydrogen-bond-donating N-H group results in a crystalline solid at ambient temperature.
Summary of Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 868735-43-7 | [2] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | |
| Molecular Weight | 290.13 g/mol | Calculated |
| Physical Form | Solid | |
| Appearance | Typically a white to off-white crystalline solid. | Inferred from related compounds[3][4] |
| Purity | ≥98% (Commercially available) | [5] |
| Melting Point | While not explicitly reported, similar compounds like tert-butyl (4-bromophenyl)carbamate melt at 101-103 °C, suggesting a distinct melting range characteristic of a pure solid. | [3] |
| Solubility | Expected to be soluble in common organic solvents like methylene chloride, chloroform, and alcohols; slightly soluble in water and nonpolar solvents like petroleum ether. | Inferred from related compounds[4] |
Causality of Physical State
The solid nature of this compound is a direct consequence of intermolecular forces. The carbamate group's N-H moiety can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. Furthermore, the polar carbon-halogen bonds (C-Br and C-F) induce dipole-dipole interactions. These forces, combined with van der Waals interactions between the phenyl rings, create a stable crystal lattice structure that requires significant thermal energy to disrupt, hence its solid state at room temperature.
Experimental Protocol: Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp, narrow melting range (typically < 2 °C) is indicative of high purity. The following protocol outlines a standard method for its determination.
Methodology
-
Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: The capillary tube is placed into a calibrated melting point apparatus.
-
Heating Profile:
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Observation and Recording:
-
The temperature at which the first liquid droplet appears is recorded (T₁).
-
The temperature at which the entire sample becomes a clear liquid is recorded (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Figure 2: Standard workflow for melting point determination.
Handling, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool environment, with recommended temperatures between 2-8 °C. This minimizes degradation from moisture and thermal stress.
-
Safety:
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and ensure adequate ventilation. Wash hands thoroughly after handling.[6]
-
Conclusion
This compound is a crystalline solid, a physical characteristic governed by its distinct molecular structure and the resulting intermolecular forces. Its identity and purity are best confirmed through a combination of physical (e.g., melting point) and spectroscopic methods. The information presented in this guide serves as a foundational resource for scientists utilizing this key building block in research and development, enabling informed experimental design and safe handling practices.
References
Methodological & Application
Synthesis of tert-Butyl (4-bromo-3-fluorophenyl)carbamate: An Essential Building Block for Pharmaceutical and Agrochemical Innovation
Introduction: The Strategic Importance of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
In the landscape of modern drug discovery and agrochemical development, the strategic use of halogenated aromatic compounds as synthetic intermediates is paramount. Among these, this compound stands out as a pivotal building block. Its unique trifunctionalized phenyl ring, featuring bromine, fluorine, and a protected amine, offers a versatile platform for the synthesis of a diverse array of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the amine functionality, allowing for selective transformations at other positions of the aromatic ring.[1][2] This application note provides a comprehensive guide to the synthesis, mechanistic underpinnings, and practical applications of this valuable compound, tailored for researchers and professionals in the chemical sciences. The starting material, 4-bromo-3-fluoroaniline, is a known intermediate in the synthesis of various pharmaceuticals, highlighting the relevance of its derivatives.[][4]
Chemical Principles and Mechanistic Insights: The Boc Protection of Anilines
The synthesis of this compound is achieved through the well-established N-tert-butoxycarbonylation (Boc protection) of 4-bromo-3-fluoroaniline.[5][6] The reaction employs di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride, as the protecting group source.
The mechanism of this transformation is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7] This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the formation of the stable N-Boc protected aniline and the release of a tert-butyl carbonate anion. This anion is unstable and rapidly decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide anion then abstracts a proton from the protonated amine, regenerating a neutral protected amine and forming tert-butanol as a byproduct.[7] The evolution of carbon dioxide gas is a characteristic feature of this reaction.[7]
While the reaction can proceed without a base, the inclusion of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is often beneficial to neutralize the in-situ generated acid and drive the reaction to completion, particularly for less nucleophilic anilines.[8]
Visualizing the Reaction Mechanism
Caption: Reaction mechanism of Boc protection of 4-bromo-3-fluoroaniline.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable method for the synthesis of this compound in a laboratory setting.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-3-fluoroaniline | ≥98% | Commercially Available | Handle with appropriate PPE.[9] |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | Moisture sensitive. |
| Triethylamine (TEA) | ≥99% | Commercially Available | Anhydrous grade recommended. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use in a well-ventilated fume hood. |
| Saturated aq. NaHCO₃ | - | Prepared in-house | For workup. |
| Brine | - | Prepared in-house | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercially Available | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | ACS Grade | Commercially Available | For chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-bromo-3-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 15-20 minutes using an addition funnel.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.
-
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Safety and Handling Precautions
Both 4-bromo-3-fluoroaniline and di-tert-butyl dicarbonate require careful handling in a well-ventilated chemical fume hood.
-
4-Bromo-3-fluoroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Di-tert-butyl dicarbonate: This reagent is a flammable liquid and vapor. It is also harmful if swallowed or inhaled and causes skin irritation and serious eye damage.[6] Keep away from heat, sparks, open flames, and hot surfaces.
Ensure that eyewash stations and safety showers are readily accessible. All chemical waste should be disposed of in accordance with institutional and local regulations.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents. The fluorine atom can enhance metabolic stability and binding affinity of the final compound.[10] After the desired molecular complexity is achieved, the Boc group can be readily removed under acidic conditions to liberate the free amine for subsequent reactions.[6]
This strategic combination of functionalities makes this compound a key starting material for the development of novel pharmaceuticals, including kinase inhibitors and other targeted therapies, as well as advanced agrochemicals like herbicides and fungicides.[][4]
Conclusion
The synthesis of this compound via Boc protection of 4-bromo-3-fluoroaniline is a robust and scalable process. A thorough understanding of the reaction mechanism, adherence to the detailed experimental protocol, and strict observation of safety precautions are essential for the successful and safe execution of this synthesis. The resulting compound serves as a highly versatile and valuable building block for the advancement of research and development in the pharmaceutical and agrochemical industries.
References
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. Available at: [Link]
-
Hindawi. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. Available at: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
AOBChem. Tert-butyl (3-bromo-4-fluorophenyl)carbamate. Available at: [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
PubChem. 4-Bromo-3-fluoroaniline. Available at: [Link]
-
Dana Bioscience. tert-Butyl (4-bromo-3-chlorophenyl)carbamate 1g. Available at: [Link]
-
Chutide. This compound. Available at: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link]
Sources
- 1. tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Application of Boc-anhydride [en.highfine.com]
- 9. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to Suzuki Coupling of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[1][3][4] The reaction's prominence is attributed to its mild conditions, the commercial availability and low toxicity of organoboron reagents, and the generation of environmentally benign byproducts.[1][3][5]
This guide provides a detailed protocol and mechanistic insights for the Suzuki coupling of a specific and pharmaceutically relevant substrate: tert-butyl (4-bromo-3-fluorophenyl)carbamate. This building block is of interest in medicinal chemistry due to the prevalence of the fluorinated aniline motif in bioactive molecules. The presence of the electron-donating N-Boc group and the fluorine atom introduces specific electronic and steric considerations that must be addressed for successful coupling.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7][8] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][7] The reactivity of the halide follows the general trend: I > Br > Cl.[4]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or boronate ester) is transferred to the palladium center. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic "ate" complex.[9][10][11][12][13]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific coupling partners.
Reagents and Equipment
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like SPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (0.01-0.05 equiv), and the ligand (if required).[14]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the complete removal of oxygen.[14][15]
-
Solvent Addition: Add the degassed solvent(s) to the reaction flask via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6][14] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[6]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[6]
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting aryl bromide. |
| Palladium Catalyst | 1 - 5 mol % | Lower catalyst loadings are desirable but may require more active catalyst systems.[16][17] |
| Base | 2.0 - 3.0 equivalents | A stronger base like K₃PO₄ or Cs₂CO₃ is often beneficial for challenging couplings.[12][14] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | The presence of water can be beneficial for the solubility of the base and the transmetalation step.[14] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive substrates.[6] |
Key Considerations and Troubleshooting
Choice of Organoboron Reagent: Boronic Acid vs. Boronate Ester
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times.[18] However, they can be prone to decomposition via protodeboronation, especially under harsh conditions.[15][18]
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly greater stability, making them easier to handle, purify, and store.[18][19][20] While sometimes less reactive, they can provide more reproducible results and higher isolated yields in complex syntheses.[18][21]
Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is critical for success, particularly with electron-rich aryl bromides like the substrate .
-
Standard Catalysts: Pd(PPh₃)₄ is a classic choice but may be less effective for challenging couplings.
-
Buchwald Ligands: Bulky, electron-rich phosphine ligands such as SPhos and XPhos have demonstrated broad applicability and high activity for a wide range of Suzuki couplings, including those involving electron-rich or sterically hindered substrates.[17] These are often used with Pd(OAc)₂ or as pre-formed palladacycle precatalysts.[16][17]
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure a truly inert atmosphere was maintained, as oxygen can deactivate the Pd(0) catalyst.[15] Consider using a more active catalyst/ligand system.
-
Ineffective Base: The base may not be strong enough or sufficiently soluble. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃ and ensure it is finely powdered.[12][14]
-
-
Protodeboronation of Boronic Acid:
-
Homocoupling of Boronic Acid:
Workflow for Troubleshooting a Failed Reaction
Caption: A logical workflow for diagnosing and resolving common issues in Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel compounds in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can achieve high yields and reproducible results. This guide provides a comprehensive starting point for developing a robust and efficient protocol for this specific transformation, empowering scientists to accelerate their research programs.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(29), 9557-9567. Available from: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3073-3078. Available from: [Link]
-
Marion, N., & Nolan, S. P. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 42(38), 4302-4320. Available from: [Link]
-
Martinez-Ferrate, O., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available from: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. R Discovery. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4508-4519. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4508-4519. Available from: [Link]
-
Borates Today. Boron Suzuki Coupling. Available from: [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? Available from: [Link]
-
Reddit. Suzuki help. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
ResearchGate. POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water. Available from: [Link]
-
PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura Reaction of 2-Haloaniline with 4-Methoxyphenylboronic... Available from: [Link]
-
NIH. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Available from: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Boron Suzuki Coupling | Borates Today [borates.today]
- 21. pubs.acs.org [pubs.acs.org]
The Strategic Utility of tert-Butyl (4-bromo-3-fluorophenyl)carbamate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the use of versatile building blocks are paramount for the development of novel therapeutics with enhanced pharmacological profiles.[1] tert-Butyl (4-bromo-3-fluorophenyl)carbamate has emerged as a pivotal scaffold in medicinal chemistry, offering a unique combination of functionalities that empower chemists to construct complex molecular architectures. This application note provides an in-depth technical guide on the utilization of this compound, detailing its applications, key synthetic transformations, and step-by-step protocols for its effective use in drug development programs.
The presence of a fluorine atom at the 3-position and a bromine atom at the 4-position of the phenyl ring provides distinct opportunities for synthetic diversification. The fluorine atom can modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic behavior.[2] The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen ensures stability during these transformations and can be readily removed under mild acidic conditions.[3]
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a key intermediate in the synthesis of several targeted therapies, most notably in the development of kinase inhibitors for oncology.[4] Dysregulation of protein kinase signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] The 3-fluoro-4-bromoaniline core, derived from this carbamate, is a common feature in a number of approved and investigational kinase inhibitors.
Case Study: Synthesis of Trametinib and Dabrafenib Intermediates
Two prominent examples of drugs whose syntheses rely on intermediates derived from this compound are Trametinib and Dabrafenib, both used in the treatment of melanoma.[6][7]
-
Trametinib: This potent and selective allosteric inhibitor of MEK1 and MEK2 is used to treat BRAF-mutant metastatic melanoma.[6][8] A key fragment in the synthesis of Trametinib is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which can be prepared from intermediates structurally related to our title compound.[9][10][11] The 2-fluoro-4-haloaniline substructure is critical for its biological activity.
-
Dabrafenib: A BRAF kinase inhibitor, Dabrafenib is also used for BRAF-mutant melanoma.[7] The synthesis of Dabrafenib involves the construction of a thiazole ring system appended to a fluorinated phenyl group.[12][13] The 3-fluoroaniline moiety, readily accessible from this compound, is a crucial component of the final drug structure.[14]
The synthetic utility of this building block is not limited to these examples. The inherent reactivity of the aryl bromide and the modulatory effects of the fluorine atom make it a valuable starting material for the synthesis of a wide range of small molecule inhibitors targeting various kinases and other enzyme classes.
Key Synthetic Transformations and Protocols
The true power of this compound lies in its ability to undergo a variety of facile and high-yielding chemical transformations. The following sections detail the protocols for the most common and impactful reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many kinase inhibitors.
Protocol 1: Typical Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dried reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid Partner | Palladium Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 80-90 |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 75-85 |
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, another common motif in medicinal chemistry.
Protocol 2: Buchwald-Hartwig Amination
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., BINAP, XPhos, 2-6 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5 - 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dried reaction flask.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the flask and heat to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Caption: Workflow for Buchwald-Hartwig Amination.
Boc-Deprotection: Unveiling the Aniline
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to reveal the free aniline.
Protocol 3: Acid-Mediated Boc-Deprotection
-
Reagents and Materials:
-
Boc-protected substrate (1.0 eq)
-
Acid (e.g., Trifluoroacetic acid (TFA), HCl in Dioxane)
-
Solvent (e.g., Dichloromethane (DCM), Dioxane)
-
-
Procedure:
-
Dissolve the Boc-protected substrate in the chosen solvent at room temperature.
-
Add the acid (e.g., 20-50% TFA in DCM, or a 4M solution of HCl in Dioxane) to the solution.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If using TFA, co-evaporate with a solvent like toluene to remove residual acid.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
-
Caption: Mechanism of Boc-Deprotection.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a Boc-protected aniline, a synthetically tractable aryl bromide, and a property-modulating fluorine atom provides chemists with a powerful tool for the efficient synthesis of complex drug candidates, particularly in the realm of kinase inhibitors. The protocols outlined in this application note provide a solid foundation for researchers to leverage the full potential of this important intermediate in their drug discovery endeavors.
References
-
CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.
-
A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications - Benchchem.
-
A method for synthesizing trametinib key intermediate - Eureka | Patsnap.
-
Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation - Der Pharma Chemica.
-
Dabrafenib synthesis - ChemicalBook.
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH.
-
Understanding Dabrafenib Mesylate Intermediates: The Importance of CAS 630-22-8.
-
Trametinib Impurities and Related Compound - Veeprho.
-
Dabrafenib Synthetic Routes - MedKoo Biosciences.
-
Scheme 5. Chemical route to the synthesis of dabrafenib. - ResearchGate.
-
4-Bromo-3-fluoroaniline - Chem-Impex.
-
US11198684B2 - Intermediates useful for the synthesis of a selective inhibitor against protein kinase and processes for preparing the same - Google Patents.
-
US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
-
Tert-butyl (3-bromo-4-fluorophenyl)carbamate - AOBChem.
-
The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond - Benchchem.
-
Applications of Fluorine in Medicinal Chemistry - PubMed.
-
(Z)-tert-Butyl (4-bromo-3-fluorobut-2-en-1-yl)carbamate - PubChem.
-
Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem.
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - NIH.
-
The role of fluorine in medicinal chemistry - PubMed.
-
Kinase inhibitors - Patent US-9751837-B2 - PubChem.
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central.
-
tert-Butyl (4-bromo-3-fluoro-2-methylphenyl)carbamate | 2011078-11-6 - ChemicalBook.
-
515813-02-2|tert-Butyl (3-bromo-4-methylphenyl)carbamate - BLDpharm.
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI.
-
Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.
-
The Role of 3-Chloro-4-fluoroaniline in Pharmaceutical Research & Development.
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. medkoo.com [medkoo.com]
- 8. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: The Strategic Utility of tert-Butyl (4-bromo-3-fluorophenyl)carbamate in Synthesis
Introduction: A Multifaceted Building Block for Modern Chemistry
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. tert-Butyl (4-bromo-3-fluorophenyl)carbamate has emerged as a highly valuable and versatile synthetic intermediate. Its utility is rooted in its trifunctional nature: a Boc-protected amine, a bromine atom, and a fluorine atom strategically positioned on an aromatic core. This arrangement provides a powerful platform for sequential and regioselective chemical modifications.
The tert-butyloxycarbonyl (Boc) group serves as a robust and reliable protecting group for the aniline nitrogen, preventing its interference in reactions targeting the aryl bromide.[1][2] Its stability to a wide range of reaction conditions, including basic and nucleophilic environments, coupled with its facile removal under mild acidic conditions, makes it an ideal masking group in multi-step syntheses.[3][4] The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing fluorine atom not only modulates the electronic properties and reactivity of the phenyl ring but also often imparts desirable metabolic stability and binding characteristics in the final target molecules.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Compound Profile & Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use.
| Property | Value | Reference |
| CAS Number | 868735-43-7 | [5] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [5] |
| Molecular Weight | 290.13 g/mol | [6] |
| Appearance | Solid (typically off-white) | [5] |
| Melting Point | 105 - 109 °C | [7] |
| Storage | Sealed in a dry environment, 2-8°C | [5] |
Core Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8][9] This palladium-catalyzed reaction couples the aryl bromide of our intermediate with a variety of organoboron reagents, such as boronic acids or their esters.[10]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.[13]
Expert Insights: The choice of catalyst, base, and solvent can significantly impact reaction efficiency. For challenging or sterically hindered substrates, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos), may be required.[14] The quality of the boronic acid is also crucial; impurities can hinder the reaction.
Core Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[15][16] This reaction is indispensable for creating structures prevalent in pharmaceuticals. Using this compound, a wide array of primary or secondary amines can be coupled to the aromatic ring.
Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle.
-
Oxidative Addition: Pd(0) adds to the aryl bromide.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a strong, non-nucleophilic base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: This key step forms the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.[17][18]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.1 - 1.5 eq.)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS, 1.5 - 2.5 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the palladium source, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent, followed by the amine and then this compound.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir vigorously until the starting material is consumed, as determined by TLC or LC-MS.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride or water.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.[19][20]
Expert Insights: The Buchwald-Hartwig amination is highly sensitive to air and moisture. The use of a glovebox is highly recommended for weighing and adding reagents. The choice of ligand is critical and substrate-dependent; a small screen of different ligands is often necessary to find optimal conditions.[17][21] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can simplify the setup and improve reproducibility.
Real-World Application: Synthesis of Linifanib (ABT-869)
The utility of this compound is exemplified in the synthesis of Linifanib, a potent inhibitor of receptor tyrosine kinases used in oncology research.[22][23][24] The synthesis leverages the unique reactivity of the intermediate.
Caption: Simplified synthetic workflow for Linifanib.
This synthetic route typically involves an initial Suzuki-Miyaura coupling to install the indazole moiety at the 4-position (where the bromine was). Subsequent steps involve the critical deprotection of the Boc group to reveal the free aniline, which is then reacted with an appropriate isocyanate to form the final urea linkage characteristic of Linifanib.[25]
Final Step: Boc Group Deprotection
The final step in many synthetic sequences using this intermediate is the removal of the Boc protecting group to liberate the aniline. This is reliably achieved under mild acidic conditions.
Protocol: Standard Boc Deprotection
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid. Common choices are trifluoroacetic acid (TFA, 20-50% v/v in DCM) or a 4M solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC/LC-MS.
-
Caution: The reaction produces gaseous byproducts (CO₂ and isobutene). Ensure the reaction vessel is not sealed or is equipped with a gas outlet.[4]
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The resulting product is often an amine salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) until the aqueous layer is basic.
-
Dry the organic layer, filter, and concentrate to yield the deprotected aniline.
Safety and Handling
-
Hazard Identification: this compound is harmful if swallowed and causes skin and eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[26]
-
Handling: Avoid creating dust. In case of accidental release, avoid breathing dust and ensure the area is well-ventilated.[27]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. Available from: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
What is the protection of BOC in organic synthesis processes? Quora. Available from: [Link]
-
Suzuki–Miyaura reaction and mechanistic design for the direct... ResearchGate. Available from: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Safety Data Sheet tert-Butyl (3-bromo-4-fluorophenyl)carbamate. AOBChem. Available from: [Link]
- CN104326985A - Preparation method of linifanib. Google Patents.
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH National Library of Medicine. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH National Library of Medicine. Available from: [Link]
-
Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available from: [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]
- WO2000050389A1 - Efficient carbamate synthesis. Google Patents.
-
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available from: [Link]
-
Phase 1 trial of linifanib (ABT-869) in patients with refractory or relapsed acute myeloid leukemia. PubMed. Available from: [Link]
-
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. Available from: [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available from: [Link]
-
Linifanib | C21H18FN5O | CID 11485656. PubChem. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | 868735-43-7 [sigmaaldrich.com]
- 6. aobchem.com [aobchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 9. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 13. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | MDPI [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Phase 1 trial of linifanib (ABT-869) in patients with refractory or relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. CN104326985A - Preparation method of linifanib - Google Patents [patents.google.com]
- 26. chemicalbook.com [chemicalbook.com]
- 27. echemi.com [echemi.com]
The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling with N-Boc-4-bromo-3-fluoroaniline
Introduction: A Privileged Scaffold in Modern Drug Discovery
N-tert-butoxycarbonyl-4-bromo-3-fluoroaniline is a highly valuable and versatile building block in the landscape of medicinal chemistry and materials science. Its strategic importance stems from a unique combination of structural features: a synthetically tractable aryl bromide, an electron-withdrawing fluorine atom, and a protected amine. The fluorine substituent, positioned ortho to the bromine, significantly modulates the electronic properties of the aromatic ring, influencing both reactivity in cross-coupling reactions and the physicochemical properties of the final products. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the aniline nitrogen under a variety of reaction conditions, yet it can be removed under mild acidic conditions, allowing for subsequent functionalization.[1][2]
Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for the elaboration of this scaffold, providing a powerful and precise means for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4] These transformations are foundational in the synthesis of a vast array of pharmaceutical agents, where the incorporation of the fluorinated aniline motif can enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets.[5] This guide provides a detailed exploration of the key palladium-catalyzed cross-coupling reactions involving N-Boc-4-bromo-3-fluoroaniline, offering both mechanistic insights and practical, field-proven protocols for researchers in drug development and synthetic chemistry.
The Influence of the Ortho-Fluoro Substituent
The presence of a fluorine atom ortho to the bromine profoundly impacts the reactivity of the substrate in palladium-catalyzed cross-coupling reactions. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) acidifies the C-H bonds ortho to it, which can be a factor in certain C-H activation methodologies.[6] In the context of cross-coupling at the C-Br bond, the electron-deficient nature of the aryl bromide can facilitate the rate-determining oxidative addition step in many catalytic cycles.[7] However, it can also present challenges, such as an increased propensity for undesired side reactions like hydrodehalogenation.[8] Careful selection of ligands, bases, and reaction conditions is therefore paramount to achieving high-yielding and selective transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl structures and other C(sp²)-C(sp²) bonds. For N-Boc-4-bromo-3-fluoroaniline, this reaction is ideal for introducing a diverse range of aryl and heteroaryl moieties.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through a series of fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition of the electron-deficient aryl bromide and the subsequent reductive elimination to furnish the desired product. The base plays a crucial role in activating the boronic acid for the transmetalation step.[9]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of N-Boc-4-bromo-3-fluoroaniline with Phenylboronic Acid
This protocol provides a general procedure that can be adapted for a range of aryl and heteroaryl boronic acids.[10][11]
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-4-bromo-3-fluoroaniline | >98% | Commercially available | - |
| Phenylboronic Acid | >97% | Commercially available | Check for anhydride formation; use fresh if necessary. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Commercially available | Store under inert atmosphere. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand grade | Commercially available | Air-sensitive; handle under inert atmosphere. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Commercially available | Finely powder before use for better solubility. |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercially available | Degas with argon or nitrogen for at least 30 minutes before use. |
| Water | Degassed, Deionized | In-house | Degas with argon or nitrogen for at least 30 minutes before use. |
Experimental Workflow
Sources
- 1. Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
Purification of tert-Butyl (4-bromo-3-fluorophenyl)carbamate by column chromatography
Boc deprotection of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
An Application Guide to the Acid-Catalyzed Boc Deprotection of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
Introduction: Unveiling a Key Synthetic Intermediate
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role as a robust protecting group for amines.[1][2] Its stability in a wide array of chemical environments, coupled with its clean and efficient removal under acidic conditions, makes it an invaluable tool in the construction of complex molecules, particularly in pharmaceutical and agrochemical development.[1][3]
This application note provides a comprehensive technical guide for the deprotection of this compound to yield 4-bromo-3-fluoroaniline. This specific halogenated aniline is a highly valuable building block for synthesizing a range of biologically active compounds, including antibacterial agents like Torezolid.[4][5] The presence of the electron-withdrawing fluorine and bromine substituents on the aromatic ring influences its chemical properties and reactivity, making a well-defined deprotection protocol essential for achieving high yield and purity.[6]
Herein, we present an in-depth analysis of the reaction mechanism, detailed experimental protocols, methods for reaction validation, and critical safety considerations, designed to empower researchers and drug development professionals to confidently perform this crucial synthetic transformation.
Reaction Mechanism: An Acid-Catalyzed Cascade
The deprotection of a Boc-protected amine is a classic example of an acid-catalyzed hydrolysis of a carbamate.[1] The process proceeds through a sequence of well-understood steps, initiated by a strong acid like trifluoroacetic acid (TFA).[2][7]
-
Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by the acid. This step activates the carbamate group, making it susceptible to cleavage.[2][7][8]
-
Formation of a tert-Butyl Cation: The protonated intermediate is unstable and readily cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[7][8][9]
-
Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the desired free amine.[7][8] It is critical to perform this reaction in a well-ventilated system (such as a fume hood) that is not sealed, allowing the CO2 gas to escape safely.[7]
-
Amine Salt Formation: In the highly acidic reaction medium, the newly formed amine is immediately protonated, yielding the corresponding ammonium salt (in this case, the trifluoroacetate salt) as the final product.[1][7]
The generated tert-butyl cation is a reactive electrophile. While less of a concern for an electron-deficient ring like 4-bromo-3-fluoroaniline compared to electron-rich systems (e.g., tryptophan-containing peptides), it can potentially alkylate other nucleophiles.[10][11] In sensitive applications, scavengers like triisopropylsilane (TIPS) or thioanisole can be added to trap this cation, though for this specific substrate, it is often unnecessary.[1][12]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: TFA-Mediated Deprotection
This protocol details a standard and reliable method for the deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass funnel and separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Place the flask under a nitrogen or argon atmosphere (optional but good practice) and cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirring solution. Rationale: A common and effective combination is a 1:1 mixture of DCM:TFA, which provides a sufficient excess of acid to drive the reaction to completion quickly.[9]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Expertise Note: The electron-withdrawing nature of the halogens may slightly slow the initial protonation compared to electron-rich systems, but the reaction is typically complete within this timeframe.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[13] The product, 4-bromo-3-fluoroaniline, is significantly more polar than the starting material and will have a lower Rf value on the TLC plate.[13] A suitable eluent system is 20-30% ethyl acetate in hexanes.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[13][14] Caution: TFA is corrosive; ensure your rotary evaporator is equipped with appropriate traps.
-
Aqueous Work-up (Base Quench):
-
Carefully dissolve the resulting residue in ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and slowly add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: Vigorous CO₂ evolution will occur. Add the base slowly and vent the funnel frequently.
-
Continue adding NaHCO₃ solution until the aqueous layer is basic (pH > 8).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.[15]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-3-fluoroaniline.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel or recrystallization.
Data Presentation: Typical Reaction Parameters
| Parameter | Value / Condition | Rationale / Notes |
| Solvent | Dichloromethane (DCM) | Excellent solvent for both substrate and reagents; easily removed.[9] |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Strong acid that enables rapid and clean cleavage of the Boc group.[16] |
| Reagent Ratio | 1:1 (v/v) DCM:TFA | Provides a large excess of acid, ensuring the reaction goes to completion. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls any exotherm, followed by reaction at ambient temperature. |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion, confirmed by TLC/LC-MS. |
| Typical Yield | >95% | This reaction is generally very high-yielding. |
| Work-up | Basic quench (NaHCO₃) | Neutralizes excess TFA to isolate the free amine product, not the salt.[13][14] |
Experimental Workflow & Validation
A successful protocol is a self-validating one. In-process controls and final product analysis are essential to ensure the integrity of the synthesis.
Caption: Experimental workflow for Boc deprotection.
Validation Methods
-
Thin-Layer Chromatography (TLC): A quick, effective method to monitor reaction completion. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progress.[13]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and the purity of the final product.[13]
-
Mass Spectrometry (MS): Confirms the identity of the product by matching the observed molecular weight to the theoretical mass of 4-bromo-3-fluoroaniline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product. The disappearance of the large singlet at ~1.5 ppm (corresponding to the nine protons of the tert-butyl group) is a clear indicator of successful deprotection.
Safety Precautions: Handling Trifluoroacetic Acid
Trifluoroacetic acid is a strong, corrosive acid that requires careful handling to prevent injury.[17]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger quantities), a lab coat, and ANSI-approved chemical splash goggles.[18][19] For high-volume applications, a face shield and chemical-resistant apron are recommended.[18]
-
Engineering Controls: All work involving TFA must be conducted inside a properly functioning chemical fume hood to avoid inhalation of corrosive vapors.[17][18][19]
-
Handling and Storage: Store TFA in its original, tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like bases, oxidizing agents, and metals.[18][20] Opened containers must be carefully resealed and kept upright.[18]
-
Spill and Exposure:
-
Skin Contact: Can cause severe chemical burns.[17][21] Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[19][21] An emergency shower should be accessible.[21]
-
Eye Contact: Can cause serious eye damage.[21] Immediately flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[19][20]
-
Inhalation: Vapors are highly irritating to the respiratory tract.[17] Move to fresh air immediately. If breathing is difficult, seek medical attention.[19]
-
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
-
Trifluoroacetic Acid SOP. University of Washington, Environmental Health & Safety. Available at: [Link]
-
Hazard Summary: Trifluoroacetic Acid. New Jersey Department of Health. Available at: [Link]
-
Standard Operating Procedures for Working with Trifluoroacetic Acid. Amherst College. Available at: [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. chemistNATE (YouTube). Available at: [Link]
-
Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Xiamen AmoyChem Co., Ltd. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
4-Bromo-3-Fluoroaniline. Multichem Exports. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry. Microsaic Systems. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. innospk.com [innospk.com]
- 4. 3-Fluoro-4-broMoaniline CAS#: 656-65-5 [amp.chemicalbook.com]
- 5. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
- 6. nbinno.com [nbinno.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 16. microsaic.com [microsaic.com]
- 17. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]
- 18. ehs.washington.edu [ehs.washington.edu]
- 19. amherst.edu [amherst.edu]
- 20. fishersci.com [fishersci.com]
- 21. nj.gov [nj.gov]
Foreword: The Strategic Value of Halogenated Anilines in Modern Medicinal Chemistry
An Application Guide to Substituted N-Boc-Bromo-Fluoroanilines in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the use of versatile, high-value chemical building blocks. Among these, substituted anilines have proven to be indispensable scaffolds. This guide focuses on a particularly powerful subclass: N-Boc-bromo-fluoroanilines. The strategic placement of fluorine, bromine, and a Boc-protected amine on a phenyl ring creates a trifecta of functionality that enables medicinal chemists to rapidly construct complex molecular architectures with desirable pharmacological properties.
The fluorine atom is not merely a passive substituent; its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are actively exploited to enhance drug performance.[1][2] Fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity to optimize a compound's pharmacokinetic profile.[1][3][4] The bromine atom serves as a reliable and reactive handle for palladium-catalyzed cross-coupling reactions, one of the most robust and versatile transformations in modern organic synthesis.[5][6] Finally, the tert-butyloxycarbonyl (Boc) protecting group effectively shields the nucleophilic aniline nitrogen from unwanted side reactions, allowing for clean and selective functionalization at the bromine-bearing position before its facile removal under acidic conditions.[7][8][9]
This document provides a detailed overview of the applications of these building blocks, complete with field-tested protocols and mechanistic insights to empower researchers in their drug development endeavors.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of N-Boc-bromo-fluoroanilines lies in their role as electrophilic partners in palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern medicinal chemistry, allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Build Biaryl Scaffolds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl motifs, which are common features in a vast array of pharmaceuticals, including kinase inhibitors and receptor modulators.[6][10][11] The reaction couples the bromoaniline with an organoboron reagent (a boronic acid or boronic ester) under basic conditions.
-
Palladium Catalyst & Ligand: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(dppf)Cl₂ are often used because they are air-stable and readily reduced to Pd(0) in situ. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial; its large "bite angle" and electron-rich nature stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.
-
Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the critical transmetalation step in the catalytic cycle.[6]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is common. The organic solvent solubilizes the aniline substrate and catalyst, while water is necessary to dissolve the inorganic base.
-
Reagent Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the N-Boc-bromo-fluoroaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio via syringe. The final concentration should be approximately 0.1 M with respect to the bromoaniline.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
The following table summarizes representative outcomes for the coupling of tert-butyl (4-bromo-2-fluorophenyl)carbamate with various boronic acids, demonstrating the versatility of the protocol.
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | 91 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 95 | 85 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | 89[12] |
Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Amine Scaffolds
The Buchwald-Hartwig amination is a powerful tool for forming C(aryl)-N bonds, a transformation that is notoriously difficult using classical methods.[13][14] This reaction has revolutionized access to complex anilines, diarylamines, and N-heterocycles, which are prevalent in pharmaceuticals.[15][16]
-
Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands like Xantphos or Josiphos are commonly used. These ligands accelerate the rate-limiting reductive elimination step, which forms the desired C-N bond, and prevent competing side reactions like beta-hydride elimination.[14][15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently employed. The base serves to deprotonate the amine coupling partner, generating the active nucleophile in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the N-Boc-bromo-fluoroaniline (1.0 equiv.), the amine coupling partner (1.1 equiv.), and cesium carbonate (1.5 equiv.) to a dry reaction vessel.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.05 equiv.).
-
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir for 6-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired coupled amine.
Visualization of Synthetic Strategy and Mechanism
To visually represent the concepts discussed, the following diagrams have been generated.
Caption: General workflow for drug candidate synthesis.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Field Applications & Case Studies
The synthetic routes enabled by N-Boc-bromo-fluoroanilines are not merely academic exercises; they are instrumental in the production of life-saving medicines.
-
Kinase Inhibitors in Oncology: A large number of FDA-approved kinase inhibitors, such as Gefitinib and Lapatinib, feature a fluoroaniline core.[17] The aniline nitrogen is critical for forming hydrogen bonds with the "hinge region" of the kinase's ATP-binding site, a key interaction for potent inhibition.[17] The fluorine atom often enhances binding affinity and improves metabolic stability, leading to better drug efficacy. The Buchwald-Hartwig and Suzuki reactions are routinely used to append the necessary heterocyclic and aryl groups to the fluoroaniline scaffold to complete the synthesis of these targeted therapies.
-
CFTR Modulators for Cystic Fibrosis: The synthesis of Tezacaftor, a component of the triple-combination therapy Trikafta®, relies on 2-bromo-5-fluoroaniline as a key intermediate.[18] This highlights the industrial-scale relevance of these building blocks for producing complex drugs that treat genetic diseases.
-
Antiviral Agents: The antiviral drug Letermovir, used for the prevention of cytomegalovirus (CMV) infection, utilizes 2-bromo-6-fluoroaniline in its synthesis.[5] This demonstrates the broad applicability of these scaffolds across different therapeutic areas.
Conclusion
Substituted N-Boc-bromo-fluoroanilines represent a class of exceptionally valuable building blocks for drug discovery and development. The orthogonal reactivity of the bromo and protected amino groups, combined with the beneficial pharmacological effects imparted by the fluorine substituent, provides a robust platform for chemical exploration. The mastery of the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with these substrates allows for the rapid and efficient synthesis of diverse compound libraries, accelerating the journey from initial hit identification to a final, optimized drug candidate. The protocols and insights provided herein serve as a foundational guide for scientists aiming to leverage these powerful reagents in their pursuit of novel therapeutics.
References
- BenchChem. Application Notes and Protocols: 4-Fluoroaniline in the Synthesis of Kinase Inhibitors.
- CymitQuimica. N-Boc-3-bromo-4-fluoroaniline.
- Wikipedia. Buchwald–Hartwig amination.
- PubMed Central. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Published 2023-03-07.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- PubMed. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Published 2020-12-14.
- Google Patents. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Published 2023-06-30.
- NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Overview of 2-Bromo-6-fluoroaniline: Applications and Synthesis. Published 2025-04-08.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Published 2021-07-27.
- MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
- BenchChem. Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
- PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals.
- ACS Publications. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
- PubMed. Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medications. Published 2024-05-05.
- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Published 2024-09-16.
- Enamine. ortho-Fluorine for Enhanced Permeability.
- ResearchGate. Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. Published 2025-08-06.
- MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Published 2021-12-16.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. jelsciences.com [jelsciences.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. boa.unimib.it [boa.unimib.it]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
Application Note: High-Efficiency Synthesis of a Key Biaryl Intermediate via Suzuki-Miyaura Coupling
Topic: Experimental Procedure for Suzuki Reaction with tert-Butyl (4-bromo-3-fluorophenyl)carbamate
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry.[1][2] First reported in 1979 by Professor Akira Suzuki, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[3][4] Its widespread adoption in drug discovery is a testament to its remarkable functional group tolerance, mild reaction conditions, and the relatively low toxicity of its reagents.[1][5] This methodology is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in a multitude of approved drugs and clinical candidates.[6][7]
This application note provides an in-depth technical guide for the Suzuki-Miyaura coupling of this compound, a substrate featuring both an electron-withdrawing fluorine atom and a bulky, potentially coordinating carbamate protecting group. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices to ensure robust and reproducible outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of this compound), forming a Pd(II) intermediate.[3][10] This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[11][12][13]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
Visualizing the Catalytic Engine
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Design & Rationale
The successful execution of a Suzuki-Miyaura coupling hinges on the careful selection of several key components. For our substrate, this compound, the presence of the fluorine atom renders the aryl bromide more electron-deficient, which can facilitate the oxidative addition step.[14] However, the bulky Boc-protecting group and the aniline-like nitrogen present their own challenges.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting aryl halide. |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | ≥97% | Combi-Blocks | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals | Pd(0) catalyst precursor. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Organic solvent. |
| Water | Deionized | - | Co-solvent. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Brine | Saturated NaCl(aq) | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | Drying agent. |
| Celite® 545 | - | - | Filtration aid. |
Rationale for Component Selection
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and widely used air-stable Pd(0) precatalyst that is effective for a broad range of aryl bromides.[15] The phosphine ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.[9] For more challenging couplings, catalysts with more electron-rich and bulky ligands, such as those based on biarylphosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs), could be considered.[13][15]
-
Base: An inorganic base is essential for the transmetalation step.[12] Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in many Suzuki couplings and is compatible with a wide range of functional groups.[8][10] It is typically used in an aqueous solution, which facilitates the formation of the active boronate species.
-
Solvent System: A biphasic solvent system of 1,4-dioxane and water is frequently employed.[16] Dioxane effectively solubilizes the organic starting materials and the palladium complex, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step. It is critical to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.[9]
Detailed Step-by-Step Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Visualizing the Experimental Workflow
Caption: General experimental workflow for the Suzuki reaction.
1. Reaction Setup and Reagent Addition:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.05 eq). The flask should be under a positive pressure of an inert gas (Argon or Nitrogen).
-
Expertise Note: Using a slight excess of the boronic acid component can help drive the reaction to completion, but a large excess can lead to purification challenges and potential homocoupling side products.[9]
-
2. Solvent Addition and Degassing:
-
To the flask, add the degassed solvent system, typically a 3:1 to 5:1 mixture of 1,4-dioxane and water. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.
-
Degas the entire reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Trustworthiness Note: Proper degassing is critical. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black and stalling the reaction.[4]
-
3. Reaction Execution and Monitoring:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
4. Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[17]
-
Combine the organic extracts and wash sequentially with water and then with brine.
-
Expertise Note: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.
-
5. Product Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter through a pad of Celite, and concentrate the filtrate under reduced pressure to yield the crude product.[18]
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure biaryl product.[18]
6. Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Side Reactions and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Inactive catalyst; Insufficient degassing; Low temperature. | Use fresh catalyst; Ensure thorough degassing; Increase reaction temperature. |
| Protodeborylation | Hydrolysis of the boronic acid. | Use a stronger base (e.g., K₃PO₄), use boronic esters (e.g., pinacol esters), or minimize water content.[9] |
| Homocoupling | Coupling of two boronic acid molecules. | Ensure rigorous exclusion of oxygen; Use a slight excess, not a large excess, of the boronic acid.[19] |
| Dehalogenation | Replacement of the bromide with hydrogen. | Use a weaker base or a different solvent system. This can be more prevalent with highly electron-deficient aryl halides.[4][19] |
Safety Considerations
-
Palladium Catalysts: Palladium compounds are irritants and sensitizers. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.
-
Exotherms: While often not dangerously exothermic at the lab scale, Suzuki reactions can have significant exotherms that pose a risk of thermal runaway upon scale-up.[21][22] Calorimetry studies are recommended before performing large-scale reactions.
-
Inert Atmosphere: The use of an inert gas is primarily for catalyst stability but also prevents the formation of flammable mixtures.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds critical to drug discovery.[6][23] By understanding the mechanistic underpinnings and carefully selecting the reaction parameters, researchers can successfully couple complex substrates like this compound. The protocol detailed herein provides a robust starting point, emphasizing the rationale behind each step to empower scientists to troubleshoot and adapt the methodology for their specific synthetic targets.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Matito, E., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
Semantic Scholar. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
RSC Publishing. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
-
NIH. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Organic Syntheses Procedure. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. [Link]
-
NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tert-Butyl (4-bromo-3-fluorophenyl)carbamate in Organic Electronics
Introduction: Strategic Design of Organic Semiconductors
In the field of organic electronics, the performance of devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the molecular structure of the active semiconductor materials. The careful selection of molecular building blocks allows for the fine-tuning of electronic properties, morphology, and stability. tert-Butyl (4-bromo-3-fluorophenyl)carbamate is a strategically designed monomer for the synthesis of advanced hole-transporting polymers. Its utility stems from a combination of functional groups that serve distinct purposes in both the synthesis of the polymer and the final properties of the material.
The key attributes of this monomer are:
-
Fluorine Substitution: The fluorine atom is a crucial component for modern organic semiconductors. Its high electronegativity lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer.[1] This strategic lowering of the HOMO level can improve the material's stability against oxidative degradation and facilitate more efficient hole injection from common electrodes like gold. Furthermore, intramolecular non-covalent interactions, such as C-H···F, can help to enforce a more planar backbone conformation in the final polymer, which is beneficial for intermolecular π-π stacking and, consequently, enhanced charge carrier mobility.[1][2]
-
Bromine Substituent: The bromo group serves as a reactive handle for cross-coupling reactions, most notably Suzuki or Stille polycondensation. These palladium-catalyzed reactions are workhorses in the synthesis of conjugated polymers, allowing for the controlled formation of carbon-carbon bonds between aromatic units.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[3] In the context of this monomer, it serves two primary functions. Firstly, it enhances the solubility of the monomer in common organic solvents, which is advantageous for purification and reaction setup. Secondly, and more critically, it deactivates the nitrogen atom, preventing unwanted side reactions during palladium-catalyzed cross-coupling. The Boc group can be removed under acidic conditions post-polymerization to yield the free amine, which can then be further functionalized or, in the case of polyanilines, participate in the conjugated backbone.
This application note will provide a comprehensive guide to the use of this compound in the synthesis of a hole-transporting polymer via Suzuki polycondensation, its subsequent characterization, and the fabrication and analysis of a bottom-gate, top-contact organic field-effect transistor.
Part 1: Synthesis of Poly(N-Boc-3-fluoro-p-phenyleneamine) via Suzuki Polycondensation
The Suzuki polycondensation is a powerful method for synthesizing conjugated polymers. It involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or ester in the presence of a palladium catalyst and a base. In this protocol, we will outline the homopolymerization of this compound after its conversion to the corresponding boronic ester.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of the Boc-protected polymer.
Protocol 1: Synthesis of the Monomer Boronic Ester
This step converts the bromo-functionalized monomer into its boronic ester derivative, making it ready for Suzuki polycondensation.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer with heating plate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired boronic ester.
Protocol 2: Suzuki Polycondensation
Materials:
-
This compound
-
The corresponding boronic ester from Protocol 1
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Aliquat 336 (phase transfer catalyst)
-
Methanol
-
Acetone
-
Hexane
-
Soxhlet extraction apparatus
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of this compound and its corresponding boronic ester in toluene.
-
Add a few drops of Aliquat 336 as a phase transfer catalyst.
-
Degas the solution by bubbling with inert gas for 30 minutes.
-
Add the 2 M aqueous Na₂CO₃ solution (4.0 eq per monomer unit), also previously degassed.
-
Add Pd(PPh₃)₄ (0.01-0.02 eq) to the vigorously stirred biphasic mixture.
-
Heat the reaction to 90 °C and stir vigorously under a positive pressure of inert gas for 48-72 hours. The polymer will precipitate from the solution as it forms.
-
Cool the reaction to room temperature and pour the mixture into a beaker containing methanol to fully precipitate the polymer.
-
Filter the crude polymer and wash with water and methanol.
-
Dry the polymer under vacuum.
-
Purify the polymer by Soxhlet extraction, sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is typically extracted with chloroform or chlorobenzene.
-
Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol, filter, and dry under high vacuum.
Part 2: Material Characterization
Thorough characterization of the synthesized polymer is essential to understand its properties and predict its performance in electronic devices.
| Technique | Purpose | Expected Outcome for Poly(N-Boc-3-fluoro-p-phenyleneamine) |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure of the polymer and the successful removal of the Boc group after deprotection. | Broad peaks in the aromatic region characteristic of a polymeric structure. The presence of the tert-butyl signal will confirm the Boc protection. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | High molecular weight (Mn > 10 kDa) with a PDI in the range of 1.5-2.5 is desirable for good film formation and device performance. |
| UV-Vis Spectroscopy | To investigate the electronic absorption properties and estimate the optical bandgap (Eg). | A broad absorption band in the UV-visible region, characteristic of π-π* transitions in the conjugated backbone. The absorption edge can be used to calculate the optical bandgap. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and assess the electrochemical stability of the material. | Reversible or quasi-reversible oxidation waves from which the HOMO level can be estimated. The LUMO level can be calculated by adding the optical bandgap to the HOMO level. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | A two-stage decomposition is expected: the first corresponding to the loss of the Boc group, and the second to the degradation of the polymer backbone. High decomposition temperature (>300 °C for the backbone) is desired. |
Protocol 3: Deprotection of the Boc Group (Optional)
For some applications, or to create a polyaniline-like structure, the Boc group can be removed.
Materials:
-
Purified Poly(N-Boc-3-fluoro-p-phenyleneamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve the Boc-protected polymer in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution at room temperature.
-
Stir the mixture for 2-4 hours. The deprotected polymer may precipitate.
-
Pour the reaction mixture into methanol to precipitate the polymer fully.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Part 3: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
This section details the fabrication of a bottom-gate, top-contact OFET using the synthesized polymer as the active semiconductor layer.
Diagram of the OFET Fabrication Workflow
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Protocol 4: OFET Fabrication
Materials and Equipment:
-
Highly doped n-type silicon wafers with a thermally grown SiO₂ layer (300 nm)
-
Hexamethyldisilazane (HMDS)
-
Purified Poly(N-Boc-3-fluoro-p-phenyleneamine)
-
Chlorobenzene
-
Spin coater
-
Hot plate
-
Thermal evaporator
-
Shadow mask for source/drain electrodes
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating them sequentially in acetone and isopropyl alcohol (IPA) for 15 minutes each. Dry the substrates with a stream of nitrogen gas and bake at 120 °C for 10 minutes to remove any residual solvent.[4]
-
Dielectric Surface Treatment: Treat the SiO₂ surface with HMDS to passivate surface hydroxyl groups and improve the hydrophobicity of the surface, which promotes better polymer film morphology. This can be done by vapor deposition in a vacuum oven or by spin-coating a solution of HMDS in an appropriate solvent.[4]
-
Active Layer Deposition:
-
Prepare a solution of the purified polymer in a high-boiling-point solvent such as chlorobenzene or o-dichlorobenzene at a concentration of 5-10 mg/mL.
-
Heat the solution at 60-80 °C to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE filter.
-
Spin-coat the polymer solution onto the HMDS-treated Si/SiO₂ substrate. A typical spin-coating recipe would be 500 rpm for 5 seconds followed by 2000 rpm for 60 seconds.
-
-
Annealing: Anneal the polymer thin film on a hotplate at a temperature below the polymer's glass transition temperature (e.g., 100-150 °C) for 30-60 minutes in a nitrogen-filled glovebox to remove residual solvent and improve the molecular ordering of the film.
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length (L) and width (W) (e.g., L = 50 µm, W = 1000 µm) in contact with the polymer film.
-
Transfer the substrate into a thermal evaporator.
-
Deposit a thin adhesion layer of chromium or titanium (5 nm) followed by a 50 nm layer of gold (Au) to form the source and drain electrodes. The deposition should be done at a high vacuum (< 10⁻⁶ Torr).
-
-
Device Characterization:
-
Transfer the completed OFET device to a probe station connected to a semiconductor parameter analyzer. All electrical measurements should be performed in an inert atmosphere or vacuum to prevent degradation of the organic semiconductor.
-
Measure the output characteristics (IDS vs. VDS at various VGS) and transfer characteristics (IDS vs. VGS at a constant VDS).
-
Analysis of OFET Performance
From the electrical characterization data, key performance metrics can be extracted:
-
Hole Mobility (µ): Calculated from the saturation regime of the transfer curve using the following equation:
IDS = (µ * Ci * W) / (2 * L) * (VGS - Vth)²
where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve. A high ratio (> 10⁴) is desirable for switching applications.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the √IDS vs. VGS plot to IDS = 0.
Conclusion and Outlook
This compound is a versatile monomer that provides a clear pathway to the synthesis of novel fluorinated hole-transporting polymers. The strategic placement of the fluorine atom is anticipated to enhance the environmental stability and charge transport properties of the resulting polymer. The Boc-protecting group allows for controlled polymerization via Suzuki coupling, and its potential for post-polymerization removal opens up avenues for further functionalization or the creation of polyaniline-like materials. The protocols outlined in this application note provide a comprehensive framework for researchers to synthesize, characterize, and evaluate these materials in organic field-effect transistors, thereby contributing to the development of next-generation organic electronic devices.
References
- Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
- Lei, T., Dou, J. H., & Pei, J. (2012). Ambipolar Polymer Field-Effect Transistors Based on Fluorinated Isoindigo: High Performance and Improved Ambient Stability. Journal of the American Chemical Society, 134(50), 20025-20028.
- Hansen, M. R., Laquai, F., & Bredas, J. L. (2016). Impact of Fluorine Substituents on π-Conjugated Polymer Main-Chain Conformations, Packing, and Electronic Couplings.
- Gundlach, D. J., Lin, Y. Y., Jackson, T. N., Nelson, S. F., & Schlom, D. G. (1997). A simple, high-mobility, pentacene thin-film transistor. IEEE Electron Device Letters, 18(3), 87-89.
- A. S. Hay. (1962). Polymerization by oxidative coupling. II. Oxidation of 2,6‐disubstituted phenols. Journal of Polymer Science, 58(166), 581-591.
- Moon, S. J., Robin, M., Kuai, W., & Harnois, M. (2017). Morphological impact of insulator on inkjet-printed transistor. Applied Physics Letters, 111(11), 113301.
- Virji, S., Huang, J., Kaner, R. B., & Weiller, B. H. (2004). Polyaniline Nanofiber Gas Sensors: Examination of Response Mechanisms. Nano Letters, 4(3), 491-496.
- Pavel, K. M., et al. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. Russian Chemical Reviews, 89(2), 135-162.
- Zhang, Q., et al. (2024). Enhancing Optoelectronic Anisotropy in Highly Oriented Thin Films by Fluorine Substitution in Novel Semiconducting Polymers.
- Bura, T., et al. (2021). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. RSC Advances, 11(16), 9425-9435.
- Burke, M. D., & Lalic, G. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society, 138(35), 11211-11214.
- Bhadra, S., Singha, N. K., & Khastgir, D. (2006). Polyaniline by new miniemulsion polymerization and the effect of reducing agent on conductivity. Synthetic Metals, 156(18-20), 1148-1154.
- MacDiarmid, A. G. (2001). "Synthetic Metals": A Novel Role for Organic Polymers (Nobel Lecture).
- Patowary, M., & Sarma, N. S. (2020). Fabrication and electrical characterization of Organic Field-Effect Transistor based on CSA doped PANi-Ta2O5 nanocomposite. AJET, 9(1), 009010845.
- Thesen, M., Höfer, B., Debeaux, M., & Krueger, H. (2010). Hole-Transporting Host-Polymer Series Consisting of Triphenylamine Basic Structures for Phosphorescent Polymer Light-Emitting Diodes. Macromolecular Chemistry and Physics, 211(15), 1667-1677.
- An, T. K., et al. (2022). Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer.
- Akter, T., & Hoque, S. M. (2018). Synthesis and Characterization of Conductive Polypyrrole: The Influence of the Oxidants and Monomer on the Electrical, Thermal. Journal of Materials Science and Chemical Engineering, 6(6), 1-15.
- Barani, H., Miri, A., & Sheibani, H. (2021).
- Hay, A. S. (1962). Polymerization by oxidative coupling. II. Oxidation of 2,6‐disubstituted phenols. Journal of Polymer Science, 58(166), 581-591.
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Gysel, M., et al. (2021). Utilizing the Diffusion of Fluorinated Polymers to Modify the Semiconductor/Dielectric Interface in Solution-Processed Conjugated Polymer Field-Effect Transistors.
- Özyürek, D., & Toppare, L. (2001). Synthesis and characterization of fluorine-substituted polyanilines. European Polymer Journal, 37(9), 1877-1882.
- Abd E. M., et al. (2019). An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). Journal of Mechanical Engineering and Sciences, 13(2), 4878-4888.
- M. E. Shelke, et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052.
- Haider, A. E. (2024). SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. International Journal Multidisciplinary, 9(5), 95-102.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impact of Fluorine Substituents on π-Conjugated Polymer Main-Chain Conformations, Packing, and Electronic Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Protocol for the Synthesis of N-Boc-4-bromo-3-fluoroaniline
Abstract
N-Boc-4-bromo-3-fluoroaniline is a critical building block in contemporary medicinal and agrochemical research, serving as a versatile intermediate for the synthesis of complex bioactive molecules, including kinase inhibitors and novel therapeutic agents.[1][][3] Its strategic placement of fluoro, bromo, and N-Boc protected amino groups offers orthogonal handles for diverse coupling chemistries. This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of N-Boc-4-bromo-3-fluoroaniline. The methodology emphasizes operational simplicity, high yield, purity, and scalability, addressing the needs of process chemistry and drug development professionals. We will detail the underlying reaction mechanism, provide a step-by-step guide from reaction setup to product isolation, and discuss critical process parameters and safety considerations.
Introduction and Mechanistic Rationale
The synthesis of N-Boc-4-bromo-3-fluoroaniline is achieved via the N-tert-butoxycarbonylation of 4-bromo-3-fluoroaniline. This reaction is a cornerstone of amine protection chemistry.[4] The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a broad range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions.[5]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromo-3-fluoroaniline attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A non-nucleophilic base, such as triethylamine (TEA), is employed to neutralize the proton released from the amine, driving the reaction to completion. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes into the thermodynamically stable carbon dioxide gas and a tert-butoxide anion.
Caption: Reaction mechanism for Boc protection of 4-bromo-3-fluoroaniline.
Materials and Reagents
| Material | Grade | Supplier Recommendation |
| 4-Bromo-3-fluoroaniline | >98% Purity | Sigma-Aldrich, BOC Sciences |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Major Chemical Suppliers |
| Triethylamine (TEA) | Anhydrous, >99.5% | Major Chemical Suppliers |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Major Chemical Suppliers |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Suppliers |
| Hexanes | ACS Grade | Major Chemical Suppliers |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Suppliers |
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a ~1 mole scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[6][7]
Caption: Experimental workflow for the synthesis of N-Boc-4-bromo-3-fluoroaniline.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-3-fluoroaniline (190.0 g, 1.0 mol).
-
Add anhydrous tetrahydrofuran (THF, 2.0 L) and stir until all the solid has dissolved.
-
Cool the solution to 0-5°C using an ice-water bath.
-
-
Reagent Addition:
-
Add triethylamine (TEA, 153 mL, 1.1 mol, 1.1 eq) to the cooled aniline solution via a syringe or dropping funnel.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 229.2 g, 1.05 mol, 1.05 eq) in anhydrous THF (500 mL).
-
Add the Boc₂O solution to the reaction mixture dropwise via an addition funnel over approximately 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C).
-
Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.[8]
-
-
Aqueous Work-up and Extraction:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water (2 L).
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated sodium bicarbonate (NaHCO₃) solution (2 x 500 mL), and finally with brine (1 x 500 mL).
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), stir for 15 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.
-
-
Purification by Crystallization:
-
Dissolve the crude residue in a minimum amount of hot ethyl acetate (approx. 300-400 mL).
-
Slowly add hexanes while stirring until the solution becomes cloudy.
-
Cool the mixture in an ice bath for 1-2 hours to facilitate complete crystallization.
-
-
Product Isolation and Drying:
-
Collect the resulting white to off-white solid by vacuum filtration and wash the filter cake with cold hexanes (2 x 100 mL).
-
Dry the solid in a vacuum oven at 40-45°C to a constant weight.
-
Expected Yield: 250-275 g (86-95%). Purity: >98% by HPLC.
-
Quantitative Data Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g) | Volume (mL) | Moles (mol) | Equivalents |
| 4-Bromo-3-fluoroaniline | 190.01[9] | 190.0 | - | 1.0 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 229.2 | - | 1.05 | 1.05 |
| Triethylamine | 101.19 | 111.3 | 153 | 1.1 | 1.1 |
| Tetrahydrofuran (THF) | 72.11 | - | 2500 | - | - |
| Product (Expected) | 290.13[10] | 250-275 | - | 0.86-0.95 | 86-95% Yield |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
HPLC/UPLC: To determine purity. A typical method would use a C18 column with a water/acetonitrile gradient.[8]
-
¹H NMR: To confirm the structure, including the characteristic signal for the Boc group protons at ~1.5 ppm.
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
-
IR Spectroscopy: To observe the N-H stretch of the carbamate (~3300 cm⁻¹) and the strong C=O stretch (~1700 cm⁻¹).
-
Melting Point: Compare with literature values.
Safety and Handling Precautions
-
4-Bromo-3-fluoroaniline: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood wearing gloves, safety glasses, and a lab coat.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid. Causes serious eye irritation. Handle away from ignition sources.
-
Triethylamine (TEA): Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Must be handled in a closed system or well-ventilated fume hood.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Suspected of causing cancer.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[11] An emergency eye wash and safety shower should be readily accessible.[6]
References
- Benchchem. (n.d.). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
-
PubChem. (n.d.). 4-Bromo-3-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-3-bromo-4-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
Organic Chemistry Portal. (2011). Boc-Protected Amino Groups. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
Sources
- 1. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Boc-3-bromo-4-fluoroaniline | C11H13BrFNO2 | CID 53312481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Application Notes: Leveraging tert-Butyl (4-bromo-3-fluorophenyl)carbamate for Accelerated API Synthesis
Introduction: Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, the efficiency of a synthetic route is paramount. The strategic selection of starting materials and key intermediates can dramatically reduce step counts, improve yields, and facilitate the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] tert-Butyl (4-bromo-3-fluorophenyl)carbamate has emerged as a highly valuable and versatile building block for precisely these reasons.
Its structure is a masterclass in synthetic potential, incorporating three critical functionalities on a single phenyl ring:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group serves as a robust and reliable protecting group for the aniline nitrogen.[2] This protection prevents unwanted side reactions, such as N-arylation, during metal-catalyzed cross-coupling and increases the molecule's solubility in common organic solvents.[3][4] The Boc group can be readily cleaved under acidic conditions, allowing for subsequent functionalization of the free amine.
-
An Aryl Bromide: The bromine atom is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions. Its reactivity is well-understood and highly reliable for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in many pharmaceutical agents.[5][6][7]
-
An Ortho-Fluorine Substituent: The fluorine atom, positioned ortho to the bromine, exerts a significant electronic and steric influence. This can modulate the reactivity of the aryl bromide and, more importantly, can be a crucial addition to the final API. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.
This application note provides detailed protocols and scientific rationale for employing this compound in two of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties & Safety Data
A thorough understanding of a building block's properties is essential for its effective and safe implementation in any synthetic workflow.
| Property | Value | Reference |
| CAS Number | 868735-43-7 | [8] |
| Molecular Formula | C₁₁H₁₃BrFNO₂ | [8] |
| Molecular Weight | 290.13 g/mol | N/A |
| Appearance | Solid | [8] |
| Typical Purity | ≥98% | [8][9] |
| Storage Conditions | Sealed in dry, 2-8°C | [8] |
Safety Information: Users must consult the full Safety Data Sheet (SDS) before use. This compound is classified with GHS07 pictograms and a "Warning" signal word.[8]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Precautionary Statements: P264, P270, P301+P312, P330, P501.[8] Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and aryl-heteroaryl structures prevalent in numerous APIs.[6][11][12] The Boc-protected aryl bromide of our title compound is an ideal substrate for this transformation. The Boc group's steric bulk does not significantly hinder the oxidative addition of palladium to the C-Br bond, and its electronic neutrality ensures predictable reactivity.
Protocol: Synthesis of tert-Butyl (3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)carbamate
This protocol details a representative Suzuki coupling with 4-methoxyphenylboronic acid.
Reaction Scheme:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | MDPI [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. This compound | 868735-43-7 [sigmaaldrich.com]
- 9. calpaclab.com [calpaclab.com]
- 10. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Stability of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
Welcome to the technical support center for tert-Butyl (4-bromo-3-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for handling this reagent, particularly concerning its stability under basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc (tert-butyloxycarbonyl) group on this compound to common laboratory bases?
A1: The Boc group is generally considered stable to a wide range of basic conditions, which is a key feature of its use as an orthogonal protecting group to base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl).[1][2] However, its stability is not absolute and can be influenced by the reaction conditions and the substrate itself. While it is stable to mild inorganic bases like sodium bicarbonate and weak organic bases such as triethylamine at room temperature, stronger bases or elevated temperatures can lead to cleavage.
Q2: Can I use strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) in reactions involving this compound?
A2: Caution is strongly advised. While the Boc group is resistant to basic hydrolysis, strong bases, especially at elevated temperatures, can initiate deprotection.[3][4] The electron-withdrawing nature of the fluorine and bromine atoms on the phenyl ring can increase the acidity of the N-H proton of the carbamate, making it more susceptible to deprotonation by a strong base. This can lead to subsequent elimination and loss of the Boc group.[5]
Q3: Are there any specific basic reagents that are known to cleave the Boc group?
A3: Yes, certain basic conditions are reported for Boc deprotection, although acidic conditions are far more common.[6] For N-Boc groups on electron-deficient systems, bases such as cesium carbonate (Cs2CO3), sodium methoxide (NaOMe), and sodium tert-butoxide (t-BuONa) have been used for deprotection.[5][7] It is crucial to screen conditions carefully if your desired transformation requires a basic environment.
Q4: What is Nucleophilic Aromatic Substitution (SNAr), and should I be concerned about it with this compound under basic conditions?
A4: Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring.[8][9] For this compound, the fluorine and bromine atoms are electron-withdrawing, which can activate the ring towards SNAr. When using a strong nucleophilic base (e.g., NaOH, NaOMe), there is a risk of displacing the bromide or, more likely, the fluoride.[10] The rate of SNAr on aryl halides is often F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is favored by the more electron-withdrawing fluorine.[10][11]
Troubleshooting Guides
Guide 1: Unexpected Cleavage of the Boc Protecting Group
Issue: During a reaction under basic conditions, you observe the formation of 4-bromo-3-fluoroaniline, indicating the loss of the Boc group.
Probable Causes:
-
Base Strength: The base used may be stronger than anticipated for the stability of this specific Boc-protected aniline. The electron-withdrawing fluoro and bromo groups can render the N-H proton more acidic, facilitating base-mediated elimination.[5]
-
Elevated Temperature: Many reactions are heated to increase the rate. However, elevated temperatures can provide the necessary activation energy for Boc group cleavage, even with moderately strong bases.
-
Prolonged Reaction Time: Even with weaker bases, extended reaction times can lead to gradual decomposition and deprotection.
Diagnostic Experiments:
-
Reaction Monitoring: Monitor the reaction at regular intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Spot for the appearance of the more polar 4-bromo-3-fluoroaniline.
-
Control Experiment: Run the reaction at room temperature first, if feasible, to see if the deprotection is temperature-dependent.
-
Base Screening: If the reaction conditions permit, screen a panel of weaker bases (e.g., K2CO3, NaHCO3, DIPEA) to find one that promotes the desired reaction without causing deprotection.
Recommended Solutions:
-
Lower the Temperature: If the reaction must be heated, try running it at the lowest effective temperature.
-
Use a Weaker Base: Switch to a less aggressive base. A comparison of common bases is provided in the table below.
-
Reduce Reaction Time: Optimize the reaction to be as short as possible.
-
Orthogonal Protecting Group Strategy: If basic conditions are unavoidable and harsh, consider if a different N-protecting group that is more stable to base (e.g., a benzyl group) would be more appropriate for your synthetic route.[12][13]
Guide 2: Formation of Unexpected Side Products Consistent with Nucleophilic Aromatic Substitution (SNAr)
Issue: You observe a new product with a mass corresponding to the replacement of either bromine or fluorine with your basic nucleophile (e.g., -OH, -OR).
Probable Causes:
-
Activated Aromatic Ring: The presence of the electron-withdrawing fluorine and bromine atoms, ortho and para to each other, activates the aromatic ring for nucleophilic attack.[8][9]
-
Strong Nucleophile/Base: The use of strong, hard nucleophiles like hydroxide or alkoxides favors the SNAr pathway.
-
Reaction Conditions: High temperatures can significantly accelerate the rate of SNAr reactions.
Diagnostic Experiments:
-
LC-MS Analysis: Obtain a precise mass of the byproduct to confirm the identity of the incorporated nucleophile.
-
2D-NMR Spectroscopy: If the byproduct can be isolated, techniques like HMBC and HSQC can help determine the exact position of the substitution on the aromatic ring.
-
Halogen Test: If you suspect bromide displacement, a simple qualitative test for bromide ions in the aqueous workup could be indicative.
Recommended Solutions:
-
Use a Non-Nucleophilic Base: If the primary role of the base is as a proton scavenger, switch to a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge.
-
Modify Reaction Conditions: Run the reaction at a lower temperature and for a shorter duration.
-
Change the Solvent: The choice of solvent can influence the rate of SNAr. Aprotic polar solvents like DMF or DMSO can accelerate these reactions. Consider less polar alternatives if the desired chemistry allows.
Data and Protocols
Table 1: General Stability of Boc Group to Common Bases
| Base | Typical Concentration | Temperature | Stability of this compound |
| Triethylamine (Et3N) | 1-5 equivalents | Room Temperature | Generally Stable |
| Diisopropylethylamine (DIPEA) | 1-5 equivalents | Room Temperature | Generally Stable |
| Sodium Bicarbonate (NaHCO3) | Saturated Aqueous | Room Temperature | Stable |
| Potassium Carbonate (K2CO3) | 1-3 equivalents | Room Temperature | Generally Stable, may see slow cleavage at elevated temp. |
| Cesium Carbonate (Cs2CO3) | 1-3 equivalents | Elevated Temperature | Potential for cleavage[5][7] |
| Sodium Hydroxide (NaOH) | 1M Aqueous | Room Temperature | Risk of cleavage, increased risk at elevated temp. |
| Sodium Methoxide (NaOMe) | 0.5 - 1 M in MeOH | Room Temperature | High risk of cleavage[5] |
| Potassium tert-butoxide (t-BuOK) | 1M in THF | Room Temperature | High risk of cleavage[5] |
Experimental Protocol: Monitoring Stability by LC-MS
This protocol allows for the assessment of the stability of this compound under your specific basic conditions.
Materials:
-
This compound
-
Chosen base and solvent
-
Internal standard (e.g., a stable compound with a different mass and retention time, like naphthalene)
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen reaction solvent.
-
Set up the reaction by adding the base to the stock solution at the desired temperature.
-
Immediately take a "time zero" aliquot, quench it (e.g., with dilute aqueous acid), and dilute it for LC-MS analysis.
-
Take further aliquots at regular time intervals (e.g., 1h, 2h, 4h, overnight).
-
Analyze all samples by LC-MS, monitoring for the disappearance of the starting material and the appearance of 4-bromo-3-fluoroaniline and any potential SNAr products.
-
Quantify the relative peak areas of the starting material against the internal standard to determine the rate of decomposition.
Mechanistic Insights & Visualizations
The stability of the Boc group under basic conditions is a kinetic phenomenon. While thermodynamically unstable to strong base, the activation energy for the cleavage pathway is often high.
Boc Deprotection Mechanism under Basic Conditions
The generally accepted mechanism for base-mediated Boc deprotection involves the deprotonation of the carbamate N-H, followed by an elimination-type fragmentation.
Caption: Fig 1. Base-mediated Boc deprotection pathway.
Potential Nucleophilic Aromatic Substitution (SNAr) Pathway
The presence of electron-withdrawing groups (F, Br) facilitates the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: Fig 2. General SNAr mechanism.
References
-
Bases - Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC 2005 (xiv) 20-28. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jocpr.com [jocpr.com]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with N-Boc-4-bromo-3-fluoroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, N-Boc-4-bromo-3-fluoroaniline. The unique electronic and steric properties of this compound can often lead to unexpected results. This document offers a structured, question-and-answer approach to diagnose and solve common experimental failures.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific, frequently encountered problems. Each entry provides a checklist of potential causes and detailed, evidence-based solutions.
Problem 1: Low to No Product Yield
Q: My Suzuki coupling of N-Boc-4-bromo-3-fluoroaniline with my boronic acid/ester is resulting in very low or no yield. Where should I start my investigation?
A: A low or non-existent yield is the most common issue and can stem from several factors related to reagent quality, reaction setup, and the inherent reactivity of your specific substrates. A systematic approach is crucial.
-
Reagent Integrity: Have you verified the purity and stability of all starting materials?
-
Inert Atmosphere: Was the reaction rigorously protected from oxygen?
-
Catalyst Activity: Is your palladium source and ligand active?
-
Substrate Reactivity: Are the electronic properties of your aniline and boronic acid compatible with the chosen conditions?
-
Focus on the Aryl Bromide: N-Boc-4-bromo-3-fluoroaniline presents a unique challenge. The Boc-protected amine is a moderately electron-donating group, while the fluorine atom is strongly electron-withdrawing. This electronic push-pull can influence the crucial oxidative addition step.[1] The C-Br bond is activated towards oxidative addition by the electron-withdrawing fluorine, but this effect can be modulated by the choice of catalyst and ligand.
-
Catalyst & Ligand Selection is Critical: For electron-deficient or sterically hindered aryl halides, generic catalysts like Pd(PPh₃)₄ may be insufficient.[2][3]
-
Protocol 1: Screening Electron-Rich, Bulky Phosphine Ligands. These ligands stabilize the palladium center and promote the oxidative addition of less reactive aryl halides.[4]
-
Set up parallel reactions using a robust palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂.
-
Screen a panel of ligands such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃, PCy₃).[5][6]
-
Start with a Pd:Ligand ratio of 1:2 or 1:4.
-
Maintain all other parameters (base, solvent, temperature) constant for initial screening.
-
-
| Catalyst System Component | Recommended Starting Point | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Readily available and effective with a range of ligands. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ (2-6 mol%) | Bulky, electron-rich ligands enhance catalyst activity for challenging substrates.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are often effective.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF | Aprotic solvents, often with a small amount of water, are standard.[8][9] |
| Temperature | 80-110 °C | Higher temperatures may be needed to drive the reaction to completion. |
-
The Impact of the Ortho-Fluoro Group: The fluorine atom ortho to the bromine can present steric hindrance, potentially slowing down the oxidative addition step where the palladium complex approaches the C-Br bond.[10] Using ligands with a larger bite angle can sometimes overcome this steric clash.
Problem 2: Significant Formation of Side Products
Q: My reaction is messy. I'm observing significant byproducts like homocoupled boronic acid and/or dehalogenated starting material. What is causing this and how can I suppress it?
A: The formation of side products points to competing reaction pathways that consume your starting materials or intermediates. Identifying the major byproduct is key to diagnosing the underlying issue.
-
Protodeborylation (Ar-B(OH)₂ → Ar-H): This is the replacement of the boronic acid group with a hydrogen atom and is a major cause of reduced yields.[11][12] It can be catalyzed by acid, base, or even the palladium catalyst itself, and is often accelerated by high temperatures and the presence of water.[12] Electron-deficient boronic acids are particularly susceptible.[13]
-
Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that favors this side reaction.[8][14][15]
-
Dehalogenation (Ar-Br → Ar-H): The starting N-Boc-4-bromo-3-fluoroaniline is converted back to N-Boc-3-fluoroaniline. This can happen if a hydride source is present in the reaction mixture, which can arise from the decomposition of solvents or bases.[8][16]
-
Combatting Protodeborylation:
-
Use a More Stable Boron Reagent: Convert your boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[6][8] These reagents slowly release the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[11][17]
-
Optimize the Base: The choice of base is critical. While necessary for the transmetalation step, strong bases can accelerate protodeborylation.[12][18] Screen milder bases like K₂CO₃ or KF.
-
Anhydrous Conditions: For certain systems, especially with boronate esters, running the reaction under strictly anhydrous conditions can suppress protodeborylation.[17]
-
-
Preventing Homocoupling:
-
Rigorous Degassing: The most crucial step is to thoroughly degas your solvent and reaction mixture to remove all traces of oxygen.[14] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Use a Slight Excess of the Boronic Acid: Using a slight excess (1.1-1.3 equivalents) of the boronic acid can sometimes help to ensure the aryl halide is fully consumed before significant homocoupling occurs.[2]
-
-
Avoiding Dehalogenation:
-
High-Purity Reagents: Ensure your solvents and bases are of high purity and free from contaminants that could act as hydride sources.
-
Ligand Choice: Certain ligands can be more prone to decomposition pathways that generate hydrides. If dehalogenation is a persistent issue, screening different ligand classes may be beneficial.
-
// Nodes start [label="Messy Reaction:\nSignificant Side Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; identify [label="Identify Major Byproduct\n(LC-MS, GC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"];
protodeborylation [label="Protodeborylation\n(Ar-H from Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; homocoupling [label="Homocoupling\n(Ar-Ar from Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; dehalogenation [label="Dehalogenation\n(Ar-H from Aryl Halide)", fillcolor="#F1F3F4", fontcolor="#202124"];
solution_proto [label="Solutions for Protodeborylation:\n1. Use Pinacol/MIDA ester\n2. Screen milder bases (K₂CO₃, KF)\n3. Consider anhydrous conditions", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_homo [label="Solutions for Homocoupling:\n1. Rigorous degassing (Freeze-Pump-Thaw)\n2. Maintain strict inert atmosphere\n3. Use slight excess of boronic acid", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_dehalo [label="Solutions for Dehalogenation:\n1. Use high-purity solvents/bases\n2. Screen different ligand classes", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> identify; identify -> protodeborylation [label="Is it the protonated\nboronic acid partner?"]; identify -> homocoupling [label="Is it a dimer of the\nboronic acid partner?"]; identify -> dehalogenation [label="Is it the de-brominated\n starting material?"];
protodeborylation -> solution_proto; homocoupling -> solution_homo; dehalogenation -> solution_dehalo; } DOT Caption: Decision tree for troubleshooting common Suzuki side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the oxidative addition step potentially difficult for N-Boc-4-bromo-3-fluoroaniline?
A1: Oxidative addition is the first and often rate-limiting step in the Suzuki catalytic cycle.[19] It involves the insertion of the Pd(0) catalyst into the carbon-bromine bond.[20][21] For N-Boc-4-bromo-3-fluoroaniline, two main factors are at play:
-
Electronic Effects: The aniline ring is influenced by both the electron-donating Boc-amino group and the strongly electron-withdrawing fluorine atom. While electron-withdrawing groups generally accelerate oxidative addition to aryl halides, the overall electronic nature of this substrate is complex.[22]
-
Steric Hindrance: The fluorine atom is positioned ortho to the bromine. This proximity can sterically hinder the approach of the bulky palladium-ligand complex to the C-Br bond, slowing the reaction rate.[10]
Q2: How do I choose the optimal base for this specific substrate?
A2: The base plays multiple roles in the Suzuki reaction: it activates the boronic acid by forming a more nucleophilic boronate species and participates in the regeneration of the catalyst.[9][18] For a sensitive substrate like N-Boc-4-bromo-3-fluoroaniline, the base must be strong enough to promote the reaction but not so harsh that it causes decomposition of the starting material or promotes side reactions.
-
Strong, Non-nucleophilic Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points. They have good solubility in the aqueous phase of biphasic systems and are generally compatible with a wide range of functional groups.
-
Fluoride Sources: Potassium fluoride (KF) can be a good option, particularly when using boronate esters, as it can facilitate transmetalation without requiring harsh basic conditions.[5]
-
Avoid Strong Organic Bases: Bases like sodium tert-butoxide (NaOtBu) can sometimes be too aggressive, leading to dehalogenation or other side reactions.
Q3: My boronic acid is unstable. What are the best strategies to ensure it participates in the reaction?
A3: Boronic acid instability, primarily through protodeborylation, is a very common failure mode.[11][23]
-
"Slow Release" Strategy: Using a more stable boronic acid derivative is the most robust solution.[24]
-
Potassium trifluoroborates (R-BF₃K): These are crystalline, air-stable solids that slowly hydrolyze under reaction conditions to release the boronic acid.
-
MIDA boronates: These are highly stable and can be purified by chromatography. They release the boronic acid under mild basic conditions.[6]
-
-
Procedural Tips: If you must use the free boronic acid, ensure it is fresh and of high purity. Minimize the reaction time and temperature as much as possible to limit its exposure to decomposition-promoting conditions.
Q4: What are the key considerations for solvent selection?
A4: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Biphasic Systems: A combination of an organic solvent (like toluene, dioxane, or THF) and water is most common.[8] Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Anhydrous Systems: In some cases, particularly with boronate esters, anhydrous conditions using solvents like THF or 2-MeTHF can be beneficial to suppress water-mediated side reactions like protodeborylation.[10][17]
-
Degassing is Non-Negotiable: Regardless of the solvent system chosen, it must be rigorously degassed to remove dissolved oxygen, which poisons the Pd(0) catalyst and promotes homocoupling.[14]
By systematically addressing these potential points of failure, researchers can significantly improve the success rate of Suzuki-Miyaura couplings with the challenging N-Boc-4-bromo-3-fluoroaniline substrate.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Malapit, C. A., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Malapit, C. A., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
-
Jay, J. C., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. Available at: [Link]
-
Gooßen, L. J., et al. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. Available at: [Link]
-
Amatore, C., et al. (2000). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Tang, W., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
Scott, J. K., et al. (2020). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Çetinkaya, B., et al. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Yang, J., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Journal of the American Chemical Society. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Yamamoto, Y., et al. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Himo, F., & SOUDAN, J. M. (2009). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Journal of the American Chemical Society. Available at: [Link]
-
Side reactions of Suzuki cross-coupling | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
-
Smith, C. J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. Available at: [Link]
-
How does fluorinated boronic acids influences the Suzuki coupling reactions?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. web.uvic.ca [web.uvic.ca]
- 21. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. uwindsor.ca [uwindsor.ca]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Improving Solubility of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
Welcome to the technical support center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both a deep understanding of reaction mechanisms and practical, field-tested solutions. This guide is designed to address a common but critical challenge: the solubility of tert-Butyl (4-bromo-3-fluorophenyl)carbamate (CAS 868735-43-7) in reaction setups. Poor solubility is a frequent cause of low yields, sluggish reactions, and reproducibility issues.
Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles. Our approach is to not only offer solutions but to explain the underlying principles, empowering you to make informed decisions in your experimental design.
FAQ 1: What are the general solubility properties of this compound?
Answer:
This compound is a solid at room temperature.[1] Its molecular structure imparts a moderate polarity. The presence of the aromatic ring and the tert-butyl group provides significant nonpolar character, while the carbamate (N-H and C=O) and fluoro-substituents introduce polarity and the potential for hydrogen bonding.
This dual nature means its solubility is highly dependent on the chosen solvent. It is generally not soluble in water or nonpolar hydrocarbon solvents like hexanes. Its solubility lies in polar aprotic and ethereal solvents. Below is a qualitative summary based on its structure and typical behavior of similar molecules.
Table 1: Qualitative Solubility Profile
| Solvent Class | Example Solvents | Room Temperature (20-25°C) | Elevated Temperature (80-110°C) | Rationale |
| Ethers | THF, 1,4-Dioxane, CPME | Sparingly to Moderately Soluble | Soluble | Good balance of polarity to solvate the carbamate group without being too polar for the aryl ring. Dioxane is often superior for higher temperatures. |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | Moderately to Highly Soluble | Highly Soluble | Strong dipole moments effectively solvate the polar parts of the molecule. Often used in cross-coupling but can be difficult to remove. |
| Aromatic | Toluene, Xylenes | Sparingly Soluble | Moderately Soluble | Primarily solvates the aryl ring. Solubility increases significantly with heat, making them excellent choices for high-temperature reactions like Suzuki or Buchwald-Hartwig. |
| Alcohols | Isopropanol, tert-Butanol | Sparingly Soluble | Moderately Soluble | Can act as both hydrogen bond donor and acceptor but may participate in side reactions (e.g., transesterification) under certain conditions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | N/A (Low Boiling Point) | Good for dissolving at room temperature for analysis (e.g., TLC, NMR) but not typically used as high-temperature reaction solvents. |
| Nonpolar | Hexanes, Heptane | Insoluble | Insoluble | Lacks the polarity to effectively solvate the carbamate functional group. |
FAQ 2: My reaction mixture is a slurry. What are the primary strategies to achieve a homogeneous solution?
Answer:
Observing a heterogeneous mixture is a clear sign that solubility is limiting your reaction. Before making complex changes to your catalyst or reagents, always address the physical state of the reaction.
Step-by-Step Protocol: Systematic Solubility Enhancement
-
Elevate the Temperature: Most organic reactions, particularly palladium-catalyzed cross-couplings, are run at elevated temperatures (e.g., 80-110°C). Heating not only increases the reaction rate but is often essential for dissolving the reactants. Ensure your chosen solvent has a boiling point compatible with the required reaction temperature.
-
Solvent Screening: If heating is insufficient, a solvent screen is the next logical step. The choice of solvent can dramatically affect reaction outcomes.[2]
-
For Suzuki-Miyaura Couplings: Start with a mixture like 1,4-Dioxane/water or DMF. The aqueous component is often crucial for the efficacy of inorganic bases like K₂CO₃ or K₃PO₄.[2][3]
-
For Buchwald-Hartwig Aminations: Toluene or 1,4-Dioxane are standard starting points. The choice of base (e.g., NaOtBu vs. Cs₂CO₃) will also influence which solvent is most effective.
-
-
Use a Solvent Mixture: A binary solvent system can often provide a "best of both worlds" scenario. For example, Toluene can dissolve the nonpolar components, while a co-solvent like DMF or DMAc helps dissolve inorganic bases or more polar coupling partners.
-
Decrease Concentration: While it may seem counterintuitive, reducing the overall concentration can sometimes keep all components in solution, preventing precipitation and allowing the catalytic cycle to proceed smoothly.
Visualization: Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems.
Caption: A decision tree for troubleshooting solubility.
FAQ 3: I'm performing a Suzuki-Miyaura coupling and suspect poor solubility is causing low yield. How do I troubleshoot this?
Answer:
This is a classic challenge. The Suzuki-Miyaura reaction involves multiple components—the aryl halide, the boronic acid/ester, a base, and the palladium catalyst/ligand system—all of which must be sufficiently soluble for the catalytic cycle to function.[3][4]
Causality-Driven Troubleshooting for Suzuki Coupling
-
The Solvent-Base Nexus: The choice of solvent and base are critically linked.
-
Problem: You are using K₂CO₃ or K₃PO₄ in a purely organic solvent like Toluene, and the base is sitting at the bottom of the flask.
-
Explanation: These inorganic bases have very low solubility in nonpolar solvents. The reaction is likely happening only at the surface of the base particles, leading to a slow or stalled reaction.
-
Solution: Add a polar co-solvent. A small amount of water (e.g., a 10:1 ratio of Dioxane:water) is often used to dissolve the base and facilitate the transmetalation step. Alternatively, switching to a more polar solvent like DMF or using an organic-soluble base like tetraethylammonium hydroxide can resolve the issue.[2]
-
-
Ligand Choice for Challenging Substrates:
-
Problem: Even in a good solvent system, the reaction is not proceeding.
-
Explanation: Your substrate is an electron-neutral aryl halide. While the bromine is reactive, standard catalysts like Pd(PPh₃)₄ may not be active enough, especially if solubility is borderline.[3] This can be mistaken for a solubility problem.
-
Solution: Switch to a more robust catalyst system. Bulky, electron-rich biaryl phosphine ligands developed by groups like Buchwald (e.g., SPhos, XPhos) are the industry standard for promoting the difficult oxidative addition step with challenging substrates.[3]
-
-
Advanced Technique for "Impossible" Cases:
-
Problem: The substrate is virtually insoluble in all common organic solvents.
-
Explanation: Some polyaromatic or highly crystalline materials cannot be effectively dissolved under standard conditions.[5][6]
-
Solution (Expert Level): For these extreme cases, solvent-free methods can be employed. High-temperature ball milling is a mechanochemical technique that forces the solid-state reaction between insoluble aryl halides and other reagents, completely bypassing the need for a solvent.[5][6][7]
-
Visualization: Key Factors in Suzuki Coupling Success
Caption: Interdependence of reagents and solvent system.
FAQ 4: How does the Boc protecting group affect solubility and reaction conditions?
Answer:
The tert-butoxycarbonyl (Boc) group is not just a protecting group; it actively influences the compound's physical and chemical properties.
-
Increased Steric Hindrance: The bulky tert-butyl group can hinder the approach of the catalyst to the C-Br bond. This is another reason why bulky, electron-rich ligands are often necessary—they help create a more accessible catalytic center.
-
Enhanced Organic Solubility: Compared to the corresponding free aniline, the Boc-protected carbamate is significantly more soluble in common organic solvents like THF, Dioxane, and Toluene. This is a primary reason for its use.[8]
-
Potential for Cleavage: The Boc group is acid-labile. While stable to the typically basic conditions of most cross-coupling reactions, care must be taken. If your boronic acid reagent is of poor quality and contains acidic impurities, or if side reactions generate acidic species, you may observe some deprotection. Ensure high-quality reagents and maintain anhydrous, inert conditions.
References
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Institute for Chemical Reaction Design and Discovery (ICReDD), Hokkaido University.[Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate Discussion.[Link]
-
Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society.[Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health (NIH).[Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry.[Link]
Sources
- 1. This compound | 868735-43-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 5. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 8. TERT-BUTYL N-(4-BROMOPHENYL)-CARBAMATE | 131818-17-2 [chemicalbook.com]
Technical Support Center: Alternative Catalysts and Troubleshooting for Coupling Reactions with tert-Butyl (4-bromo-3-fluorophenyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and answers to frequently asked questions regarding cross-coupling reactions with the substrate tert-Butyl (4-bromo-3-fluorophenyl)carbamate . This substrate, while a valuable building block, presents unique challenges due to its electronic and steric properties. This document is designed to empower you to navigate these challenges by providing expert insights into catalyst selection, reaction optimization, and problem-solving.
Catalyst Selection Guide for a Challenging Substrate
The this compound substrate contains an electron-donating carbamate group and an electron-withdrawing fluorine atom ortho to the reactive bromide site. This electronic makeup requires a carefully selected catalyst system to achieve high efficiency. Standard catalysts like Pd(PPh₃)₄ may prove sluggish or ineffective. Modern catalyst systems, particularly those employing bulky, electron-rich ligands, are essential for promoting the critical oxidative addition step and facilitating reductive elimination.[1][2]
Below is a comparative guide to alternative catalyst systems for common cross-coupling reactions.
| Coupling Reaction | Recommended Catalyst System | Coupling Partner | Key Advantages | Considerations |
| Suzuki-Miyaura | Palladium-based: Pd₂(dba)₃ or Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)[3][4] | Aryl/Vinyl Boronic Acids or Esters | High activity for challenging bromides, broad functional group tolerance, often effective at lower temperatures.[5] | Ligands can be air-sensitive; requires strictly anaerobic conditions to prevent catalyst deactivation.[3] |
| Suzuki-Miyaura | Nickel-based: NiCl₂(PCy₃)₂ or NiCl₂(dppp)[6][7] | Aryl Boronic Acids | Excellent for C-O bond activation in carbamates (if desired), uses a less expensive metal.[8] It's a powerful alternative for C-Br coupling as well.[9] | May require higher temperatures; scope might be different from palladium systems.[8] |
| Heck | Pd(OAc)₂ with P(t-Bu)₃ or N-Heterocyclic Carbene (NHC) Ligands[10][11][12] | Alkenes (e.g., Styrene, Acrylates) | NHC ligands offer high thermal stability, making them suitable for reactions requiring heat.[12][13] Bulky phosphines are effective for a diverse range of aryl bromides.[10] | High temperatures can sometimes lead to catalyst decomposition into palladium black.[13] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI with an amine base[14][15] | Terminal Alkynes | Well-established, reliable method for forming C(sp²)-C(sp) bonds. Can often be run under mild conditions.[14] | Requires a copper co-catalyst, which can sometimes lead to alkyne homocoupling (Glaser coupling). Copper-free variants exist.[16] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My reaction shows little to no conversion of the starting material. What are the most common initial checks I should perform?
A: Low conversion is a frequent issue that can often be traced back to fundamental aspects of the reaction setup. A systematic check is the best approach:
-
Verify Reagent Quality:
-
Catalyst/Ligand: Palladium catalysts, especially Pd(0) sources, and phosphine ligands are susceptible to oxidation.[17] Ensure they have been stored correctly under an inert atmosphere. If in doubt, use a fresh batch. For Pd(II) precatalysts like Pd(OAc)₂, their reduction in situ to the active Pd(0) species is a critical step.[18]
-
Solvent and Base: Use anhydrous and thoroughly degassed solvents. Oxygen is a primary cause of catalyst deactivation, leading to the formation of inactive palladium black.[3][17] The base should be of high purity; for solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered and dry.
-
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen.[3] It is critical to purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen). Techniques like freeze-pump-thaw cycles are highly effective for removing dissolved oxygen from the solvent.[3]
-
Check Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] Verify your heating apparatus is calibrated correctly. For your specific substrate, a moderate temperature (e.g., 80-100 °C) may provide a better balance between reaction rate and catalyst stability.
Q: I suspect my boronic acid is decomposing in my Suzuki reaction (protodeboronation). How can I minimize this?
A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, particularly with electron-deficient boronic acids or under harsh conditions.[17]
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation, but overly strong or aqueous bases can accelerate protodeboronation.[17] Consider using a non-aqueous, moderately strong base like K₃PO₄.
-
Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[17]
-
Minimize Water: While Suzuki reactions often benefit from a small amount of water to facilitate the transmetalation step, excess water can promote protodeboronation.[19] If using a boronic acid, ensure it is dry, and use anhydrous solvents.
Problem Area 2: Significant Side Product Formation
Q: I am observing a significant amount of a side product that corresponds to my starting material with the bromine replaced by hydrogen (hydrodehalogenation). What causes this and how can I prevent it?
A: Hydrodehalogenation is a common side reaction in many cross-coupling reactions. In the Buchwald-Hartwig amination, for instance, it can occur via β-hydride elimination from the palladium-amido complex.[20] In other couplings, it can arise from reactions with trace water or other proton sources.
-
Optimize the Base and Solvent: Ensure you are using a high-purity, anhydrous base and solvent.
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over side reactions by making the palladium center more electron-rich and sterically encumbered.[21]
Q: In my Sonogashira coupling, I'm getting a lot of homocoupled alkyne (a diyne). What's the cause?
A: This side reaction, known as Glaser coupling, is primarily caused by the copper(I) co-catalyst in the presence of oxygen. To minimize it:
-
Rigorous Degassing: Ensure the reaction mixture is completely free of oxygen.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These often employ specific palladium catalysts or ligands that can facilitate the catalytic cycle without copper, thereby eliminating this side reaction.[16]
Visual Troubleshooting Workflow
The following diagram provides a logical decision tree to help diagnose and solve common issues with low-yielding reactions.
Caption: Troubleshooting Workflow for Low-Yield Coupling Reactions.
Frequently Asked Questions (FAQs)
Q: What are the advantages of using a modern biarylphosphine ligand (e.g., SPhos, XPhos) over a traditional ligand like PPh₃?
A: Modern biarylphosphine ligands, often called Buchwald ligands, are bulky and electron-rich.[3] This combination is highly advantageous:
-
Steric Bulk: Promotes the formation of a monoligated Pd(0) species (L-Pd), which is often the most active species for oxidative addition.[9]
-
Electron-Donating Ability: Makes the palladium center more electron-rich, which accelerates the rate-limiting oxidative addition step with the aryl bromide and facilitates the final reductive elimination step to release the product.[1] Traditional ligands like PPh₃ are less effective for challenging substrates like yours because they are not as bulky or electron-donating, leading to slower reactions and lower yields.[22]
Q: How critical is the choice of base?
A: The base plays multiple roles and its choice is critical. It is required to activate the coupling partner (e.g., deprotonating the amine in Buchwald-Hartwig or forming the borate salt in Suzuki) and to neutralize the hydrogen halide formed during the reaction.[9][23] An inappropriate base can lead to side reactions like catalyst deactivation or substrate decomposition. For your carbamate-containing substrate, a moderately strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often a good starting point. Stronger bases like NaOtBu are also common but can sometimes promote side reactions.[24][25]
Q: What is a "precatalyst" and why should I consider using one?
A: A precatalyst is a stable, air-tolerant palladium(II) complex that is designed to cleanly and efficiently generate the active palladium(0) species under the reaction conditions. They often incorporate the desired ligand. Using a precatalyst can improve reproducibility compared to generating the catalyst in situ from separate Pd(II) sources (like Pd(OAc)₂) and ligands, as the ratio of ligand to palladium is fixed and the activation process can be more reliable.[18]
Visualizing the Catalytic Cycle and System
Understanding the fundamental steps of the reaction and the roles of each component is key to successful experimentation.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
Sources
- 1. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 22. reddit.com [reddit.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 25. chemrxiv.org [chemrxiv.org]
Technical Support Center: Solvent Effects on N-Boc-4-bromo-3-fluoroaniline Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with tert-butyl (4-bromo-3-fluorophenyl)carbamate (N-Boc-4-bromo-3-fluoroaniline) in common cross-coupling reactions. The electronic properties of this substrate, characterized by the electron-withdrawing fluorine atom and the bromine leaving group, present unique challenges and opportunities in synthesis that are highly dependent on the reaction solvent.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with N-Boc-4-bromo-3-fluoroaniline sluggish or failing?
A: Low yields in Suzuki couplings with this substrate are often traced back to a few key factors, primarily revolving around the electronic nature of the aniline and the stability of the catalytic cycle. The electron-withdrawing fluorine atom can decrease the reactivity of the C-Br bond towards oxidative addition, which is often the rate-limiting step.[1] Furthermore, improper solvent choice can lead to poor solubility of reagents, catalyst deactivation, or promotion of side reactions like protodeboronation of the boronic acid.[2]
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. What is the likely cause and how can I prevent it?
A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen in the reaction mixture. This can be minimized by thoroughly degassing all solvents and ensuring the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).[2] Additionally, the choice of palladium precursor and base can influence this side reaction. Using a direct Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling that can occur during the in-situ reduction of a Pd(II) precatalyst.[3]
Q3: My Buchwald-Hartwig amination is not proceeding to completion. What are the critical parameters to check?
A: The Buchwald-Hartwig amination of electron-deficient aryl bromides like N-Boc-4-bromo-3-fluoroaniline requires careful optimization.[4] Key parameters to evaluate are the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos), a strong, non-nucleophilic base (e.g., sodium tert-butoxide), and an anhydrous, non-protic solvent such as toluene or dioxane.[4][5] The N-Boc protecting group makes the aniline nitrogen non-nucleophilic, so this question assumes the user is coupling the aryl bromide with another amine.
Q4: Can the N-Boc protecting group be cleaved under the reaction conditions?
A: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral or basic conditions of most Suzuki and Buchwald-Hartwig reactions. However, it can be labile under strongly acidic conditions or at very high temperatures for prolonged periods. If you are using a boronic acid with acidic protons or if your reaction conditions are particularly harsh, it is advisable to monitor for any deprotection.[6]
Q5: What is the best approach to determine the solubility of N-Boc-4-bromo-3-fluoroaniline in a new solvent?
A: Since quantitative solubility data is not widely published, an empirical approach is recommended. A small-scale gravimetric method is effective. Add an excess amount of N-Boc-4-bromo-3-fluoroaniline to a known volume of the solvent in a sealed vial. Agitate the mixture at the desired reaction temperature for several hours to ensure equilibrium. After allowing any undissolved solid to settle, carefully take a known volume of the clear supernatant, evaporate the solvent, and weigh the remaining solid. This will give you a good approximation of the solubility.
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Poor Solubility of Reagents: N-Boc-4-bromo-3-fluoroaniline or the boronic acid may not be fully dissolved. | - Solvent Screening: Test the solubility in various solvents. A mixture of a nonpolar solvent (like toluene) with a more polar aprotic solvent (like THF or dioxane) can be effective. - Increase Temperature: Carefully increasing the reaction temperature can improve solubility and reaction rates. |
| Inefficient Oxidative Addition: The electron-withdrawing nature of the substrate can make the C-Br bond less reactive. | - Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos to promote oxidative addition. - Catalyst Choice: Employ a well-defined Pd(0) precatalyst to ensure a sufficient concentration of the active catalyst. | |
| Protodeboronation of Boronic Acid: The boronic acid is being consumed by a side reaction. | - Base Selection: Use a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃. - Anhydrous Conditions: While some water can be beneficial, excess water can promote this side reaction. Try reducing the amount of water or using anhydrous conditions. - Boronic Ester: Consider using a more stable boronate ester (e.g., a pinacol ester).[2] | |
| Significant byproduct formation (homocoupling) | Oxygen in the Reaction: Trace oxygen can lead to the oxidative homocoupling of the boronic acid. | - Degassing: Thoroughly degas the solvent by sparging with an inert gas or by freeze-pump-thaw cycles. - Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction.[2] |
Troubleshooting Low Yield in Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Suboptimal Catalyst System: The ligand may not be suitable for this electron-deficient substrate. | - Ligand Screening: Employ modern, sterically hindered biarylphosphine ligands like BrettPhos or RuPhos, which are designed for challenging substrates.[4] - Precatalyst: Use a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) for more reproducible results. |
| Ineffective Base: The chosen base may not be strong enough to facilitate the catalytic cycle efficiently. | - Stronger Base: Switch to a stronger, non-nucleophilic base such as sodium or potassium tert-butoxide.[5] | |
| Solvent Incompatibility: The solvent may not be optimal for the reaction. | - Solvent Choice: Anhydrous, non-protic solvents are generally preferred. Toluene and 1,4-dioxane are common and effective choices.[4][7] Ethereal solvents like THF can also be considered. | |
| Catalyst Deactivation | Presence of Water or Oxygen: The palladium catalyst is sensitive to air and moisture. | - Rigorous Inert Conditions: Use Schlenk techniques or a glovebox to exclude air and moisture. Ensure all solvents and reagents are anhydrous. |
Solvent Selection and its Impact
The choice of solvent is critical as it influences the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle.[7] Solvents can be broadly categorized, and their properties have predictable effects on the reactivity of N-Boc-4-bromo-3-fluoroaniline.
| Solvent Class | Examples | Dielectric Constant (Approx.) | Impact on Reactivity |
| Nonpolar Aprotic | Toluene, Hexane | 2.4, 1.9 | - Good for dissolving the nonpolar N-Boc-aniline. - Generally favor the formation of monoligated Pd(0) species, which can be highly active.[8] |
| Ethereal (Polar Aprotic) | THF, 1,4-Dioxane, CPME | 7.6, 2.2, 4.7 | - Offer a good balance of polarity for dissolving both the organic substrate and the organometallic intermediates. - Dioxane and THF are very common in Suzuki and Buchwald-Hartwig reactions.[4][6] |
| Highly Polar Aprotic | DMF, DMSO, Acetonitrile | 37, 47, 37 | - Can increase the solubility of polar reagents and salts. - May coordinate to the palladium center, potentially altering its reactivity and selectivity.[8] In some cases, coordinating solvents can stabilize catalytic intermediates. |
| Protic | Alcohols, Water | 17-80 | - Generally used in combination with an organic solvent in Suzuki reactions to help dissolve the inorganic base. - Can lead to protodeboronation of boronic acids if not used judiciously.[2] Not typically used in Buchwald-Hartwig aminations due to potential side reactions with the strong base. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative procedure and may require optimization for your specific boronic acid. It is adapted from protocols for similar electron-deficient haloanilines.[1]
Materials:
-
N-Boc-4-bromo-3-fluoroaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
Procedure:
-
To a dry Schlenk flask, add N-Boc-4-bromo-3-fluoroaniline, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Lithiation-Borylation
This protocol is a general guide for a directed ortho-metalation followed by borylation, a common strategy for functionalizing aryl rings. This would be applicable if one wanted to introduce a boronic ester at the C-5 position.
Materials:
-
N-Boc-4-bromo-3-fluoroaniline (1.0 equiv)
-
s-BuLi (1.1 equiv)
-
Isopropoxy-pinacolborane (B₂(pin)₂) (1.2 equiv)
-
Anhydrous THF or Diethyl Ether
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve N-Boc-4-bromo-3-fluoroaniline in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add the isopropoxy-pinacolborane dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for troubleshooting solvent-related issues in cross-coupling reactions.
References
- C. A. Parrish, S. L. Buchwald, J. Org. Chem., 2001, 66, 3820-3827.
-
Synthesis of 4-Bromo-2-fluorobiphenyl, PrepChem.com, [Link]
-
Wikipedia, Buchwald–Hartwig amination, [Link]
-
S. Bhagwanth, et al., J. Org. Chem., 2009, 74(12), 4634-7, [Link]
-
Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides, ResearchGate, [Link]
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl, Google P
-
Lithiation- Borylation in Synthesis, SlideShare, [Link]
-
V. K. Aggarwal, et al., Standard Lithiation–Borylation A user's guide, [Link]
-
Rhenium Shop, N-Boc-4-bromo-3-fluoroaniline, 96%, Thermo Scientific Chemicals, [Link]
-
Lithiation-Borylation Methodology and Its Application in Synthesis, SlideShare, [Link]
-
Optimization of the conditions for the cross-coupling reaction. [a], ResearchGate, [Link]
-
P. Ruiz-Castillo, S. L. Buchwald, ACS Catal., 2016, 6, 9, 6134–6143, [Link]
-
ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate, ResearchGate, [Link]
-
ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis, ResearchGate, [Link]
-
J. M. R. nar, et al., Org. Lett., 2005, 7, 23, 5241–5244, [Link]
-
K. Yeung, R. C. Mykura, & V. K. Aggarwal, Nat. Prod. Rep., 2022, 39, 1194-1210, [Link]
-
A) Optimization of cross‐coupling reaction. B) Scope of cross‐coupling..., ResearchGate, [Link]
-
Synthesis of 4-bromo-2-fluoro-biphenyl, PrepChem.com, [Link]
-
J. F. Hartwig, et al., ACS Cent. Sci., 2016, 2, 9, 604–611, [Link]
-
PubChem, tert-Butyl (4-amino-3-fluorophenyl)carbamate, [Link]
-
AOBChem, Tert-butyl (3-bromo-4-fluorophenyl)carbamate, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buy this compound | 868735-43-7 [smolecule.com]
Technical Support Center: A Practical Guide to the Purification of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical protocols for the purification of tert-Butyl (4-bromo-3-fluorophenyl)carbamate (CAS 868735-43-7), a key building block in modern synthetic chemistry. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction: Understanding the Purification Challenge
This compound is a Boc-protected aniline. While its synthesis is generally straightforward, achieving high purity (>98%) can be challenging due to the presence of structurally similar impurities and the compound's potential sensitivity to certain conditions. The primary goal of purification is to remove unreacted starting materials, reaction byproducts, and any degradation products formed during the synthesis or work-up.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial queries and provides a rapid diagnostic framework.
Q1: My crude product is a sticky oil or waxy solid after the initial work-up. What are the likely causes and my first steps?
A1: This is a very common issue. An oily or waxy consistency typically indicates the presence of residual solvents or low-melting impurities.
-
Causality: The Boc group and the aromatic rings can lead to "greasy" impurities that inhibit crystallization. Residual solvents like THF, dichloromethane (DCM), or ethyl acetate can also become trapped.
-
Immediate Actions:
-
High Vacuum Drying: Ensure your product is dried thoroughly under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), to remove volatile solvents.
-
Trituration: Attempt to solidify the material by trituration. This involves stirring the crude oil with a solvent in which the desired product is poorly soluble, but the impurities are soluble. For this compound, cold hexanes or a hexane/diethyl ether mixture is an excellent starting point. The impurities will dissolve, and with luck, your product will precipitate as a solid that can be filtered.
-
Q2: What are the most common impurities I should be looking for when purifying this compound?
A2: Impurities typically arise from the starting materials or side reactions during the Boc protection step.
-
Unreacted Starting Material: 4-bromo-3-fluoroaniline. This is a primary amine and more polar than your product.
-
Reaction Byproducts:
-
Di-tert-butyl dicarbonate ((Boc)₂O) & Byproducts: Residual (Boc)₂O and its breakdown product, tert-butanol. These are generally volatile and can be removed under a high vacuum.
-
Di-Boc Species: Over-reaction can lead to the formation of a di-Boc protected aniline. This is significantly less polar than your desired product.
-
-
Degradation Product: The N-Boc group is susceptible to cleavage under acidic conditions, which can revert the compound back to 4-bromo-3-fluoroaniline.[1] This is a critical consideration when using standard silica gel for chromatography.
Q3: My initial analysis (TLC/¹H NMR) shows multiple spots/peaks. Should I use recrystallization or column chromatography?
A3: The choice depends on the nature and quantity of the impurities. The following decision tree provides a logical workflow for selecting the optimal purification method.
Caption: Decision tree for selecting a purification method.
Q4: My compound appears to be degrading during silica gel column chromatography. I see a new, more polar spot appearing on my TLC plates. What is happening?
A4: This is a classic sign of Boc-group cleavage. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[2][3] The Boc protecting group is designed to be removed by acid. Prolonged contact with the acidic stationary phase can catalyze the hydrolysis of the carbamate, regenerating the starting aniline, which is more polar and will have a lower Rf on TLC.
-
Solution: Neutralize your silica gel. Before packing the column, prepare the silica slurry in your starting eluent (e.g., hexane) containing 0.5-1% triethylamine (NEt₃).[3] This non-nucleophilic base will neutralize the acidic sites on the silica, protecting your acid-sensitive compound. Alternatively, for highly sensitive compounds, switching to a neutral stationary phase like alumina may be beneficial.[2]
Part 2: In-Depth Protocols & Troubleshooting Guides
Method 1: Purification by Flash Column Chromatography
This is the most versatile method for separating complex mixtures or impurities with similar polarities.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Peaks) | 1. Incorrect solvent system (polarity too high or too low).2. Column overloaded with crude material.3. Column packed improperly (channeling). | 1. Optimize Eluent via TLC: Aim for an Rf of 0.25-0.35 for the product in the desired solvent system (e.g., start with 10% Ethyl Acetate in Hexane).[4]2. Reduce Load: Use a mass ratio of silica gel to crude product of at least 50:1 for difficult separations.3. Repack Column: Ensure a homogenous, bubble-free slurry and uniform packing. |
| Product Not Eluting from Column | 1. Solvent system is not polar enough. | 1. Use Gradient Elution: Start with a low polarity mobile phase (e.g., 5% EtOAc/Hexane) and gradually increase the concentration of the more polar solvent (e.g., to 20-30% EtOAc). |
| Low Recovery / Product Streaking | 1. Compound degradation on silica (see FAQ Q4).2. Irreversible adsorption.3. Compound is only sparingly soluble in the eluent. | 1. Use Neutralized Silica: Add 0.5-1% triethylamine to your eluent system.[3]2. Consider Alumina: Switch to a neutral or basic alumina stationary phase.3. Dry Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the top of the column. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system. A good starting point is Hexane/Ethyl Acetate. Test ratios from 5% to 30% EtOAc to find a system that gives your product an Rf of ~0.3.
-
Column Preparation:
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 5% EtOAc/Hexane) containing 1% triethylamine.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.[5] Allow the silica to settle, draining the solvent until it is just level with the top of the silica bed. Add a thin layer of sand to protect the surface.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent.
-
Carefully apply the solution to the top of the column.
-
-
Elution & Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure (flash chromatography) to achieve a steady flow rate.[4]
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
If using a gradient, systematically increase the polarity of the eluent (e.g., from 5% to 10% to 20% EtOAc in Hexane).
-
-
Analysis & Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Caption: Workflow for flash column chromatography purification.
Method 2: Purification by Recrystallization
Ideal for removing small amounts of impurities when the crude product is already relatively pure (>85-90%) and solid. The principle relies on the differential solubility of the product and impurities in a chosen solvent at different temperatures.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Solution is too dilute (too much solvent used).2. The compound has "oiled out" instead of crystallizing. | 1. Concentrate: Gently boil off some solvent and allow to cool again.2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product. Cool the solution in an ice bath. |
| Low Recovery of Product | 1. The product is too soluble in the chosen solvent, even when cold.2. Premature crystallization during hot filtration. | 1. Use a Solvent Pair: Dissolve in a "good" solvent (e.g., Ethyl Acetate) and add a "poor" solvent (e.g., Hexane) dropwise at high temperature until the solution becomes cloudy, then add a drop of the good solvent to clarify and allow to cool.[6]2. Keep Funnel Hot: Use a pre-heated funnel or a small amount of extra hot solvent to wash the filter paper. |
| Product Purity is Still Low | 1. Impurities have co-crystallized with the product.2. Cooling was too rapid, trapping impurities. | 1. Re-crystallize: Perform a second recrystallization.2. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of a more ordered (and purer) crystal lattice. |
Suggested Recrystallization Solvents
| Single Solvent Systems | Paired Solvent Systems (Good/Poor) | Comments |
| Toluene | Ethyl Acetate / Hexane | Toluene is often effective for aromatic compounds. |
| Isopropanol / Water | Dichloromethane / Hexane | The solvent pair systems offer greater control over solubility. |
| Ethanol / Water | Diethyl Ether / Hexane | Start by dissolving the crude solid in a minimal amount of the hot "good" solvent. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from the table above.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent. Dry the purified crystals under a high vacuum.
Part 3: Purity Analysis & Characterization
After purification, it is essential to confirm the identity and assess the purity of the final product.
Characteristic Analytical Data
| Technique | Expected Result for this compound |
| ¹H NMR (CDCl₃) | ~7.4 ppm (dd): Aromatic H ortho to Bromine.~7.1 ppm (ddd): Aromatic H between F and NHBoc.~6.9 ppm (t): Aromatic H ortho to Fluorine.~6.5 ppm (s, broad): NH proton.~1.5 ppm (s, 9H): tert-Butyl protons.[7] |
| ¹³C NMR (CDCl₃) | ~152 ppm: Carbamate C=O.~159 ppm (d, J≈245 Hz): C-F.~138 ppm (d): C-NHBoc.~133 ppm (d): Aromatic CH.~120 ppm (d): Aromatic CH.~115 ppm (d): Aromatic CH.~108 ppm (d, J≈28 Hz): C-Br.~81 ppm: Quaternary C of tert-Butyl.~28 ppm: Methyl C of tert-Butyl.[7] |
| HPLC | A single major peak with >98% purity, analyzed on a C18 column with a suitable mobile phase such as Acetonitrile/Water.[8][9] |
| Appearance | Should be a white to off-white solid. |
Note on Impurity Identification:
-
Starting Aniline: Look for two distinct aromatic signals and a broad NH₂ peak around 3-4 ppm in the ¹H NMR.
-
Water: A broad singlet around 1.5-1.6 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆.
-
Triethylamine: A quartet around 2.5 ppm and a triplet around 1.0 ppm if residual from chromatography.
By following these detailed guidelines, researchers can effectively troubleshoot and execute the purification of this compound, ensuring high-quality material for subsequent synthetic steps.
References
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Available from: [Link]
-
Waters Corporation. Alliance System for Carbamate Analysis. Available from: [Link]
-
PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. Available from: [Link]
-
PerkinElmer, Inc. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. Available from: [Link]
-
ResearchGate. Chromatogram of carbamates by HPLC–DAD. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
-
LCGC International. Faster, More Sensitive Determination of Carbamates in Drinking Water. Available from: [Link]
-
Supporting Information for publications, characterization data of various Boc-protected anilines. (General reference for typical NMR shifts). Available from: [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Available from: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]
- Google Patents. Crystallization method of Boc-amino acid.
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
-
ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
-
National Institutes of Health. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgsyn.org [orgsyn.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. waters.com [waters.com]
- 9. s4science.at [s4science.at]
Technical Support Guide: Recrystallization of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (4-bromo-3-fluorophenyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material. We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental context.
Foundational Principles: Why Recrystallization?
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] The goal is to identify a solvent (or solvent system) in which your target compound, this compound, is sparingly soluble at room temperature but highly soluble at an elevated temperature (typically the solvent's boiling point).[1] Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
The process involves dissolving the impure solid in a minimum amount of the hot solvent to create a saturated solution.[2] As this solution cools slowly, the solubility of the target compound decreases, forcing it out of the solution to form a pure, ordered crystal lattice.[3] Rapid cooling leads to precipitation, which can trap impurities, whereas slow, undisturbed cooling is crucial for the growth of pure crystals.[3]
Critical First Step: Solvent System Selection
The choice of solvent is the most critical parameter for a successful recrystallization. The structure of this compound—featuring a polar carbamate group and a relatively nonpolar, halogenated aromatic ring—suggests that solvents of intermediate polarity or a mixed-solvent system will be most effective.
A systematic approach to solvent selection involves testing the solubility of a small amount of your crude material in various solvents at room temperature and then at their boiling point.[2]
Table 1: Solvent Screening Guide for this compound
| Solvent | Polarity Index | Boiling Point (°C) | Suitability Rationale & Expected Outcome |
| Hexane | 0.1 | 69 | Good "Anti-Solvent" : Likely low solubility at all temperatures. Ideal for use in a mixed-solvent system or for final rinsing of crystals. Recrystallization of tert-butyl carbamate from hexane has been reported.[4] |
| Toluene | 2.4 | 111 | Potential Single Solvent : Aromatic nature may effectively dissolve the phenyl ring. The higher boiling point allows for a wide solubility gradient. Often works well for compounds that are prone to sublimation.[5] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Potential Single Solvent : Intermediate polarity may provide the ideal solubility profile. A common choice for compounds with both polar and nonpolar functional groups.[5] |
| Acetone | 5.1 | 56 | Likely Too Soluble : The polarity may lead to high solubility even at room temperature, resulting in poor recovery.[1] Could be a "soluble solvent" in a mixed system. |
| Ethanol (EtOH) | 5.2 | 78 | Likely Too Soluble : The hydrogen-bonding capability of ethanol often makes it a very good solvent for carbamates, potentially preventing crystallization upon cooling.[5] |
| Water | 10.2 | 100 | Unsuitable : The compound is highly nonpolar and will likely be insoluble at all temperatures. |
| Hexane/Ethyl Acetate | Variable | Variable | Excellent Mixed-Solvent Candidate : A powerful and common combination.[5] Dissolve the compound in the minimum amount of boiling ethyl acetate (the "soluble solvent"), then add hot hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy (the saturation point). |
Standard Recrystallization Protocol
This protocol assumes the use of a single-solvent system. Modifications for a mixed-solvent system are noted.
Experimental Workflow
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).[1]
-
Add a small portion of the selected solvent (e.g., ethyl acetate) and heat the mixture to a gentle boil on a hot plate.
-
Continue adding the solvent in small increments until the solid just dissolves completely. Crucially, use the absolute minimum amount of boiling solvent. Adding too much is the most common cause of failed recrystallization.[2][6]
-
-
Hot Filtration (Optional):
-
If you observe insoluble impurities (e.g., dust, inorganic salts) in the hot solution, perform a hot gravity filtration.
-
To prevent premature crystallization in the funnel, use a pre-heated funnel and flask, and add a small excess of hot solvent (~5-10%) to the solution before filtering.[7] This excess solvent should be boiled off after filtration.
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed on an insulated surface (e.g., a wooden block or paper towels) to room temperature.[8] Rapid cooling can cause the compound to precipitate rather than form crystals.[3]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.[3]
-
-
Isolation and Washing:
-
Drying:
-
Press the crystals as dry as possible on the filter paper with a clean stopper or spatula.
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven. Incomplete drying will depress and broaden the melting point range.[2]
-
Troubleshooting Guide
Encountering issues is a normal part of experimental science. This guide addresses the most common problems in a question-and-answer format.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
Q: My compound won't dissolve, even after adding a lot of hot solvent.
A: This indicates that the chosen solvent is a poor solvent for your compound at all temperatures.[1] You must select a new, more polar solvent or switch to a mixed-solvent system where you can use a stronger "soluble solvent."
Q: No crystals are forming, even after the solution has cooled in an ice bath.
A: This is one of the most common issues and usually has one of two causes:
-
Too Much Solvent Was Used: This is the most frequent error.[6] The solution is not supersaturated upon cooling. The remedy is to gently boil off a portion of the solvent to reduce the total volume, and then attempt the cooling process again.[8]
-
The Solution is Supersaturated: Sometimes, crystallization needs a nucleation point to begin. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for crystal formation.[8]
-
Seeding: Add a single, tiny crystal of the crude product (a "seed crystal") to the solution. This acts as a template for crystal growth.[8]
-
Q: My compound separated as a liquid/oil instead of forming solid crystals. What is "oiling out?"
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its own melting point.[6] This is common when the compound is significantly impure (leading to melting point depression) or when the boiling point of the solvent is much higher than the melting point of the solute.
-
Immediate Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to keep the compound soluble at a slightly lower temperature, then cool the solution much more slowly. Insulating the flask can help.[6][8]
-
Alternative Strategy: If oiling out persists, a different solvent with a lower boiling point may be required. Alternatively, using a mixed-solvent system can often resolve the issue.
Q: My final yield of pure crystals is very low.
A: A low yield can result from several factors:
-
Excessive Solvent: Using much more than the minimum amount of hot solvent will leave a significant portion of your product dissolved in the mother liquor even after cooling.[2]
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product. Ensure the solution is thoroughly cooled in an ice bath.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a portion of the product.[2]
-
Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at 0 °C, recovery will be inherently poor.[1]
Q: My final crystals are still colored, even though the crude material was colored.
A: This indicates the presence of a colored, soluble impurity that co-crystallized with your product. To address this, you can use activated charcoal.
-
Procedure: After dissolving the crude solid in the hot solvent, cool the solution slightly to prevent violent boiling, then add a very small amount (tip of a spatula) of activated charcoal.[7] The charcoal adsorbs the colored impurities.[7] Bring the solution back to a boil and perform a hot gravity filtration to remove the charcoal before setting the solution aside to cool.[7]
Frequently Asked Questions (FAQs)
Q: How do I determine if my recrystallization was successful? A: The primary indicator of purity is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2°C) that is elevated compared to the crude starting material. Visual inspection is also useful: pure crystals should appear uniform with sharp edges and shiny surfaces.[3]
Q: What is the difference between crystallization and precipitation? A: Crystallization is a slow, selective process where molecules arrange themselves into a highly ordered, pure solid lattice. Precipitation is a rapid, non-selective process where the solid "crashes" out of solution, often trapping impurities within an amorphous solid.[3] The key to promoting crystallization over precipitation is slow cooling.[3]
Q: Can I recover the product that remains in the mother liquor (the filtrate)? A: Yes. You can often obtain a "second crop" of crystals by boiling off a significant portion of the solvent from the mother liquor and re-cooling. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher.
Q: Why is an Erlenmeyer flask preferred over a beaker for recrystallization? A: The narrow neck of an Erlenmeyer flask reduces the surface area of the hot solution, which minimizes solvent evaporation.[1] It is also easier to swirl and can be stoppered or covered more effectively during the cooling phase.
References
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Recrystallization1. (n.d.). University of Colorado Boulder. [Link]
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Recrystallization-1.pdf. (n.d.). University of California, Los Angeles. [Link]
-
recrystallization.pdf. (n.d.). University of Toronto. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry. (n.d.). University of Rochester. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2018). National Institutes of Health (NIH). [Link]
-
Methyl N-(2-bromo-4-chlorophenyl)carbamate. (2018). IUCr Journals. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating Structural Nuances: A Comparative Guide to the ¹H NMR Spectrum of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
For researchers, scientists, and drug development professionals, the precise characterization of synthesized molecules is a cornerstone of successful research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for elucidating molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-Butyl (4-bromo-3-fluorophenyl)carbamate, a halogenated aromatic building block frequently employed in medicinal chemistry.
Through a comparative approach, we will dissect the anticipated spectral features of this target molecule and contrast them with the experimentally determined spectra of structurally related analogs. This guide will not only illuminate the spectral signatures of this compound but also deepen the reader's understanding of how subtle changes in substituent patterns on a phenyl ring manifest in the ¹H NMR spectrum.
The Signature of the Boc Group: A Constant Amidst Variables
A defining feature in the ¹H NMR spectrum of this compound, and indeed all N-Boc protected amines, is the signal corresponding to the tert-butyl group. This invariably appears as a sharp, intense singlet at approximately 1.5 ppm.[1] The magnetic equivalence of the nine protons on the three methyl groups results in a single, strong resonance, making it a key diagnostic peak for confirming the presence of the Boc protecting group.[2]
Another characteristic, albeit more variable, signal is that of the carbamate proton (N-H). This proton typically presents as a broad singlet. Its chemical shift is highly sensitive to factors such as solvent, concentration, and temperature, and can often be found in the region of 6.5-8.0 ppm.[3]
Decoding the Aromatic Region: The Influence of Halogen Substituents
The most information-rich and complex region of the ¹H NMR spectrum for this compound is the aromatic region. The chemical shifts and splitting patterns of the three aromatic protons are dictated by the electronic effects and coupling interactions of the bromo and fluoro substituents.
Based on established principles of NMR spectroscopy and analysis of similar compounds, we can predict the following for the aromatic protons of our target molecule:
-
H-2: This proton is ortho to the fluorine and meta to the bromine and the carbamate group. The strong electron-withdrawing nature of the fluorine atom will deshield this proton, shifting it downfield. It is expected to appear as a doublet of doublets due to coupling with H-6 (meta coupling, small J) and the fluorine atom (ortho ³JH-F, larger J).
-
H-5: Situated ortho to the bromine and meta to the fluorine and carbamate, this proton will also be deshielded, though likely to a lesser extent than H-2. It should appear as a doublet of doublets due to coupling with H-6 (ortho coupling, large J) and the fluorine atom (meta ⁴JH-F, smaller J).
-
H-6: This proton is ortho to both the carbamate group and H-5, and para to the fluorine. It will experience coupling to both H-2 (meta coupling) and H-5 (ortho coupling). The influence of the adjacent carbamate group will also contribute to its chemical shift. This signal is anticipated to be a complex multiplet, likely a doublet of doublets or a triplet of doublets depending on the relative magnitudes of the coupling constants.
Comparative Spectral Analysis: Learning from Analogs
To substantiate our predictions and provide a practical framework for spectral interpretation, we will now compare the expected spectrum of this compound with the experimentally determined ¹H NMR data of several analogous compounds.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities | Boc-Group (ppm) | NH (ppm) | Reference |
| tert-Butyl (4-bromophenyl)carbamate | 7.39 (d, J = 8 Hz, 2H), 7.25 (d, J = 8 Hz, 2H) | 1.51 (s, 9H) | 6.47 (bs, 1H) | [1] |
| tert-Butyl (4-chlorophenyl)carbamate | 7.29-7.32 (d, J = 9 Hz, 2H), 7.24 (d, J = 8 Hz, 2H) | 1.51 (s, 9H) | 6.52 (bs, 1H) | [1] |
| tert-Butyl (p-tolyl)carbamate | 7.25 (d, J = 8 Hz, 2H), 7.08 (d, J = 8 Hz, 2H) | 1.51 (s, 9H) | 6.42 (bs, 1H) | [1] |
| tert-Butyl (4-methoxyphenyl)carbamate | 7.26 (d, J = 8 Hz, 2H), 6.82 (d, J = 8 Hz, 2H) | 1.50 (s, 9H) | 6.44 (bs, 1H) | [1] |
Analysis of Comparative Data:
-
Symmetry: The spectra of the para-substituted analogs, such as tert-butyl (4-bromophenyl)carbamate and tert-butyl (4-chlorophenyl)carbamate, exhibit a simplified aromatic region with two doublets, reflecting the magnetic equivalence of protons on opposite sides of the substitution axis.[1] This is in stark contrast to the expected complex, asymmetric pattern for our target molecule due to the 1,2,4-trisubstitution pattern.
-
Electronic Effects: Comparing the chemical shifts of the aromatic protons in the analogs provides insight into the electronic influence of different substituents. For instance, the electron-donating methyl group in tert-butyl (p-tolyl)carbamate and the strongly electron-donating methoxy group in tert-butyl (4-methoxyphenyl)carbamate cause an upfield shift of the aromatic protons compared to the halogenated analogs.[1] This reinforces the expectation that the electron-withdrawing fluorine and bromine in our target molecule will lead to a general downfield shift of the aromatic signals.
-
Fluorine Coupling: A key distinguishing feature in the predicted spectrum of this compound is the presence of H-F coupling. This will result in additional splitting of the signals for the aromatic protons, a feature absent in the provided analogs. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the proton and the fluorine atom, with ortho coupling being the strongest.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the standard procedure for obtaining a ¹H NMR spectrum suitable for structural elucidation.
Objective: To acquire a high-resolution ¹H NMR spectrum of a synthesized compound.
Materials:
-
Sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified dry sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
Transfer: Using a clean pipette, transfer the solution into a clean, dry NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR, 8 to 16 scans are often sufficient.
-
Processing: After data acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Conclusion
While the direct experimental spectrum of this compound remains elusive in readily available databases, a thorough understanding of NMR principles and a comparative analysis with structurally similar molecules provide a robust framework for predicting and interpreting its ¹H NMR spectrum. The characteristic signals of the Boc group and the carbamate proton, combined with a detailed analysis of the coupling patterns and electronic effects in the aromatic region, allow for a confident structural assignment. This guide serves as a testament to the power of comparative spectroscopy in modern chemical research, enabling scientists to navigate the subtleties of molecular structure with precision and confidence.
References
tert-Butyl (4-bromo-3-fluorophenyl)carbamate 13C NMR assignments
An In-Depth Guide to the ¹³C NMR Spectral Assignments of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
Introduction: Beyond the Spectrum
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers an unparalleled window into the carbon framework of a molecule. This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this compound, a common intermediate in medicinal chemistry.
Our objective extends beyond a mere listing of chemical shifts. As a senior application scientist, this guide is structured to walk researchers through the deductive process of spectral assignment. We will explore the causal relationships between molecular structure and spectral output, compare experimental data with theoretical predictions and analogous compounds, and provide the robust experimental framework necessary for reproducible results. This approach ensures not just the "what" but the "why" behind each assignment, fostering a deeper understanding of spectroscopic principles.
The Molecule: A Structural Overview
To interpret the spectrum, we must first understand the electronic environment of each carbon atom in the target molecule. The structure is characterized by a 1,2,4-trisubstituted benzene ring and a tert-butoxycarbonyl (Boc) protecting group. The interplay of the electron-withdrawing effects of the halogen substituents (bromine and fluorine) and the electronic nature of the carbamate linker dictates the chemical shifts of the aromatic carbons.
Caption: Numbering scheme for this compound.
Theoretical Framework: Predicting Chemical Shifts
¹³C chemical shifts are primarily governed by the local electronic density around the nucleus. Electron-withdrawing groups deshield the nucleus, shifting its resonance to a higher frequency (downfield), while electron-donating groups cause shielding (upfield shift).
-
Aromatic Region (100-160 ppm): The positions of the six aromatic carbon signals are influenced by the substituents:
-
-NHBoc group: The nitrogen atom has a moderate electron-donating resonance effect and an inductive electron-withdrawing effect. Overall, it tends to shield the ortho and para positions.
-
Fluorine: As the most electronegative element, fluorine exerts a strong inductive withdrawing effect, deshielding adjacent carbons. However, it also has a strong electron-donating resonance effect. A key diagnostic feature is the large, direct carbon-fluorine coupling constant (¹JC-F), which can exceed 240 Hz, and smaller couplings to carbons two (²JC-F) and three (³JC-F) bonds away.
-
Bromine: Bromine is also electronegative and deshields the carbon it is attached to, though its influence is less pronounced than fluorine's.
-
-
Carbonyl Carbon (150-170 ppm): The carbamate carbonyl carbon (C7) is expected in this region, deshielded by the two adjacent oxygen and nitrogen atoms.
-
Aliphatic Region (0-90 ppm): The tert-butyl group gives rise to two distinct signals: the quaternary carbon (C8) deshielded by the oxygen atom (~80 ppm) and the three equivalent methyl carbons (C9, C10, C11) appearing further upfield (~28 ppm).
Comparative Analysis: Learning from Analogs
To refine our predictions, we can compare the known ¹³C NMR data of structurally similar compounds. This comparative approach provides empirical evidence for the electronic effects of each substituent.
| Compound | C1 (C-N) | C2/C6 | C3/C5 | C4 (C-X) | Reference |
| tert-Butyl (4-bromophenyl)carbamate | 137.46 | 120.02 | 131.89 | 115.43 | [1] |
| tert-Butyl (4-chlorophenyl)carbamate | 144.40 | 117.40 | 142.70 | 125.10 | [1] |
| 4-Bromoaniline | 145.41 | 116.72 | 132.02 | 110.22 | [2] |
| 4-Fluoroaniline | 142.57 (d) | 116.10 (d) | 115.69 (d) | 156.38 (d) | [2] |
Analysis of Trends:
-
The carbon attached to the halogen (C4) is significantly deshielded in 4-fluoroaniline (~156 ppm) compared to 4-bromoaniline (~110 ppm). This highlights the powerful deshielding effect of fluorine on the directly attached carbon.
-
The Boc group in tert-butyl (4-bromophenyl)carbamate shifts the C1 resonance downfield to ~137 ppm compared to aniline itself (~115 ppm).[1][2]
-
The presence of fluorine introduces observable C-F coupling, which is a definitive tool for assignment.
Experimental Protocol: Ensuring Data Integrity
A reliable ¹³C NMR spectrum is the foundation of accurate structural analysis. The following protocol outlines a standard procedure for acquiring high-quality data.
1. Sample Preparation:
- Accurately weigh 15-25 mg of this compound.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent can slightly alter chemical shifts.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
- Temperature: 298 K (25 °C).
- Reference: The solvent peak (CDCl₃ at 77.16 ppm) is typically used as a secondary reference, calibrated against tetramethylsilane (TMS) at 0.00 ppm.
- Key Parameters:
- Spectral Width: 0 to 220 ppm.
- Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quaternary carbons to appear with appropriate intensity.
- Number of Scans (ns): 1024 or more, as ¹³C is an insensitive nucleus.
3. Data Processing:
- Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio.
- Perform Fourier transformation.
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift axis using the solvent reference peak.
Spectral Interpretation and Peak Assignment
Based on the theoretical principles and comparative data, we can now assign the signals in the ¹³C NMR spectrum of this compound.
Caption: Logical workflow for the ¹³C NMR assignment of the target molecule.
Predicted Assignments:
| Carbon Atom | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Rationale |
| C7 (C=O) | ~152.5 | Singlet | Carbamate carbonyl. In range of similar Boc-protected amines.[1] |
| C3 (C-F) | ~158.0 | Doublet (¹JC-F ≈ 245 Hz) | Directly attached to F; large coupling and significant downfield shift are characteristic. |
| C1 (C-N) | ~138.5 | Doublet (³JC-F ≈ 4-8 Hz) | Attached to the carbamate group, shifted downfield. |
| C5 | ~125.0 | Singlet or small doublet | meta to F and ortho to Br. |
| C6 | ~119.0 | Doublet (⁴JC-F ≈ 1-3 Hz) | ortho to the NHBoc group, expected to be shielded. |
| C2 | ~114.0 | Doublet (²JC-F ≈ 20-25 Hz) | ortho to both F and NHBoc, expected to be strongly shielded and show significant coupling. |
| C4 (C-Br) | ~110.0 | Doublet (²JC-F ≈ 15-20 Hz) | Attached to Br and ortho to F. Position influenced by competing effects. |
| C8 (Cq) | ~81.5 | Singlet | Quaternary carbon of the tert-butyl group, attached to oxygen.[1] |
| C9, C10, C11 (CH₃) | ~28.3 | Singlet | Equivalent methyl carbons of the tert-butyl group.[1] |
Note: The exact chemical shifts and coupling constants can vary based on solvent and experimental conditions. The relative order of C2, C4, C5, and C6 can be challenging to predict without 2D NMR data (HSQC, HMBC) but the logic presented provides a strong starting point.
Conclusion
The assignment of the ¹³C NMR spectrum for this compound is a deductive process that integrates foundational principles of spectroscopy with comparative data analysis. The aliphatic and carbonyl signals are readily assigned based on well-established chemical shift ranges. For the complex aromatic region, the distinct carbon-fluorine coupling patterns serve as the critical anchor points for the assignment. By systematically evaluating the electronic contributions of each substituent and cross-referencing with analogous molecules, a confident and scientifically rigorous assignment can be achieved. This guide provides the framework and rationale necessary for researchers to approach such spectral challenges with confidence.
References
-
Supporting Information for various tert-butyl carbamates. 1
-
Supporting Information, New Journal of Chemistry. Spectral details for substituted anilines. 2
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
-
NMRDB.org. Predict 13C carbon NMR spectra.
Sources
A Comparative Guide to the Mass Spectrum of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is paramount. Tert-butyl (4-bromo-3-fluorophenyl)carbamate is a key building block, valued for introducing a bromo-fluoro-substituted phenylamine moiety into target molecules.[1] Mass spectrometry (MS) stands as a cornerstone technique for confirming the identity and purity of such compounds. This guide provides an in-depth analysis of the mass spectrum of this compound, comparing its fragmentation behavior with structurally related alternatives to offer researchers a robust framework for spectral interpretation.
Introduction: The Analytical Significance
This compound (Molecular Formula: C₁₁H₁₃BrFNO₂) serves as a protected form of 4-bromo-3-fluoroaniline.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in synthetic chemistry, enabling selective reactions at other sites of a molecule. Verifying the successful installation and integrity of this group, along with the core aromatic structure, is a routine yet critical analytical challenge. Electrospray Ionization (ESI) is a preferred "soft ionization" technique for this class of molecules, as it typically preserves the molecular ion, providing clear molecular weight information.[3][4]
Experimental Protocol: Acquiring the Mass Spectrum
A reliable mass spectrum for this compound can be obtained using a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system. The following protocol outlines a typical methodology.
Objective: To obtain the full scan mass spectrum of this compound in positive ion mode to determine its molecular weight and characteristic fragmentation pattern.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.
-
Chromatographic Separation (Optional but Recommended):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): Flow rate of 8 L/min at a temperature of 300°C.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 70 V (This can be varied to induce or minimize in-source fragmentation).
-
This self-validating protocol ensures that the analyte is sufficiently separated from potential impurities and ionized efficiently, leading to a clear and interpretable spectrum. The use of formic acid facilitates protonation of the analyte to form the [M+H]⁺ ion.
Analysis of the Target Spectrum: this compound
The molecular weight of C₁₁H₁₃BrFNO₂ is approximately 290.02 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing ions, with two peaks of nearly equal intensity separated by 2 m/z units.
| m/z (Th.) | Ion Identity | Interpretation |
| 292.0 / 294.0 | [M+H]⁺ | Protonated Molecular Ion. The presence of the M and M+2 peaks with ~1:1 intensity ratio is the definitive signature of a single bromine atom. |
| 236.0 / 238.0 | [M - C₄H₈ + H]⁺ | Loss of Isobutylene. A hallmark fragmentation of Boc-protected amines, resulting from the cleavage of the tert-butyl group.[5] |
| 192.0 / 194.0 | [M - C₅H₈O₂ + H]⁺ | Loss of Boc Group. This corresponds to the protonated 4-bromo-3-fluoroaniline core, resulting from the loss of both isobutylene and carbon dioxide.[5] |
| 171.0 / 173.0 | [C₆H₅BrF]⁺ | Loss of the entire carbamate group, leaving the bromofluorobenzene radical cation. |
| 57.0 | [C₄H₉]⁺ | tert-Butyl Cation. A common fragment observed from the cleavage of the Boc group, often prominent depending on the ionization energy. |
Fragmentation Pathway
The primary fragmentation cascade under ESI conditions is driven by the lability of the Boc protecting group. The process is initiated by protonation, which can occur on the carbamate nitrogen or carbonyl oxygen.[5] The subsequent loss of neutral molecules is a low-energy pathway, making these fragments readily observable.
Caption: Fragmentation pathway of this compound.
Comparative Analysis with Structural Alternatives
To fully appreciate the spectral features, it is instructive to compare the target compound with molecules that have slight structural modifications. This comparison highlights how changes in halogenation affect the mass spectrum.
Alternative Compounds:
-
tert-Butyl (4-bromophenyl)carbamate: Lacks the fluorine atom.
-
tert-Butyl (4-chloro-3-fluorophenyl)carbamate: Bromine is replaced by chlorine.
| Compound | Formula | MW | [M+H]⁺ (m/z) | Key Fragment (m/z) | Distinguishing Feature |
| Target | C₁₁H₁₃BrFNO₂ | 290.02 | 292.0 / 294.0 | 192.0 / 194.0 | Bromine isotope pattern (~1:1). |
| Alternative 1 | C₁₁H₁₄BrNO₂ | 272.03 | 273.0 / 275.0 | 173.0 / 175.0 | Bromine isotope pattern (~1:1); mass shift of -18 u due to F removal. |
| Alternative 2 | C₁₁H₁₃ClFNO₂ | 245.06 | 246.1 / 248.1 | 146.1 / 148.1 | Chlorine isotope pattern (~3:1); significant mass shift. |
Discussion of Comparative Logic
The core fragmentation logic—the sequential loss of isobutylene and carbon dioxide—remains consistent across all three compounds because it is dictated by the tert-butyl carbamate group.[5] The primary differences arise from the mass and isotopic signatures of the halogen substituents.
-
Fluorine's Impact: Removing the fluorine atom (Alternative 1) results in a predictable mass shift of approximately 18 Da (the difference between F and H) for the molecular ion and the corresponding aniline fragment. The characteristic 1:1 bromine isotopic pattern is retained.
-
Halogen Exchange (Br vs. Cl): Replacing bromine with chlorine (Alternative 2) causes a more dramatic change. The molecular weight drops significantly. More importantly, the isotopic signature changes from bromine's M/M+2 ratio of ~1:1 to chlorine's characteristic M/M+2 ratio of ~3:1. This provides an unambiguous method for distinguishing between bromo- and chloro-substituted analogues.
Caption: Comparative logic based on halogen substitution in mass spectrometry.
Conclusion for the Researcher
The mass spectrum of this compound is defined by two key features: the isotopic signature of bromine and the characteristic fragmentation of the Boc protecting group. For drug development professionals, confidently identifying this intermediate requires observing the protonated molecular ion at m/z 292/294 and its primary fragment at m/z 192/194, both displaying the ~1:1 M/M+2 ratio. By comparing this signature against potential process impurities or alternative synthetic precursors, such as those lacking fluorine or containing chlorine, analysts can achieve a high degree of confidence in their structural assignments. This guide provides the foundational data and interpretive logic necessary for robust analytical characterization in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 656-65-5|4-Bromo-3-fluoroaniline|BLD Pharm [bldpharm.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of tert-Butyl (4-bromo-3-fluorophenyl)carbamate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Tert-butyl (4-bromo-3-fluorophenyl)carbamate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of the final API. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Criticality of Purity for this compound
This compound is synthesized to serve as a protected amine, with the tert-butoxycarbonyl (Boc) group masking the reactivity of the aniline nitrogen. This protection allows for selective reactions at other positions of the aromatic ring. The purity of this intermediate is paramount for several reasons:
-
Downstream Reactivity: Impurities can interfere with subsequent synthetic steps, leading to the formation of undesired side products that may be difficult to separate from the target molecule.
-
Impurity Carry-over: Process-related impurities or unreacted starting materials can be carried through the synthetic route, ultimately contaminating the final drug substance.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA require a thorough understanding and control of the impurity profile of any API, which begins with stringent control of its intermediates.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
For non-volatile and thermally stable compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the analytical method of choice. Its high resolving power, quantitative accuracy, and robustness make it ideal for separating the main component from structurally similar impurities.
The "Why" Behind the HPLC Method Design
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte.[1]
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilyl) column is the quintessential choice for separating moderately polar to non-polar compounds. The long alkyl chains provide a hydrophobic stationary phase that interacts with the analyte based on its hydrophobicity. The aromatic ring and the tert-butyl group of our target compound will have a strong affinity for the C18 phase.
-
Mobile Phase Composition: A gradient elution using a mixture of water and a polar organic solvent, typically acetonitrile, is employed. Acetonitrile is favored for its low viscosity and UV transparency. A gradient is crucial for eluting a wide range of impurities with varying polarities within a reasonable timeframe.
-
Mobile Phase Modifier: The addition of a small percentage (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid serves multiple purposes.[2] It protonates residual silanols on the silica-based packing material, minimizing peak tailing. It also maintains a consistent low pH, ensuring that any ionizable groups on the analyte or impurities are in a single protonation state, leading to sharp, reproducible peaks.
-
Detection: The presence of the phenyl ring in this compound results in strong UV absorbance. A detection wavelength of around 210-254 nm is generally suitable for aromatic compounds.[3]
Experimental Protocol: A Validated Approach
This protocol is designed to be a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][7]
Instrumentation:
-
A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a multi-wavelength UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) | Provides excellent resolution for aromatic compounds. Smaller particle size enhances efficiency. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acid modifier for sharp peaks and consistent pH. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 0-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | Provides good sensitivity for the aromatic carbamate. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
Potential Impurities and Their Detection
A thorough understanding of the synthetic route is crucial for identifying potential impurities. The common synthesis involves the reaction of 4-bromo-3-fluoroaniline with di-tert-butyl dicarbonate (Boc)₂O.[8]
-
Starting Materials: Unreacted 4-bromo-3-fluoroaniline and residual (Boc)₂O.
-
By-products: Di-Boc protected aniline or tert-butyl carbamate.
-
Degradation Products: Deprotected 4-bromo-3-fluoroaniline.
-
Isomeric Impurities: Impurities arising from isomers in the starting materials.
The proposed HPLC method is designed to separate these potential impurities from the main peak, allowing for their individual quantification.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary method for purity determination, other techniques offer complementary information and can be valuable in specific contexts.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative accuracy, robust and reproducible. | Requires reference standards for impurity identification and quantification. | Routine quality control, stability studies, and quantification of known and unknown impurities. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[9][10][11] | Primary analytical method (does not require a standard of the analyte), provides structural information. | Lower sensitivity than HPLC, requires a high-purity internal standard. | Purity assignment of reference standards, analysis of samples with no available reference material. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13][14][15] | Provides a measure of the total mole fraction of impurities, requires small sample amounts. | Only applicable to crystalline solids with a sharp melting point, does not identify individual impurities. | Orthogonal check of purity for highly pure, crystalline materials. |
In-depth Workflow and Data Interpretation
HPLC Workflow
Caption: A streamlined workflow for HPLC purity analysis.
Interpreting the Chromatogram
A typical chromatogram will show a large peak corresponding to this compound and smaller peaks for any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. RP-HPLC stands as the primary, indispensable tool for routine quality control, offering unparalleled resolution and quantitative power. However, for the certification of reference standards or in-depth investigation of impurity profiles, orthogonal techniques like qNMR and DSC provide invaluable, complementary data. By understanding the strengths and limitations of each method and applying them judiciously, researchers and drug development professionals can ensure the highest quality of this critical synthetic intermediate, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 5. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. emerypharma.com [emerypharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. thermalsupport.com [thermalsupport.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Analysis of the Reactivity of 4-Bromo-3-fluoroaniline and 3-Bromo-4-fluoroaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise control of molecular architecture is paramount. Halogenated anilines are indispensable building blocks, offering multiple reaction sites for the construction of complex molecular frameworks. Among these, the isomers 4-bromo-3-fluoroaniline and 3-bromo-4-fluoroaniline present a subtle yet significant divergence in chemical reactivity. This guide provides an in-depth technical comparison of these two isomers, elucidating the electronic and steric factors that govern their behavior in key synthetic transformations, thereby empowering researchers to make informed decisions in their synthetic strategies.
Unraveling the Electronic and Steric Nuances
The differential reactivity of 4-bromo-3-fluoroaniline and 3-bromo-4-fluoroaniline stems from the distinct interplay of the inductive and resonance effects of the bromine and fluorine substituents, as well as the steric environment they create.
Electronic Effects: Both fluorine and bromine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect), which activates the ortho and para positions.
-
Fluorine: Being in the second period, fluorine's +R effect is weaker than its strong -I effect due to poor orbital overlap with the larger p-orbitals of carbon.
-
Bromine: As a larger halogen, bromine has a weaker -I effect than fluorine but a more pronounced +R effect.
The net electronic influence on the aniline ring is a delicate balance of these opposing effects.
Steric Hindrance: The spatial arrangement of the bulky bromine atom and the smaller fluorine atom relative to the amino group significantly impacts the accessibility of adjacent positions on the aromatic ring and the nucleophilicity of the amine itself.[1][2]
Comparative Reactivity in Key Synthetic Transformations
The subtle electronic and steric differences between 4-bromo-3-fluoroaniline and 3-bromo-4-fluoroaniline manifest in their reactivity profiles across a range of important reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of aryl halides in these reactions is heavily dependent on the ease of oxidative addition to the palladium catalyst.
Suzuki-Miyaura Coupling:
-
4-Bromo-3-fluoroaniline: The fluorine atom at the meta position to the bromine exerts a moderate electron-withdrawing effect, which can enhance the rate of oxidative addition at the C-Br bond.
-
3-Bromo-4-fluoroaniline: Here, the fluorine is para to the bromine. Its strong -I effect, combined with a weaker +R effect, will also activate the C-Br bond towards oxidative addition.
It is plausible that 3-bromo-4-fluoroaniline might exhibit slightly higher reactivity in Suzuki-Miyaura coupling due to the more pronounced activation of the C-Br bond by the para-fluorine substituent.
Buchwald-Hartwig Amination:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via oxidative addition of the aryl halide. Consequently, the C-Br bond is the reactive site.
-
4-Bromo-3-fluoroaniline: The electronic environment is favorable for oxidative addition.
-
3-Bromo-4-fluoroaniline: The para-fluorine substituent likely enhances the rate of oxidative addition.
Again, 3-bromo-4-fluoroaniline is predicted to be slightly more reactive in Buchwald-Hartwig amination reactions.
Table 1: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | 4-Bromo-3-fluoroaniline | 3-Bromo-4-fluoroaniline | Rationale |
| Suzuki-Miyaura Coupling | Reactive | Potentially More Reactive | The para-fluorine in 3-bromo-4-fluoroaniline provides stronger activation of the C-Br bond towards oxidative addition. |
| Buchwald-Hartwig Amination | Reactive | Potentially More Reactive | Similar to the Suzuki-Miyaura coupling, the para-fluorine substituent is expected to accelerate the oxidative addition step. |
Electrophilic Aromatic Substitution
The amino group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[3][4] The existing halogen substituents will modulate this directing effect and the overall reactivity.
-
4-Bromo-3-fluoroaniline: The positions ortho to the amino group are C2 and C6. The C2 position is sterically hindered by the adjacent fluorine atom. The C6 position is also influenced by the steric bulk of the bromine at C4. The position para to the amino group is occupied by the bromine atom. Therefore, electrophilic attack is most likely to occur at the C6 position, and to a lesser extent at the C2 position. The overall reactivity will be reduced compared to aniline due to the deactivating effects of the halogens.
-
3-Bromo-4-fluoroaniline: The positions ortho to the amino group are C2 and C6. The C2 position is sterically unhindered. The C6 position has the bromine atom adjacent to it, introducing steric hindrance. The position para to the amino group is occupied by the fluorine atom. Electrophilic attack is most likely to occur at the C2 position. The strong deactivating effect of the para-fluorine will likely make this isomer less reactive than 4-bromo-3-fluoroaniline in EAS reactions.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Isomer | Major Product(s) | Minor Product(s) | Rationale |
| 4-Bromo-3-fluoroaniline | Substitution at C6 | Substitution at C2 | The amino group directs ortho, para. The para position is blocked. The C6 position is sterically more accessible than the C2 position. |
| 3-Bromo-4-fluoroaniline | Substitution at C2 | Substitution at C6 | The amino group directs ortho, para. The para position is blocked. The C2 position is sterically more accessible than the C6 position. |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is generally challenging for anilines unless the ring is highly activated by strong electron-withdrawing groups. In the case of these bromo-fluoroanilines, the halogens themselves can act as leaving groups, with the C-F bond being significantly stronger than the C-Br bond. Therefore, nucleophilic displacement of the bromine atom is not typically observed. SNAr reactions would likely require activation, for instance, by conversion of the amino group to a diazonium salt (Sandmeyer reaction).
In a hypothetical SNAr reaction where a nucleophile attacks the ring, the rate would be influenced by the electron-withdrawing nature of the substituents. The isomer with the stronger overall electron-withdrawing effect would be more susceptible to nucleophilic attack. Given the stronger inductive effect of fluorine, 3-bromo-4-fluoroaniline, with fluorine para to a potential leaving group, might be slightly more activated towards SNAr.
Experimental Protocols
While direct comparative experimental data is scarce, the following protocols for related compounds serve as a valuable starting point for researchers.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of bromoanilines.
Materials:
-
Bromo-fluoroaniline isomer (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a round-bottom flask, add the bromo-fluoroaniline isomer, phenylboronic acid, and sodium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture and the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general procedure for the amination of aryl bromides.
Materials:
-
Bromo-fluoroaniline isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add the bromo-fluoroaniline isomer and the amine.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualization of Reaction Pathways
Conclusion
The choice between 4-bromo-3-fluoroaniline and 3-bromo-4-fluoroaniline in a synthetic campaign is a nuanced decision that hinges on the desired reaction and regioselectivity. While both isomers are valuable building blocks, their reactivity is subtly modulated by the placement of the fluorine and bromine substituents.
-
For palladium-catalyzed cross-coupling reactions , 3-bromo-4-fluoroaniline is predicted to be slightly more reactive due to the stronger activation of the C-Br bond by the para-fluorine substituent.
-
For electrophilic aromatic substitution , the directing effects of the powerful amino group dominate, with steric hindrance from the halogen substituents playing a key role in determining the regiochemical outcome. 4-bromo-3-fluoroaniline is expected to favor substitution at the C6 position, while 3-bromo-4-fluoroaniline will likely yield the C2-substituted product.
This guide provides a framework for understanding and predicting the reactivity of these important isomers. However, it is crucial for researchers to perform small-scale test reactions to optimize conditions for their specific substrates and desired transformations. By carefully considering the electronic and steric factors at play, chemists can harness the unique properties of each isomer to achieve their synthetic goals with greater precision and efficiency.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. [Link][5]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link][4]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link][3]
-
PubMed. (2018). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link][2]
-
NIH. (2021). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reference Spectra of Tert-Butyl (4-bromo-3-fluorophenyl)carbamate
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. Tert-butyl (4-bromo-3-fluorophenyl)carbamate is a key building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its analytical profile essential. This guide provides an in-depth comparison of its expected reference spectra with that of a closely related analogue, offering insights grounded in fundamental principles of spectroscopy.
Chemical Structures
To visualize the compounds discussed, their chemical structures are presented below.
Figure 1. Chemical structures for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The introduction of a fluorine atom in this compound is expected to cause significant changes in the chemical shifts and coupling patterns of the aromatic protons and carbons compared to its non-fluorinated analogue.
¹H NMR Spectral Comparison
The ¹H NMR spectrum of tert-butyl (4-bromophenyl)carbamate shows two doublets in the aromatic region, corresponding to the two sets of equivalent protons. In contrast, the fluorine substituent in our target compound will break this symmetry, leading to a more complex splitting pattern.
| Compound | Aromatic Protons (ppm) | NH Proton (ppm) | tert-Butyl Protons (ppm) |
| This compound (Predicted) | ~7.5 (d), ~7.3 (dd), ~7.1 (t) | ~6.5 (s) | ~1.5 (s) |
| tert-Butyl (4-bromophenyl)carbamate[1] | 7.39 (d), 7.25 (d) | 6.47 (s) | 1.51 (s) |
The electron-withdrawing nature of fluorine is expected to deshield the ortho proton, shifting it downfield. The other aromatic protons will also experience shifts and will couple to the fluorine atom, resulting in doublet of doublets and triplet-like patterns. The NH and tert-butyl proton signals are expected to be less affected.
¹³C NMR Spectral Comparison
The effect of the fluorine substituent is even more pronounced in the ¹³C NMR spectrum. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Other carbons in the ring will also exhibit smaller couplings to the fluorine.
| Compound | Aromatic Carbons (ppm) | C=O Carbon (ppm) | Quaternary tert-Butyl Carbon (ppm) | tert-Butyl Methyl Carbons (ppm) |
| This compound (Predicted) | ~158 (d, ¹JCF), ~138 (s), ~125 (d), ~120 (d), ~115 (d), ~113 (d) | ~152 | ~81 | ~28 |
| tert-Butyl (4-bromophenyl)carbamate[1] | 152.50, 137.46, 131.89, 120.02, 115.43 | 152.50 | 80.92 | 28.31 |
The carbon bearing the fluorine (C-3) is predicted to have a chemical shift around 158 ppm and will appear as a doublet with a large coupling constant (¹JCF) of approximately 245 Hz. The other aromatic carbon signals will also be split by the fluorine with smaller coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectra of both compounds will be dominated by the characteristic absorptions of the carbamate group and the substituted benzene ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3400-3200 |
| C-H (aromatic) | Stretch | 3100-3000 |
| C-H (aliphatic) | Stretch | 3000-2850 |
| C=O (carbamate) | Stretch | 1750-1700 |
| C-N | Stretch | 1350-1200 |
| C-F | Stretch | 1200-1000 |
| C-Br | Stretch | 700-500 |
The presence of the C-F bond in this compound will introduce a strong absorption band in the 1200-1000 cm⁻¹ region, which will be absent in the spectrum of tert-butyl (4-bromophenyl)carbamate. The other characteristic bands of the carbamate and the aromatic ring are expected to be similar in both compounds.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The two compounds will have different molecular weights due to the presence of the fluorine atom.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Fragments (m/z) |
| This compound | C₁₁H₁₃BrFNO₂ | 290.13 | 291/293 (M+H)⁺, 235/237, 191/193, 57 |
| tert-Butyl (4-bromophenyl)carbamate | C₁₁H₁₄BrNO₂ | 272.14 | 273/275 (M+H)⁺, 217/219, 173/175, 57 |
The mass spectra of both compounds are expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). A common fragmentation pathway for tert-butyl carbamates is the loss of isobutylene (56 Da) to form the corresponding carbamic acid, which can then decarboxylate. The base peak in both spectra is likely to be the tert-butyl cation at m/z 57. The fragmentation of the aromatic portion will differ due to the presence of the fluorine atom in the target compound.[4][5]
Experimental Protocols
To obtain high-quality reference spectra, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Figure 2. Workflow for NMR spectral acquisition.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid on the ATR crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the reference spectra of this compound. By comparing its expected spectral features with the known data of tert-butyl (4-bromophenyl)carbamate, we can anticipate the key analytical signatures of this important synthetic intermediate. The detailed protocols provided will enable researchers to generate high-quality experimental data for this and similar compounds, ensuring the rigorous characterization required in modern drug discovery and development.
References
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. [Link][5][6][7][8]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Supporting Information for an article. (n.d.). Retrieved from [Link][1]
-
UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link][2]
-
Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link][3]
Sources
- 1. rsc.org [rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Principles and Applications of Mass Spectrometry | Download book PDF [freebookcentre.net]
- 5. wiley.com [wiley.com]
- 6. Robot or human? [walmart.com]
- 7. Mass Spectrometry: Principles and Applications by Edmond de Hoffmann | Goodreads [goodreads.com]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
FTIR spectrum analysis of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
<A Senior Application Scientist's Comparative Guide to the FTIR Spectrum of tert-Butyl (4-bromo-3-fluorophenyl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and quality control of intermediates are paramount. This compound is a key building block whose structural integrity is critical for downstream synthesis. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy stands out as a rapid, non-destructive, and highly informative method for structural elucidation.[1][2] This guide provides an in-depth analysis of the FTIR spectrum of this compound, comparing it with related structures to highlight the unique spectral "fingerprint" arising from its specific combination of functional groups.
The Strategic Role of FTIR in Pharmaceutical QC
FTIR spectroscopy is a cornerstone of chemical analysis in the pharmaceutical industry.[3][4] Its power lies in its ability to identify chemical functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][5] Each molecule possesses a unique set of vibrational modes, resulting in a spectrum that serves as a distinctive molecular fingerprint.[1] For a multi-functionalized intermediate like this compound, FTIR is invaluable for:
-
Identity Confirmation: Verifying that the correct compound has been synthesized or received.
-
Purity Assessment: Detecting the presence of residual starting materials or by-products.
-
Process Monitoring: Ensuring consistency between batches in a manufacturing setting.[3]
The Modern Approach: Attenuated Total Reflectance (ATR)
For this analysis, we advocate for the use of the Attenuated Total Reflectance (ATR) sampling technique. Unlike traditional methods (e.g., KBr pellets) that require extensive sample preparation, ATR allows for the direct analysis of solids and liquids with minimal effort.[6][7][8] This not only accelerates sample turnaround but also enhances reproducibility by ensuring consistent contact between the sample and the IR beam.[7][9]
The principle of ATR involves an infrared beam passing through a crystal of high refractive index (commonly diamond or germanium).[6][10] This creates an evanescent wave that extends a few micrometers beyond the crystal surface into the sample.[6][8] The sample absorbs energy at specific frequencies, attenuating the evanescent wave. The detector then records this attenuated beam, which is mathematically converted into our familiar infrared spectrum.[9]
Self-Validating Experimental Protocol: ATR-FTIR
To ensure the highest data integrity, the following step-by-step protocol is recommended:
-
Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and purged.
-
Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. This prevents cross-contamination and ghost peaks.
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal. This is a critical step that subtracts the spectral contributions of the atmosphere (CO2, H2O) and the instrument itself.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures optimal contact between the sample and the crystal, which is essential for a strong, high-quality signal.[6]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary (a standard feature in most modern software) to account for the wavelength-dependent depth of penetration of the evanescent wave.
Decoding the Spectrum: this compound
The structure of this compound presents a rich combination of functional groups, each with characteristic vibrational modes. The diagram below illustrates the key bonds and their expected vibrational regions, which we will use to interpret the spectrum.
Caption: Key vibrational modes in this compound.
Detailed Peak Assignments
The following table summarizes the expected and observed characteristic absorption bands for our target molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Notes |
| ~3320 | Medium, Sharp | N-H Stretch | Typical for a secondary amide/carbamate. Hydrogen bonding in the solid state can broaden this peak and shift it to a lower frequency.[11] |
| ~3080 | Weak | Aromatic C-H Stretch | A key diagnostic feature distinguishing sp² C-H bonds from sp³ C-H bonds.[12][13] |
| 2980-2870 | Medium-Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the methyl groups on the tert-butyl moiety.[12] |
| ~1735 | Strong, Sharp | C=O Stretch (Amide I) | This is the most intense and characteristic peak for the carbamate group. Its position is higher than typical amides due to the electron-withdrawing effect of the adjacent oxygen atom.[14][15] |
| ~1590, ~1475 | Medium | Aromatic C=C Stretch | Characteristic in-ring stretching vibrations of the benzene ring.[13] |
| ~1520 | Medium | N-H Bend (Amide II) | A coupled vibration involving N-H bending and C-N stretching. This band is characteristic of secondary amides.[11] |
| ~1368 | Strong | C-H Bend (tert-butyl) | The symmetric "umbrella" deformation of the tert-butyl group is often a sharp and prominent feature. |
| ~1240 | Strong | C-O Stretch / C-N Stretch | A strong, complex region involving stretching of the C-O and C-N bonds of the carbamate ester group. |
| ~1210 | Strong | Aromatic C-F Stretch | The C-F stretch typically appears as a very strong absorption in this region. |
| ~1160 | Strong | C-O Stretch (tert-butyl) | Stretching of the C-O bond associated with the bulky tert-butyl group. |
| ~880, ~780 | Strong | C-H Out-of-plane Bend | These bands are characteristic of the aromatic ring substitution pattern. |
| < 600 | Medium | C-Br Stretch | The C-Br stretching vibration occurs at low frequencies, often near the edge of the standard mid-IR range. |
A Comparative Analysis: Isolating Functional Group Contributions
To truly appreciate the spectral features of our target molecule, we must compare it to simpler, related structures. This allows us to isolate the specific influence of each functional group on the overall spectrum.
Sources
- 1. agilent.com [agilent.com]
- 2. ijsdr.org [ijsdr.org]
- 3. richmondscientific.com [richmondscientific.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 7. measurlabs.com [measurlabs.com]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. Attenuated Total Reflectance = Powerful Sampling Technique for Plastics [thermofisher.com]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Infrared Spectrometry [www2.chemistry.msu.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to the Structural Elucidation of tert-Butyl (4-bromo-3-fluorophenyl)carbamate Derivatives: An In-Depth Analysis of X-ray Crystallography and Complementary Techniques
This guide provides a comprehensive technical comparison of X-ray crystallography and other analytical techniques for the structural characterization of tert-Butyl (4-bromo-3-fluorophenyl)carbamate and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into experimental design, data interpretation, and the strategic application of various analytical methods in the context of halogenated carbamate compounds.
Introduction: The Significance of Halogenated Carbamates in Medicinal Chemistry
This compound and its analogs are key building blocks in the synthesis of a wide array of pharmacologically active molecules. The presence of bromine and fluorine atoms on the phenyl ring significantly influences the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The carbamate functional group, particularly the tert-butyl protecting group, is a common feature in synthetic organic chemistry, facilitating multi-step reaction sequences.
Precise knowledge of the three-dimensional structure of these molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. X-ray crystallography stands as the gold standard for obtaining atomic-level structural information of crystalline solids. However, a publicly available crystal structure for this compound has not been reported. This guide, therefore, will provide a comparative framework, drawing upon crystallographic data from structurally related molecules to predict its solid-state conformation and packing. Furthermore, we will compare the insights gained from X-ray crystallography with those from other powerful analytical techniques.
X-ray Crystallography: The Definitive Approach to Solid-State Structure
X-ray crystallography provides unambiguous determination of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. For a molecule like this compound, this technique can reveal crucial details about the orientation of the phenyl ring substituents and the conformation of the carbamate group.
Hypothetical Crystal Structure Analysis of this compound
Based on the analysis of closely related crystal structures, such as that of N-(3-bromo-4-fluorophenyl) derivatives[1][2] and other tert-butyl phenylcarbamates[3], we can anticipate several key structural features for this compound:
-
Molecular Conformation: The carbamate group is expected to be largely planar. The dihedral angle between the phenyl ring and the carbamate plane will be a critical parameter, influenced by steric hindrance from the tert-butyl group and the ortho-fluorine atom.
-
Intermolecular Interactions: The presence of the N-H group of the carbamate and the fluorine atom suggests the potential for hydrogen bonding (N-H···O=C) and other weak interactions (C-H···F, C-H···π) that will dictate the crystal packing. The bromine atom may participate in halogen bonding.
-
Influence of Halogen Atoms: The bromine and fluorine atoms will significantly influence the electrostatic potential of the molecule, likely leading to specific packing motifs.
Experimental Protocol for X-ray Crystallographic Analysis
The following outlines a detailed methodology for the synthesis, crystallization, and X-ray diffraction analysis of this compound.
Part 1: Synthesis
A common route for the synthesis of such carbamates involves the reaction of the corresponding aniline with di-tert-butyl dicarbonate (Boc)2O.
-
Reaction Setup: Dissolve 4-bromo-3-fluoroaniline in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of a base like triethylamine or 4-dimethylaminopyridine (DMAP).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Part 2: Crystallization
Growing single crystals suitable for X-ray diffraction is a critical and often challenging step.
-
Solvent Selection: Screen a variety of solvents and solvent systems (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and their mixtures) to find a suitable one in which the compound has moderate solubility.
-
Crystal Growth Techniques:
-
Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent system in a loosely covered vial. Allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and then place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Part 3: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
Figure 1: Experimental workflow for the X-ray crystallographic analysis.
Comparison with Other Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives requires a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal; structure may not be representative of the solution-state conformation. |
| NMR Spectroscopy | Information about the chemical environment of each atom (1H, 13C, 19F), connectivity, and solution-state conformation. | Provides data on the molecule in solution; non-destructive.[4] | Does not provide precise bond lengths and angles; interpretation can be complex for intricate structures. |
| Mass Spectrometry | Provides the exact mass of the molecule and information about its fragmentation pattern. | High sensitivity; allows for molecular formula determination.[5] | Does not provide information about the 3D structure or connectivity. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple to perform; provides a characteristic fingerprint of the molecule.[6][7][8][9][10] | Provides limited information on the overall molecular structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, NMR spectroscopy would be highly informative:
-
1H NMR: Would show a characteristic singlet for the nine equivalent protons of the tert-butyl group, and distinct aromatic signals for the three protons on the phenyl ring, with couplings to each other and to the 19F nucleus. The N-H proton would appear as a broad singlet.[11][12]
-
13C NMR: Would reveal the number of unique carbon environments, including the quaternary carbons of the tert-butyl group and the aromatic carbons, with characteristic shifts influenced by the bromine and fluorine substituents.[5][11]
-
19F NMR: A single resonance would confirm the presence of the fluorine atom, and its coupling constants to adjacent protons would help in assigning the aromatic signals in the 1H NMR spectrum.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C11H13BrFNO2) by providing a highly accurate mass measurement. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would be a clear diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the N-H stretch (around 3300 cm-1), the C=O stretch of the carbamate (around 1700 cm-1), and C-H stretches of the aromatic and aliphatic groups.[5][7]
Figure 2: Complementary nature of different analytical techniques.
Conclusion and Future Outlook
The comprehensive structural characterization of this compound and its derivatives is best achieved through a synergistic application of multiple analytical techniques. While X-ray crystallography remains the definitive method for elucidating the solid-state structure, its successful application is contingent on obtaining high-quality single crystals. In the absence of a crystal structure, a combination of NMR, MS, and IR spectroscopy can provide a wealth of information regarding the molecule's connectivity, functional groups, and solution-state behavior.
For researchers in drug discovery and development, it is crucial to leverage the strengths of each technique to build a complete picture of the molecule's properties. The predictive insights from the crystallographic analysis of related compounds, as outlined in this guide, can serve as a valuable starting point for understanding the structural landscape of this important class of molecules. Future efforts should be directed towards obtaining a single crystal structure of this compound to validate these predictions and provide a more concrete foundation for future SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tert-Butyl carbamate [webbook.nist.gov]
- 7. tert-Butyl carbamate(4248-19-5) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. tert-Butyl carbanilate [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
Literature comparison of tert-Butyl (4-bromo-3-fluorophenyl)carbamate synthesis yields
Introduction: The Significance of a Key Building Block
Tert-Butyl (4-bromo-3-fluorophenyl)carbamate (CAS No. 868735-43-7) is a crucial intermediate in modern medicinal chemistry and drug development. Its substituted phenyl ring serves as a versatile scaffold for constructing complex molecules, particularly kinase inhibitors and other targeted therapeutics. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, essential for multi-step synthetic campaigns. Given its importance, achieving a high-yield, reproducible synthesis is a primary concern for process chemists and researchers.
This guide provides an in-depth comparison of common synthesis methodologies for this compound, focusing on the critical Boc-protection step of 4-bromo-3-fluoroaniline. We will dissect published protocols, analyze the impact of solvent and reaction conditions on yield, and offer expert insights to help you optimize this transformation in your own laboratory.
The Core Transformation: Boc Protection of 4-Bromo-3-fluoroaniline
The synthesis universally proceeds via the N-acylation of 4-bromo-3-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O), a reagent commonly known as Boc anhydride.[1] This reaction involves the nucleophilic attack of the aniline's amino group on one of the electrophilic carbonyl carbons of the Boc anhydride. This process results in the formation of a stable carbamate, releasing tert-butanol and carbon dioxide as byproducts.
Caption: General reaction scheme for Boc protection.
Literature Comparison of Synthesis Yields
While direct comparative studies for this compound are not consolidated in a single paper, analysis of protocols for structurally similar anilines provides a strong foundation for comparison. The choice of solvent appears to be a primary determinant of reaction efficiency and workup procedure. We have synthesized data from analogous reactions reported in peer-reviewed journals and patents to construct the following comparison.
| Method | Solvent System | Key Reagents | Temperature | Reaction Time | Analogous Yield | Reference |
| Method 1 | Tetrahydrofuran (THF) | Boc₂O | Room Temp. | ~18 hours | Not explicitly stated, but implied high conversion | [2] |
| Method 2 | Dichloromethane (DCM) | Boc₂O | Room Temp. | Not stated; monitor by TLC | 90% | [3] |
| Method 3 | Water (H₂O) | Boc₂O | Room Temp. | ~4 hours | Not explicitly stated, but implied high conversion | [4] |
Detailed Experimental Protocols & Method Analysis
Here we provide detailed, step-by-step methodologies for the key synthesis approaches, adapted for the target molecule based on the referenced literature.
Method 1: Synthesis in Tetrahydrofuran (THF)
This method is a classic and robust approach, often favored for its excellent solvent properties for both the aniline starting material and the Boc anhydride.
Expertise & Causality: THF is an aprotic, moderately polar solvent that effectively dissolves the reactants, facilitating a homogenous reaction mixture. The lack of a base is common in these reactions when the starting amine is sufficiently nucleophilic and the formation of byproducts does not significantly inhibit the reaction. The extended reaction time ensures the transformation proceeds to completion.
Experimental Protocol:
-
To a solution of 4-bromo-3-fluoroaniline (1.0 eq) in tetrahydrofuran (THF, approx. 0.2 M), add di-tert-butyl dicarbonate (1.1 eq) in one portion.
-
Stir the resulting solution at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent by rotary evaporation.
-
Partition the residue between ethyl acetate and a 10% aqueous sodium carbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by recrystallization from a hexane/ethyl acetate mixture).
Method 2: Synthesis in Dichloromethane (DCM)
DCM is another excellent aprotic solvent for this transformation, often allowing for faster reaction times and straightforward workup.
Expertise & Causality: DCM's lower boiling point compared to THF can simplify solvent removal. The protocol reported a high yield of 90% for a similar substrate, indicating its effectiveness.[3] The workup is designed to remove any unreacted Boc anhydride and acidic byproducts.
Experimental Protocol:
-
Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in dichloromethane (DCM, approx. 0.3 M).
-
To this solution, slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC.
-
Once the reaction is complete, extract the reaction mixture with DCM (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Method 3: Synthesis in Water
This "green chemistry" approach avoids organic solvents, which can be advantageous for large-scale synthesis by reducing cost and environmental impact.
Expertise & Causality: While anilines have limited water solubility, the reaction can proceed effectively, often as a suspension.[4] The reaction time is significantly shorter (4 hours), and the product, being insoluble in water, often precipitates, simplifying purification to simple filtration. This method's primary advantage is its simplicity and environmental friendliness.
Experimental Protocol:
-
Suspend 4-bromo-3-fluoroaniline (1.0 eq) in water.
-
Add di-tert-butyl dicarbonate (1.0 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for approximately 4 hours.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with water to remove any water-soluble impurities.
-
Dry the solid under vacuum to yield the final product.
General Experimental Workflow
The following diagram illustrates the typical logical flow for the synthesis and purification of this compound.
Caption: Generalized workflow for synthesis and purification.
Trustworthiness: A Self-Validating System
For any protocol, integrity is maintained through rigorous monitoring and characterization.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is essential. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction's progression.
-
Purification & Characterization: While some methods yield a product of sufficient purity after workup, recrystallization is often employed to obtain analytically pure material. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
By carefully selecting a solvent system and monitoring the reaction to completion, researchers can reliably synthesize this compound with high yields, ensuring a steady supply of this critical building block for their research and development endeavors.
References
-
PubChem. N-Boc-3-bromo-4-fluoroaniline. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Ansari, M. F., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
-
MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
- Google Patents. Synthesis of (4-fluoro-3-piperidin-4-yl-benzyl)
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Chem-Impex. 4-Bromo-3-fluoroaniline. [Link]
-
Basel, Y. & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Multichem Exports. 4-Bromo-3-Fluoroaniline. [Link]
Sources
- 1. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. gsconlinepress.com [gsconlinepress.com]
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Reaction Monitoring
A Senior Application Scientist's Guide to the Analytical Methods for Carbamate-Protected Anilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the use of protecting groups is a fundamental strategy. Among these, carbamates are workhorses for the temporary masking of the highly reactive and basic amino functionality of anilines.[1][2][3] The successful incorporation and subsequent removal of these protecting groups are critical steps that demand rigorous analytical validation to ensure the integrity of the synthetic pathway and the purity of the final product.[4] This guide provides an in-depth, objective comparison of the primary analytical techniques used to characterize and quantify carbamate-protected anilines, supported by experimental data and detailed protocols.
The choice of a carbamate protecting group—most commonly tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—is dictated by the overall synthetic strategy, particularly their differing lability under various chemical conditions.[5][6] Boc is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA).[4][6][7] Fmoc is base-labile, cleaved by secondary amines such as piperidine.[8] Cbz, on the other hand, is removed under neutral conditions via catalytic hydrogenation.[6] The orthogonality of these groups allows for selective deprotection in complex molecules.[6][8][9] This guide will explore the analytical methodologies best suited for monitoring reactions involving these key protecting groups on anilines.
HPLC, particularly in its reverse-phase mode (RP-HPLC), stands as the premier technique for the routine analysis of carbamate-protected anilines. Its high resolution, sensitivity, and quantitative accuracy make it indispensable for monitoring reaction progress, assessing purity, and validating deprotection.[4][]
The Causality Behind Method Development:
The fundamental principle of RP-HPLC is the separation of analytes based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile or methanol).
-
Why it Works for Carbamate-Protected Anilines: The introduction of a carbamate protecting group significantly increases the non-polar character of an aniline molecule. Consequently, the protected aniline will have a stronger affinity for the non-polar stationary phase and thus a longer retention time compared to the more polar, unprotected aniline.[4] This difference in retention time is the key to monitoring deprotection reactions. A successful deprotection is marked by the disappearance of the starting material's peak and the emergence of a new, earlier-eluting peak corresponding to the product.[4]
Table 1: Comparative HPLC Data for Boc-Deprotection of a Model Aniline
| Deprotection Method | Reaction Time | Purity/Yield (%) | Reference |
| 50% TFA in DCM | 5 min | 78% | [4] |
| 50% TFA in DCM | 30 min | >95% | [4] |
| 4 M HCl in Dioxane | 5 min | 85% | [4] |
| 4 M HCl in Dioxane | 30 min | >95% | [4] |
| Note: Purity and yield are highly substrate-dependent. |
Experimental Protocol: HPLC Analysis of a Boc-Aniline Deprotection
Objective: To monitor the acid-catalyzed removal of a Boc protecting group from a substituted aniline.
Materials:
-
Boc-protected aniline
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water with 0.1% TFA
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected aniline in anhydrous DCM. Add an equal volume of TFA for a 50% solution. Stir at room temperature.[4]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: Quench the aliquot with a saturated sodium bicarbonate solution. Extract the organic components with a suitable solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A typical gradient might be 5-95% B over 20 minutes.[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of the starting material and the product at each time point to determine the reaction progress and final purity.[4]
Visualization of the HPLC Workflow:
Caption: Workflow for HPLC monitoring of Boc-aniline deprotection.
Mass Spectrometry (MS): Unambiguous Identification
Mass spectrometry is a powerful tool for the unambiguous identification of carbamate-protected anilines and their deprotected counterparts. It provides precise molecular weight information, which is crucial for confirming the identity of reaction products and byproducts. When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it becomes an unparalleled analytical method.
The Causality Behind MS Analysis:
The choice of ionization technique is critical. Electrospray ionization (ESI) is commonly used for LC-MS analysis of these compounds as it is a soft ionization method that typically keeps the molecule intact, providing a clear molecular ion peak ([M+H]+ or [M+Na]+). For GC-MS, electron ionization (EI) is standard, which can cause fragmentation, providing structural information.
-
Why it Works: The mass difference between the protected and unprotected aniline is determined by the mass of the carbamate group. For example, a Boc group adds 100.12 g/mol to the parent aniline. Observing this mass shift confirms the success or failure of a protection or deprotection reaction.
Experimental Protocol: LC-MS Confirmation of Cbz-Protected Aniline
Objective: To confirm the successful protection of an aniline with a Cbz group.
Materials:
-
Sample of the reaction product
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Dilute a small amount of the crude reaction mixture in the initial mobile phase.
-
LC-MS Analysis:
-
LC System: Utilize a C18 column with a gradient similar to the HPLC method described above. A small amount of formic acid (0.1%) is often added to the mobile phase to promote protonation for ESI-MS.
-
MS System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: A range that encompasses the expected molecular weights of the starting aniline and the Cbz-protected product (e.g., 100-500 m/z).
-
-
-
Data Analysis: Extract the ion chromatograms for the theoretical m/z values of the starting material and the expected product. The presence of a significant peak at the correct m/z for the Cbz-protected aniline confirms its formation.
Table 2: Expected Mass Data for Common Carbamate-Protected Anilines (Parent Aniline, C₆H₇N, MW = 93.13 g/mol )
| Protecting Group | Structure | Added Mass ( g/mol ) | Expected [M+H]⁺ of Protected Aniline |
| Boc | -C(O)O-t-Bu | 100.12 | 194.13 |
| Cbz | -C(O)OCH₂Ph | 134.13 | 228.14 |
| Fmoc | -C(O)OCH₂-fluorenyl | 222.24 | 316.25 |
Gas Chromatography (GC): For Volatile Anilines
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable carbamate-protected anilines.[12] However, many carbamates, especially those with larger protecting groups, can be thermally labile and may decompose in the hot GC injector.[13]
The Causality Behind GC Analysis:
Separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
-
Challenges and Solutions: The polarity of some anilines can lead to poor peak shape and tailing.[14] Derivatization to a less polar and more volatile compound can mitigate this.[14][15][16] For carbamate-protected anilines, direct analysis is sometimes possible if the compound is sufficiently volatile and thermally stable. However, monitoring a deprotection reaction can be challenging due to the significant difference in volatility between the protected and unprotected forms.
Experimental Protocol: GC-MS Analysis of a Simple Protected Aniline
Objective: To analyze a thermally stable carbamate-protected aniline.
Materials:
-
Sample of the protected aniline
-
GC-grade solvent (e.g., ethyl acetate)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable GC-compatible solvent.
-
GC-MS Analysis:
-
Injector: Split/splitless injector at a temperature optimized to ensure volatilization without degradation (e.g., 250 °C).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient to elute the analyte (e.g., start at 100 °C, ramp to 280 °C).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the analyte by its retention time and comparison of its mass spectrum to a library or a standard.[14]
Visualization of the Analytical Technique Selection Process:
Caption: Decision tree for selecting an analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the complete structural characterization of carbamate-protected anilines. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
The Causality Behind NMR Analysis:
NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique chemical shift.
-
Why it Works:
-
¹H NMR: The formation of the carbamate results in the appearance of characteristic signals for the protecting group (e.g., a large singlet around 1.5 ppm for the tert-butyl protons of a Boc group). The proton on the aniline nitrogen (-NH-) will also experience a shift and may show coupling to neighboring protons.
-
¹³C NMR: The carbonyl carbon of the carbamate group gives a distinct signal in the ¹³C NMR spectrum, typically in the range of 150-160 ppm.[17] The carbons of the protecting group itself also provide clear diagnostic peaks.
-
Table 3: Characteristic ¹H NMR Chemical Shifts for Carbamate Protecting Groups
| Protecting Group | Characteristic ¹H NMR Signal (ppm, in CDCl₃) |
| Boc | ~1.5 (s, 9H) |
| Cbz | ~5.2 (s, 2H), ~7.3-7.4 (m, 5H) |
| Fmoc | ~4.2-4.5 (m, 3H), ~7.3-7.8 (m, 8H) |
Note: Chemical shifts can vary depending on the specific molecule and solvent.
Experimental Protocol: NMR Characterization of a Purified Fmoc-Aniline
Objective: To confirm the structure of a synthesized Fmoc-protected aniline.
Materials:
-
Purified sample of the Fmoc-aniline
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more complex structures.
-
-
Data Analysis:
-
Assign the peaks in the spectra to the corresponding protons and carbons in the proposed structure.
-
Confirm the presence of the characteristic signals for the Fmoc group and the aniline moiety.
-
Integrate the ¹H NMR signals to verify the proton ratios.
-
Conclusion: An Integrated Analytical Approach
No single analytical technique provides a complete picture. A robust analytical strategy for carbamate-protected anilines relies on an integrated approach. HPLC is the workhorse for routine monitoring of reaction progress and purity assessment. LC-MS provides rapid and unambiguous confirmation of molecular weight. GC-MS is a valuable tool for volatile and thermally stable derivatives. Finally, NMR spectroscopy serves as the ultimate arbiter of structure. By judiciously applying these methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthetic intermediates and final products, paving the way for successful research and development outcomes.
References
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Carbamate Protective Groups. Chem-Station Int. Ed. [Link]
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Photochemical Protection of Amines with Cbz and Fmoc Groups. ResearchGate. [Link]
-
Development of Quantitative Structure-Metabolism (QSMR) Relationships for Substituted Anilines Based on Computational Chemistry. PubMed. [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. [Link]
-
Simplified method for the analysis of some carbamate insecticides in foliage, forest soil and fish tissue by direct gas-liquid chromatography. PubMed. [Link]
-
Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Proprep. [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed. [Link]
-
Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents. ResearchGate. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. PubMed. [Link]
-
Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]
-
A high‐specificity aniline‐based mass tag for aldehyde detection. ResearchGate. [Link]
-
Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. EPA. [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. ResearchGate. [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]
Sources
- 1. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simplified method for the analysis of some carbamate insecticides in foliage, forest soil and fish tissue by direct gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Reactivity of Bromo-Fluorophenylcarbamates in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Bromo-fluorophenylcarbamates represent a class of versatile building blocks, offering multiple handles for diversification through cross-coupling reactions. The presence of both a bromine and a fluorine atom on the phenyl ring, coupled with a carbamate directing group, presents a nuanced reactivity profile that can be exploited for selective bond formation. This guide provides an in-depth comparison of the reactivity of bromo-fluorophenylcarbamate isomers in palladium-catalyzed cross-coupling reactions, supported by a theoretical framework and representative experimental protocols.
Theoretical Underpinnings of Reactivity
The reactivity of bromo-fluorophenylcarbamates in palladium-catalyzed cross-coupling reactions is primarily dictated by the relative ease of cleavage of the carbon-halogen (C-X) bonds and the electronic and steric influence of the substituents on the aromatic ring.
1.1. Carbon-Halogen Bond Reactivity
The central event in most cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium complex. The rate of this step is highly dependent on the strength of the C-X bond. The general trend for C-X bond dissociation energies (BDEs) is C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions typically follows the inverse trend: C-I > C-Br > C-Cl > C-F. This inherent difference in reactivity allows for chemoselective cross-coupling of polyhalogenated arenes. In the case of bromo-fluorophenylcarbamates, the C-Br bond is significantly more susceptible to oxidative addition than the robust C-F bond.[1][2]
1.2. The Influence of Fluorine: The "Ortho Effect"
While the C-F bond itself is generally unreactive under standard palladium-catalyzed conditions, the presence of a fluorine atom, particularly in the ortho position to the C-Br bond, can significantly modulate the reactivity. This "ortho-fluoro effect" is a combination of steric and electronic factors.
-
Electronic Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can lower the electron density of the aromatic ring, making the C-Br bond more susceptible to oxidative addition. Furthermore, the presence of an ortho-fluorine substituent can enhance the acidity of the C-H bond, which can be relevant in C-H activation pathways.[3][4]
-
Steric Effect: The small size of the fluorine atom means it exerts a minimal steric hindrance, which is advantageous for the approach of the bulky palladium catalyst.[3]
1.3. The Role of the Carbamate Group
The carbamate moiety (-OC(O)NR₂) can influence the cross-coupling reaction in several ways:
-
Directing Group: The carbamate group, particularly when N,N-disubstituted, is a known directing group in ortho-metalation reactions.[5] While less common in direct C-Br activation, its coordinating ability could influence the local concentration of the catalyst near the C-Br bond.
-
Electronic Contribution: As an oxygen-linked substituent, the carbamate group is an overall electron-donating group through resonance, which can increase the electron density of the aromatic ring. This effect can counteract the inductive withdrawal of the halogens, and its overall impact on the rate of oxidative addition will depend on its position relative to the C-Br bond.
-
Alternative Coupling Partner: Aryl carbamates themselves can undergo cross-coupling reactions, typically with nickel catalysts, by cleavage of the C-O bond.[6][7] However, in the presence of a more reactive C-Br bond, selective C-Br activation is the overwhelmingly favored pathway with palladium catalysts.
Comparative Reactivity in Suzuki-Miyaura Coupling: A Case Study
Isomer A: 2-Bromo-4-fluorophenyl N,N-diethylcarbamate
In this isomer, the bromine atom is ortho to the carbamate group and meta to the fluorine atom.
Isomer B: 4-Bromo-2-fluorophenyl N,N-diethylcarbamate
Here, the bromine atom is para to the carbamate group and meta to the fluorine atom. The fluorine atom is ortho to the C-Br bond.
Predicted Reactivity:
Based on the "ortho-fluoro effect," Isomer B is predicted to be more reactive than Isomer A in Suzuki-Miyaura coupling. The fluorine atom at the ortho position to the C-Br bond in Isomer B will exert a strong electron-withdrawing inductive effect, facilitating the oxidative addition of the C-Br bond to the palladium(0) catalyst. In Isomer A, the fluorine is in the meta position, and its electronic influence on the C-Br bond is less pronounced.
While no direct experimental data for the Suzuki-Miyaura coupling of these specific carbamates was found, studies on analogous bromo-fluorobenzene derivatives consistently show higher reactivity for isomers with fluorine ortho to the bromine.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of the bromo-fluorophenylcarbamate precursors and a general protocol for their subsequent Suzuki-Miyaura cross-coupling.
3.1. Synthesis of Bromo-fluorophenol Precursors
The key starting materials are the corresponding bromo-fluorophenols, which are typically synthesized via electrophilic bromination of the parent fluorophenols. The regioselectivity is governed by the strong ortho-, para- directing effect of the hydroxyl group.
Protocol 3.1.1: Synthesis of 2-Bromo-4-fluorophenol
This procedure is adapted from established methods for the bromination of 4-fluorophenol.[8]
-
Materials: 4-Fluorophenol, Dichloroethane, Bromine, Sodium sulfite, 10% Sodium hydroxide solution, 20% Sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.
-
Cool the mixture to 5-10 °C in an ice bath.
-
Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise, maintaining the temperature between 5-10 °C.
-
After the addition is complete, warm the reaction mixture and stir for 30 minutes.
-
Quench the reaction by adding a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes.
-
Separate the organic layer and neutralize it with a mixed alkaline solution (10% NaOH/20% NaHCO₃).
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-Bromo-4-fluorophenol.
-
Protocol 3.1.2: Synthesis of 4-Bromo-2-fluorophenol
This procedure is based on the bromination of 2-fluorophenol.[7][9]
-
Materials: 2-Fluorophenol, Dichloromethane, Bromine, Sodium bisulfite, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 mL of dichloromethane in a flask cooled in an ice bath to approximately 3 °C.
-
Add 31.97 g (0.2 mol) of bromine to the solution.
-
Stir the reaction mixture at ice bath temperature for two hours, followed by one hour at room temperature.
-
Pour the reaction mixture into 600 mL of water containing an excess of sodium bisulfite to quench the reaction.
-
Separate the organic phase and wash the aqueous phase with an additional 200 mL of dichloromethane.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield 4-bromo-2-fluorophenol as a colorless oil (yield: ~90%).[7]
-
3.2. Synthesis of Bromo-fluorophenyl N,N-diethylcarbamates
The carbamates are synthesized by the O-acylation of the corresponding phenols with diethylcarbamoyl chloride.
Protocol 3.2.1: General Procedure for Carbamate Synthesis
-
Materials: Bromo-fluorophenol isomer, Anhydrous solvent (e.g., THF, Dichloromethane), Base (e.g., Pyridine, Triethylamine, or Sodium hydride), N,N-Diethylcarbamoyl chloride.
-
Procedure:
-
Dissolve the bromo-fluorophenol (1.0 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 eq.) dropwise and stir for 15 minutes.
-
Add N,N-diethylcarbamoyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3.3. Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of bromo-fluorophenyl N,N-diethylcarbamates. Optimization of the catalyst, ligand, base, and solvent may be required for optimal yields.
Protocol 3.3.1: General Procedure for Suzuki-Miyaura Coupling
-
Materials: Bromo-fluorophenyl N,N-diethylcarbamate isomer (1.0 eq.), Phenylboronic acid (1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.), Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water 4:1, Toluene).
-
Procedure:
-
In a dry Schlenk flask, combine the bromo-fluorophenyl N,N-diethylcarbamate, phenylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis and cross-coupling of bromo-fluorophenylcarbamates.
Conclusion
The reactivity of bromo-fluorophenylcarbamates in palladium-catalyzed cross-coupling reactions is a predictable yet nuanced interplay of C-X bond strengths and substituent effects. The C-Br bond serves as the primary reactive site for oxidative addition, while the position of the fluorine atom plays a critical role in modulating the reaction rate, with an ortho-fluorine substituent generally leading to enhanced reactivity. The carbamate group, while less influential than the halogens in directing C-Br activation, is a crucial element of the overall molecular architecture. By understanding these fundamental principles, researchers can strategically design and execute efficient synthetic routes towards complex, functionalized aromatic compounds for applications in drug discovery and materials science.
References
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10878–10933. [Link]
-
Garg, N. K., & Snieckus, V. (2009). Nickel-Catalyzed Cross-Coupling of Aryl Carbamates and Sulfamates. Angewandte Chemie International Edition, 48(31), 5737–5740. [Link]
-
Shimasaki, T., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6354–6367. [Link]
-
Garg, N. K. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(10), 1839–1849. [Link]
-
Fairlamb, I. J. S. (2014). Regioselective (Site-Selective) Functionalisation of Unsaturated Halogenated Nitrogen, Oxygen and Sulfur Heterocycles by Pd-Catalysed Cross-Coupling. Catalysts, 4(3), 307–320. [Link]
-
Eisenstein, O., Milani, J., & Perutz, R. N. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 117(13), 8710–8753. [Link]
-
Kim, Y. S., et al. (2001). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 45(6), 556-562. [Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. University of Calgary. [Link]
-
Sun, A. D., & Love, J. A. (2010). Cross coupling reactions of polyfluoroarenes via C–F activation. Dalton Transactions, 39(42), 10362–10374. [Link]
-
PubChem. (n.d.). Diethylcarbamoyl chloride. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of Diethylcarbamoyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Shen, M., & Batey, R. A. (2002). Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Organic Letters, 4(9), 1411–1414. [Link]
-
Wang, Y.-H., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(24), 9714–9718. [Link]
-
ResearchGate. (2018). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
PubMed. (2011). Recent advances in Sonogashira reactions. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2020). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2018). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... ResearchGate. [Link]
-
ResearchGate. (2018). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]
-
PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. National Center for Biotechnology Information. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
PubMed Central. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. [Link]
-
MDPI. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Shaanxi Bloom Tech Co., Ltd. (2023, July 20). How to synthesize Dimethylcarbamoyl chloride. Shaanxi Bloom Tech Co., Ltd.. [Link]
- Google Patents. (n.d.). EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride.
- Google Patents. (n.d.). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
-
PubMed Central. (n.d.). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. National Center for Biotechnology Information. [Link]
-
RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts. RSC Publishing. [Link]
-
ResearchGate. (n.d.). (PDF) Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. ResearchGate. [Link]
-
PubMed. (2020). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. [Link]
-
PubMed Central. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Royal Society of Chemistry. [Link]
-
Beilstein Journals. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. MDPI. [Link]
-
ACG Publications. (n.d.). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Protocol for tert-Butyl (4-bromo-3-fluorophenyl)carbamate
This guide provides a detailed, safety-first protocol for the proper disposal of tert-Butyl (4-bromo-3-fluorophenyl)carbamate (CAS No. 868735-43-7). As a halogenated organic compound used in research and drug development, its disposal requires strict adherence to safety and regulatory standards to protect laboratory personnel and the environment. This document outlines the necessary hazard assessments, procedural steps, and emergency responses, grounding each recommendation in established safety principles.
Hazard Identification and Essential Safety Assessment
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a solid substance with specific hazards that must be managed.
Key Insight: The primary identifier for disposal is the presence of halogen atoms (Bromine and Fluorine) on the phenyl ring. This classifies the compound as a halogenated organic waste , which dictates a specific and separate disposal pathway from other chemical wastes.[1][2][3]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark)[4] | Warning [4] | H302: Harmful if swallowed.[4][5] | P264: Wash skin thoroughly after handling.[4][6] |
| Skin Irritation | H315: Causes skin irritation.[6][7] | P270: Do not eat, drink or smoke when using this product.[4][5] | ||
| Eye Irritation | H319: Causes serious eye irritation.[6][7] | P280: Wear protective gloves/protective clothing/eye protection.[6][7] | ||
| Respiratory Irritation | H335: May cause respiratory irritation.[6][7] | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] | ||
| P501: Dispose of contents/container to an approved waste disposal plant.[6][7] |
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is segregation. Halogenated and non-halogenated organic waste streams must never be mixed.[8][9]
Causality Behind Segregation: Halogenated organic compounds require disposal via high-temperature incineration in specialized facilities equipped with flue gas scrubbers.[3][10] This is to neutralize the acidic and toxic gases (e.g., hydrogen bromide, hydrogen fluoride) produced during combustion. Improper incineration can lead to the formation of persistent environmental pollutants. Furthermore, the disposal of halogenated waste is significantly more costly than non-halogenated waste; cross-contamination increases disposal costs for the entire waste stream.[8]
The following workflow provides a clear decision-making process for waste segregation.
Caption: Waste segregation decision process for laboratory chemicals.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures compliance and safety throughout the disposal process.
Step 1: Don Personal Protective Equipment (PPE) and Use Engineering Controls Before handling the chemical, ensure you are in a well-ventilated area, preferably within an operating chemical fume hood.[1][10] At a minimum, the following PPE must be worn:
-
Safety Goggles: To protect against splashes.[2]
-
Lab Coat: To protect skin and clothing.[2]
-
Closed-toe Shoes: To protect feet from spills.[2]
Step 2: Prepare the Designated Waste Container
-
Select the Correct Container: Use a chemically resistant container, typically a high-density polyethylene (HDPE) carboy or bottle, designated for halogenated organic waste.[3][8] These are often color-coded (e.g., green) or specifically labeled by institutional Environmental Health & Safety (EH&S) departments.[3]
-
Proper Labeling: The container must be clearly labeled. Affix a "Hazardous Waste" tag as soon as the first drop of waste is added.[8] The label must include:
Step 3: Transferring Waste into the Container
-
Solids: If disposing of the pure, solid compound, carefully transfer it into the waste container using a clean spatula or scoop. Avoid creating dust.[10]
-
Solutions: If the compound is in a solution, pour the liquid carefully into the container, avoiding splashes. Use a funnel if necessary.
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[8][9] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
Step 4: Storage Pending Disposal
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[8]
-
Secondary Containment: The container should be kept in a secondary containment bin to capture any potential leaks.[8]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][8]
Step 5: Arrange for Final Disposal
-
Monitor Fill Level: Do not overfill the container. Once it is approximately three-quarters full, request a waste collection.[8]
-
Contact EH&S: Follow your institution's specific procedures to request a pickup from the Environmental Health & Safety (or equivalent) department.[8][9] They are responsible for the compliant transport and final disposal of the hazardous waste.
Emergency Procedures for Spills and Accidental Release
Accidents require a swift and correct response to mitigate harm.
For Small Spills (Contained within the Fume Hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[8]
-
Carefully scoop the absorbent material and spilled chemical into a sealed, heavy-duty plastic bag or a separate, designated waste container.[8]
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
For Large Spills (Outside of a Fume Hood) or if you feel unwell:
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.[11]
-
Isolate the Area: Close the laboratory doors to contain the fumes.
-
Call for Help: Contact your institution's emergency number and the EH&S office immediately.[8] Do not attempt to clean up a large spill yourself.
References
-
Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. This compound | 868735-43-7 [sigmaaldrich.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl (4-bromo-3-fluorophenyl)carbamate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of tert-Butyl (4-bromo-3-fluorophenyl)carbamate, moving beyond a simple checklist to instill a deep understanding of why each safety measure is critical. Our objective is to build a culture of safety that is both rigorous and intuitive, ensuring that your focus remains on scientific advancement, secured by a foundation of uncompromised safety protocols.
Hazard Assessment & Chemical Profile
Before any handling, a complete understanding of the compound's hazard profile is non-negotiable. This compound is a solid substance with specific, well-documented hazards that directly inform our PPE and handling strategies.
Table 1: Chemical Hazard Profile for this compound
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 868735-43-7 | |
| Molecular Formula | C11H13BrFNO2 | [1] |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [1][2][3][4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[1][2][3][4][5][6] |
The GHS07 pictogram and associated H-statements immediately signal that the primary routes of exposure and concern are ingestion, skin contact, eye contact, and inhalation of dust particles.[1][5][6] Our entire safety protocol is designed to eliminate these exposure pathways.
The Core Principle: A Multi-Layered Defense
Effective safety is not just about PPE; it is an integrated system. We operate on the principle of a "hierarchy of controls," where PPE is the final, essential barrier between you and the chemical hazard.
Caption: Hierarchy of controls for chemical handling.
-
Engineering Controls: Your primary defense is to handle this compound within a certified chemical fume hood.[6][7] This contains dust and vapors at the source, drastically reducing inhalation risk.
-
Administrative Controls: This guide, along with your institution's specific Standard Operating Procedures (SOPs), forms the administrative layer. It ensures every user is trained and aware of the risks and protocols.
-
Personal Protective Equipment (PPE): This is your personal, final barrier. It is not a substitute for working in a fume hood but is essential to protect against accidental contact and spills.
Mandatory Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, the following PPE is mandatory for all procedures involving this compound.
Table 2: PPE Specifications
| PPE Category | Specification | Rationale & Causality |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | The H319 "Causes serious eye irritation" warning makes this non-negotiable.[1][5][6] Standard safety glasses are insufficient; full goggles are required to protect against airborne dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene), inspected for integrity before each use. | Mandated by the H315 "Causes skin irritation" hazard.[1][5][6] Gloves must be worn to prevent direct skin contact. Always check for pinholes or tears before donning.[8] |
| Body Protection | A long-sleeved, buttoned laboratory coat. | Provides a critical barrier to protect skin and personal clothing from contamination, directly addressing the H315 hazard.[7][9] |
| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent. | Required to mitigate the H335 "May cause respiratory irritation" risk, especially when weighing or transferring the solid, as these actions can generate dust.[1][5][6] Work should always be performed in a fume hood to minimize this risk.[7] |
Procedural Guidance: PPE Donning, Doffing, and Inspection
Cross-contamination during the removal of PPE is a common and preventable error. The following sequence must be followed precisely.
Step-by-Step PPE Protocol
A. Inspection and Donning (Putting On)
-
Pre-Inspection: Before entering the lab, visually inspect all PPE. Check gloves for tears, goggles for cracks, and your lab coat for contamination.[8]
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator: If required by your risk assessment, perform a seal check on your respirator.
-
Goggles: Put on your safety goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.
B. Doffing (Taking Off) - The "Contaminated to Contaminated, Clean to Clean" Principle This sequence is designed to prevent the transfer of contaminants from your PPE to your skin.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated hazardous waste container.[10]
-
Lab Coat: Unbutton your lab coat. Shrug it from your shoulders, touching only the inside. Fold it so the contaminated outside is contained within the fold and store or dispose of it as per your lab's protocol.
-
Goggles: Remove goggles by handling the strap, not the front.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[2][5][7]
Caption: Correct sequence for donning and doffing PPE.
Emergency Protocols: Spills and Exposure
Preparedness is key to mitigating the impact of an accident.
Small-Scale Spill Response
For a small spill contained within the chemical fume hood:
-
Alert: Alert personnel in the immediate area.
-
Contain: Ensure the fume hood sash is lowered.
-
PPE: If not already wearing it, don your full, mandatory PPE (respirator, goggles, lab coat, gloves).
-
Clean-up: Gently cover the spill with an inert absorbent material. To avoid making dust airborne, you can slightly dampen the solid material with water before sweeping it into a designated, labeled hazardous waste container.[7]
-
Decontaminate: Wipe the spill area clean with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[2][3]
Table 3: First Aid Measures
| Exposure Route | Immediate Action |
|---|---|
| Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][7] |
| Skin | Remove contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[5] |
Decontamination and Disposal
Proper disposal is a legal and ethical responsibility to protect yourself, your colleagues, and the environment.
-
Single-Use PPE: All disposable items, such as gloves and respirator cartridges, that are contaminated with this compound must be disposed of in a clearly labeled hazardous waste container.[11]
-
Reusable PPE: Goggles and non-disposable respirators should be decontaminated according to the manufacturer's instructions. Lab coats should be professionally laundered by a service equipped to handle chemically contaminated clothing; do not take them home.[7][8]
-
Chemical Waste: All unused chemical and spill cleanup materials must be disposed of as hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.[9][11] Never pour chemical waste down the drain.[9][12]
By adhering to these detailed protocols, you ensure that your handling of this compound is conducted with the highest standards of safety, protecting yourself and the integrity of your research.
References
- Personal protective equipment for handling Methyl carbam
- tert-Butyl (4-bromo-3-fluorophenyl)
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- [(3-BROMO-4-FLUOROPHENYL)
- Chemical Safety Data Sheet MSDS / SDS - Tert-Butyl 4-(bromomethyl)
- Safety Data Sheet Tert-butyl (3-bromo-4-fluorophenyl)
- tert-Butyl N-[2-(4-bromophenyl)
- SAFETY DATA SHEET tert-Butyl carbam
- Safety Data Sheet Tert-butyl (2-((4- bromophenyl)sulfonamido)ethyl)
- Safety Data Sheet Tert-butyl 4-bromophenethyl(methyl)
- Personal Protective Equipment for Pesticide Handlers. US EPA.
- Safety Data Sheet Tert-butyl 4-bromo-3-iodophenylcarbam
- SAFETY DATA SHEET tert-Butyl bromoacet
- Pesticide use and personal protective equipment. Health.vic.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- tert-Butyl (4-bromophenyl)(methyl)
Sources
- 1. aobchem.com [aobchem.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. 639520-70-0|tert-Butyl (4-bromophenyl)(methyl)carbamate|BLD Pharm [bldpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. echemi.com [echemi.com]
- 10. Pesticide use and personal protective equipment [health.vic.gov.au]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
